Tofogliflozin hydrate
Beschreibung
Eigenschaften
IUPAC Name |
(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOCGDDVNPDRIW-NHFZGCSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152722 | |
| Record name | Tofogliflozin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201913-82-7 | |
| Record name | Spiro[isobenzofuran-1(3H),2′-[2H]pyran]-3′,4′,5′-triol, 6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-, hydrate (1:1), (1S,3′R,4′S,5′S,6′R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201913-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tofogliflozin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201913827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tofogliflozin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOFOGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8DD8KX4O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tofogliflozin Hydrate: A Deep Dive into its Mechanism of Action in Renal Glucose Reabsorption
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of tofogliflozin hydrate, a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its pharmacological effects on renal glucose reabsorption. This document synthesizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism: Selective Inhibition of SGLT2
This compound exerts its therapeutic effect by selectively inhibiting SGLT2, a protein primarily located on the luminal membrane of the renal proximal convoluted tubules.[1] Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose from the blood daily, with the vast majority being reabsorbed back into circulation.[1] SGLT2 is responsible for the reabsorption of about 90% of this filtered glucose.[2]
By competitively binding to SGLT2, tofogliflozin blocks the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[1][3][4] This process is independent of insulin secretion or action, providing a unique mechanism for glycemic control in patients with type 2 diabetes mellitus.[5] The increased urinary glucose excretion directly lowers plasma glucose levels.[1] Furthermore, this induced calorie loss can contribute to weight reduction.[1]
Quantitative Analysis of Tofogliflozin's Potency and Selectivity
The efficacy of tofogliflozin is underscored by its high potency and remarkable selectivity for SGLT2 over SGLT1. SGLT1 is another sodium-glucose cotransporter found in the distal part of the proximal tubule, as well as in the intestine and heart. Inhibition of SGLT1 can be associated with gastrointestinal side effects. Tofogliflozin's high selectivity minimizes these off-target effects.[6]
Table 1: In Vitro Inhibitory Activity of Tofogliflozin and Other SGLT2 Inhibitors
| Gliflozin | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Tofogliflozin | ~12,500 | ~4.3 | ~2900 [5][6] |
| Empagliflozin | ~8300 | ~3.1 | ~2677[6] |
| Luseogliflozin | ~3994 | ~2.26 | ~1770[6] |
| Dapagliflozin | ~1390 | ~1.1 | ~1264[6] |
| Ipragliflozin | ~1900 | ~7.4 | ~257[6] |
| Canagliflozin | ~663-710 | ~4.2 | ~158-169[6] |
| Note: IC50 values can vary slightly between different studies and experimental conditions. The data presented is a representative compilation.[6] |
Table 2: Tofogliflozin Inhibition Constants (Ki)
| Species | SGLT2 Ki (nM) |
| Human | 2.9[4] |
| Rat | 14.9[4] |
| Mouse | 6.4[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the methods used to study it, the following diagrams are provided in DOT language.
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by tofogliflozin.
Caption: A generalized experimental workflow for the evaluation of SGLT2 inhibitors like tofogliflozin.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of tofogliflozin.
In Vitro SGLT1 and SGLT2 Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory activity of compounds against human SGLT1 and SGLT2 using a fluorescent glucose analog.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably overexpressing human SGLT1 or human SGLT2.
-
Reagents:
-
Culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Sodium-containing buffer: 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4.
-
Sodium-free buffer: 140 mM choline chloride, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4.[6]
-
Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[6]
-
Test compound (Tofogliflozin) dissolved in DMSO.
-
-
Assay Procedure:
-
Seed the engineered cells into 96-well plates and culture until confluent.
-
Remove the culture medium and wash the cells twice with Na+-free buffer.[6]
-
Incubate the cells with 50 µL of Na+-free buffer containing various concentrations of tofogliflozin or vehicle (DMSO) for 15 minutes at 37°C.[6]
-
Add 50 µL of Na+-containing buffer with 200 µM of 2-NBDG to initiate glucose uptake.[6]
-
Incubate for 1-2 hours at 37°C.
-
Terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold Na+-free buffer.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the specific SGLT-mediated glucose uptake by subtracting the fluorescence in the absence of sodium from the total uptake in the presence of sodium.[6]
-
Determine the percentage of inhibition for each tofogliflozin concentration relative to the vehicle control.
-
Fit the concentration-response data to a four-parameter logistic equation to calculate the IC50 value.[6]
-
In Vivo Pharmacodynamic Studies in Animal Models
These studies are designed to assess the effect of tofogliflozin on urinary glucose excretion and blood glucose levels in diabetic animal models.
-
Animal Models:
-
Tofogliflozin Administration:
-
Measurement of Urinary Glucose Excretion (UGE):
-
House animals in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 hours).
-
Measure the total volume of urine collected.
-
Determine the glucose concentration in the urine using a glucose oxidase method or a clinical chemistry analyzer.
-
Calculate the total amount of glucose excreted over the collection period.
-
-
Measurement of Blood Glucose:
-
Collect blood samples from the tail vein or other appropriate sites at various time points post-dosing.
-
Measure blood glucose levels using a validated glucometer.[8]
-
-
Glucose Titration Studies (in Cynomolgus Monkeys):
-
Anesthetize the animals and catheterize the femoral artery and vein for blood sampling and infusion, respectively, and the bladder for urine collection.
-
Administer a continuous intravenous infusion of tofogliflozin to achieve a stable plasma concentration.
-
Infuse glucose at stepwise increasing rates to raise plasma glucose levels.
-
At each step, measure plasma glucose concentration and urinary glucose excretion rate to determine the renal glucose reabsorption rate.
-
This allows for the characterization of the drug's effect on the renal threshold for glucose excretion (RTg) and the maximum tubular reabsorptive capacity for glucose (TmG).[3]
-
Human Clinical Trials for Efficacy and Safety Assessment
Clinical trials are essential to confirm the therapeutic effects and safety of tofogliflozin in humans.
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.
-
Participant Population: Patients with type 2 diabetes mellitus, often with specific inclusion/exclusion criteria related to baseline HbA1c, renal function (eGFR), and current antidiabetic medications.[9][10]
-
Intervention: Oral administration of tofogliflozin (e.g., 20 mg once daily) or placebo.[9]
-
Primary Efficacy Endpoints:
-
Secondary Efficacy Endpoints:
-
Safety Assessments:
-
Monitoring of adverse events, including urinary tract infections, genital mycotic infections, and episodes of hypoglycemia.[5]
-
Regular assessment of vital signs, electrocardiograms, and laboratory parameters (including renal function).
-
-
Method for Measuring UGE in Clinical Trials:
-
Patients collect all urine produced over a 24-hour period.
-
The total volume is measured, and an aliquot is taken for analysis.
-
The glucose concentration in the urine sample is determined in a central laboratory using a validated analytical method (e.g., enzymatic assay).
-
The total 24-hour urinary glucose excretion is calculated by multiplying the glucose concentration by the total urine volume.
-
Conclusion
This compound is a potent and highly selective SGLT2 inhibitor that effectively reduces renal glucose reabsorption. Its mechanism of action, characterized by the induction of urinary glucose excretion, provides a valuable therapeutic option for the management of type 2 diabetes mellitus. The comprehensive in vitro and in vivo studies, along with extensive clinical trials, have established its efficacy in improving glycemic control and have well-characterized its safety profile. The high selectivity of tofogliflozin for SGLT2 over SGLT1 is a key feature that contributes to its favorable therapeutic window.
References
- 1. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competitive inhibition of SGLT2 by tofogliflozin or phlorizin induces urinary glucose excretion through extending splay in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of Tofogliflozin on Treatment-Related Quality of Life in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. uaclinical.com [uaclinical.com]
- 10. Carebox Connect [connect.careboxhealth.com]
The Discovery and Synthesis of Tofogliflozin Hydrate: A Technical Whitepaper
Introduction: Tofogliflozin hydrate is an oral anti-diabetic medication used for the management of type 2 diabetes mellitus (T2DM). It belongs to the sodium-glucose co-transporter 2 (SGLT2) inhibitor class of drugs, which lower blood sugar by promoting the excretion of glucose in the urine.[1][2] Discovered by Chugai Pharmaceutical and co-developed with Kowa and Sanofi, Tofogliflozin was first approved for use in Japan in 2014 under the trade names Apleway and Deberza.[3][4][5] The active moiety, Tofogliflozin, is distinguished by its unique chemical structure—a C-arylglucoside with an O-spiroketal ring system—which contributes to its high potency and selectivity for SGLT2.[3][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and key experimental protocols related to this compound.
Mechanism of Action: SGLT2 Inhibition
The kidneys play a vital role in glucose homeostasis, filtering approximately 180 grams of glucose from the blood daily under normal conditions.[1] The vast majority of this filtered glucose is reabsorbed back into the bloodstream in the proximal convoluted tubules. This reabsorption is primarily mediated by the sodium-glucose co-transporter 2 (SGLT2), a high-capacity, low-affinity protein responsible for about 90% of renal glucose reabsorption.[1][7]
This compound exerts its therapeutic effect by selectively and potently inhibiting SGLT2.[1] By blocking this transporter, the drug reduces the reabsorption of glucose from the renal tubules, leading to increased urinary glucose excretion (glucosuria).[1][2] This process effectively lowers plasma glucose concentrations in an insulin-independent manner, making it a valuable therapeutic option for patients with insulin resistance or beta-cell dysfunction.[2]
Beyond glycemic control, this mechanism confers additional metabolic benefits. The excretion of glucose results in a net caloric loss, which can lead to weight reduction.[1][2] Furthermore, the osmotic diuresis caused by increased glucose in the urine can lead to a modest reduction in blood pressure.[1][2]
Pharmacological Profile
Tofogliflozin is a potent and highly selective SGLT2 inhibitor. Its inhibitory activity is significantly higher for SGLT2 compared to SGLT1, which is prevalent in the intestine and responsible for the remaining 10% of renal glucose reabsorption. This high selectivity is thought to minimize potential side effects associated with SGLT1 inhibition.
Data Presentation: In Vitro Inhibitory Activity
The potency and selectivity of Tofogliflozin have been quantified through in vitro assays. The tables below summarize its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against SGLT transporters from different species and compare its selectivity to other approved gliflozins.
Table 1: Inhibitory Activity of Tofogliflozin
| Target Transporter | Ki (nM) | IC50 (nM) |
|---|---|---|
| Human SGLT2 | 2.9[8][9] | 2.9[8] |
| Rat SGLT2 | 14.9[8][9] | - |
| Mouse SGLT2 | 6.4[8][9] | - |
| Human SGLT1 | - | ~8444[10] |
Data compiled from multiple sources.[8][9][10]
Table 2: Comparative Selectivity of Gliflozins for Human SGLT2 over SGLT1
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
|---|---|---|---|
| Tofogliflozin | ~12,500 | ~4.3 | ~2900 |
| Empagliflozin | ~8300 | ~3.1 | ~2677 |
| Luseogliflozin | ~3994 | ~2.26 | ~1770 |
| Dapagliflozin | ~1390 | ~1.1 | ~1264 |
| Ipragliflozin | ~1900 | ~7.4 | ~257 |
| Canagliflozin | ~663-710 | ~4.2 | ~158-169 |
Note: IC50 values can vary between studies. This data is a representative compilation.[11]
Data Presentation: Pharmacokinetic Properties
Pharmacokinetic studies in healthy male subjects have characterized the absorption, distribution, metabolism, and excretion of Tofogliflozin.
Table 3: Pharmacokinetic Parameters of Tofogliflozin in Healthy Subjects
| Parameter | Value | Reference |
|---|---|---|
| Oral Bioavailability | 97.5% | [4][12] |
| Time to Cmax (tmax) | ~0.75 hours | [4] |
| Cmax (20 mg dose) | 489 ng/mL | [4] |
| Half-life (t1/2) | 5-6 hours | [13][14] |
| Volume of Distribution (Vd) | 50.6 L | [4] |
| Total Clearance | ~10 L/h | [4] |
| Renal Clearance | 15.5% - 19% of total clearance | [4] |
| Excretion (Urine) | ~76% within 48-72 hours | [4][15] |
| Excretion (Feces) | ~20% within 72 hours | [4][15] |
| Primary Metabolite | M1 (phenyl acetic acid metabolite) | [15] |
Food intake decreases Cmax by approximately 30% but does not significantly alter the total exposure (AUC).[12][13]
Synthesis of this compound
The chemical synthesis of Tofogliflozin is complex due to its spiroketal structure and multiple chiral centers. Several scalable synthetic routes have been developed to enable industrial production.[3] Early methods often suffered from drawbacks such as the use of toxic or volatile reagents (e.g., BH₃, 2-methoxypropene) and the need for cryogenic conditions (-60°C or lower), which are not ideal for large-scale manufacturing.[3][5]
More efficient syntheses have since been reported. One notable route, developed by Ohtake et al., involves 7 linear steps and utilizes purpose-designed protecting groups for chemoselective activation and crystalline purification, avoiding the need for column chromatography.[3][16][17] Another scalable process reported by Yang and co-workers achieved a 23% overall yield in 12 steps, also without chromatography, by optimizing key steps like a regioselective Friedel-Crafts reaction and a mild metal-halogen exchange.[16][18]
A key synthetic strategy involves the 1,2-addition of an aryl carbanion (generated from an aryl halide) to a protected gluconolactone, followed by reduction and stereospecific spirocyclization.[19]
Experimental Protocols
Protocol 1: In Vitro SGLT2 Inhibition Assay
This protocol outlines a cell-based method using a fluorescent glucose analog to determine the inhibitory activity of compounds against SGLT2.[10][11][20]
-
Objective: To quantify the IC50 value of a test compound (e.g., Tofogliflozin) for SGLT2.
-
Principle: A fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is used to measure glucose uptake in cells engineered to express human SGLT2. The intracellular fluorescence is proportional to glucose uptake. SGLT2 inhibitors will reduce this uptake in a dose-dependent manner.
-
Materials:
-
Cell line overexpressing human SGLT2 (e.g., CHO or HEK293 cells).
-
Cell culture medium and supplements.
-
Sodium-containing buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Tris, pH 7.4).
-
Sodium-free buffer (e.g., 140 mM choline chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Tris, pH 7.4).[11]
-
2-NBDG fluorescent glucose analog.
-
Test compound (Tofogliflozin) and vehicle (e.g., DMSO).
-
96-well microplates (black, clear bottom).
-
Fluorescence plate reader.
-
-
Procedure:
-
Cell Seeding: Seed SGLT2-expressing cells into 96-well plates and culture for 24-48 hours to form a confluent monolayer.
-
Cell Washing: Carefully remove the culture medium and wash the cells twice with sodium-free buffer.[11]
-
Compound Incubation: Add 50 µL of sodium-free buffer containing various concentrations of the test compound or vehicle to the wells. Incubate for 15 minutes at 37°C.[11]
-
Glucose Uptake Initiation: Add 50 µL of sodium-containing buffer that includes 2-NBDG (final concentration 100-200 µM). For determining sodium-independent uptake (background), use sodium-free buffer with 2-NBDG.[11]
-
Uptake Incubation: Incubate the plate for 1-2 hours at 37°C.[11]
-
Termination: Terminate the uptake by aspirating the assay buffer and washing the cells three times with ice-cold sodium-free buffer.[11]
-
Lysis & Measurement: Add 100 µL of a suitable lysis buffer (e.g., PBS with 1% Triton X-100) to each well. Measure the intracellular fluorescence using a plate reader (Excitation ~465 nm, Emission ~540 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (sodium-independent uptake) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Urinary Glucose Excretion (UGE) Assay
This protocol describes a method to assess the in vivo efficacy of an SGLT2 inhibitor in a diabetic animal model.[20]
-
Objective: To measure the increase in urinary glucose excretion in diabetic animals following administration of Tofogliflozin.
-
Principle: Administration of an effective SGLT2 inhibitor to a diabetic animal will block renal glucose reabsorption, resulting in a dose-dependent increase in the amount of glucose excreted in the urine over a defined period.
-
Materials:
-
Diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats).
-
Metabolic cages for individual housing and urine collection.
-
Tofogliflozin and a vehicle control (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Glucose assay kit.
-
Creatinine assay kit (for normalization, optional).
-
-
Procedure:
-
Acclimation: Acclimate animals to individual metabolic cages for at least 24 hours prior to the experiment to minimize stress-related effects.[20]
-
Baseline Collection: Collect urine for a 24-hour period before dosing to establish a baseline UGE for each animal.
-
Dosing: Administer Tofogliflozin (e.g., 0.1-10 mg/kg) or vehicle to the animals via oral gavage.[8][20]
-
Urine Collection: Collect urine over a 24-hour period post-dosing. Record the total urine volume for each animal.[20]
-
Sample Analysis:
-
Centrifuge the collected urine samples to remove any precipitates.
-
Measure the glucose concentration in each urine sample using a glucose assay kit.
-
(Optional) Measure the creatinine concentration to normalize for variations in urine output.
-
-
-
Data Analysis:
-
Calculate the total mass of glucose excreted over the 24-hour period for each animal (Urine Glucose Concentration × Total Urine Volume).
-
Compare the post-dose UGE of the Tofogliflozin-treated groups to the vehicle-treated control group.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be used to determine if the increase in UGE is statistically significant.
-
Clinical Efficacy
Clinical trials have demonstrated that Tofogliflozin, as both a monotherapy and an add-on therapy, effectively improves glycemic control and provides additional metabolic benefits in patients with T2DM.
Data Presentation: Key Phase 2/3 Clinical Trial Results (24 Weeks)
Table 4: Efficacy of Tofogliflozin Monotherapy in Japanese T2DM Patients
| Parameter | Placebo (n=56) | Tofogliflozin 10 mg (n=57) | Tofogliflozin 20 mg (n=58) | Tofogliflozin 40 mg (n=58) |
|---|---|---|---|---|
| Mean Change in HbA1c (%) | -0.028 | -0.797 * | -1.017 * | -0.870 * |
| Mean Change in Body Weight (kg) | - | -1.87 | -2.50 | -2.61 |
| Mean Change in Systolic BP (mmHg) | - | - | - | -9.4 |
| Mean Change in Diastolic BP (mmHg) | - | - | - | -4.1 |
All changes in the Tofogliflozin groups were statistically significant (p < 0.0001) compared to placebo.[6][21]
Long-term studies of up to 52 weeks have confirmed the sustained efficacy and safety of Tofogliflozin.[4][22] The most common adverse events reported are consistent with the SGLT2 inhibitor class, including urinary tract infections, genital infections, and events related to volume depletion.[4][22] The incidence of hypoglycemia is low, which is characteristic of the drug's insulin-independent mechanism.[21]
Conclusion
This compound is a highly potent and selective SGLT2 inhibitor that represents a significant therapeutic option for the management of type 2 diabetes mellitus. Its discovery was marked by the rational design of a unique O-spiroketal C-arylglucoside structure, conferring excellent selectivity for its target. Efficient and scalable synthetic routes have been developed to enable its production. Through its mechanism of promoting urinary glucose excretion, Tofogliflozin not only provides robust glycemic control but also offers the ancillary benefits of weight loss and blood pressure reduction. Its comprehensive pharmacological profile, supported by detailed experimental validation and clinical efficacy data, establishes Tofogliflozin as a valuable tool for healthcare professionals and a subject of continued interest for researchers in drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. uaclinical.com [uaclinical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. Pharmacokinetics and Pharmacodynamics of Tofogliflozin (a Selective SGLT2 Inhibitor) in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism and mass balance of SGLT2 inhibitor tofogliflozin following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of a Scalable Synthesis of Tofogliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Collection - A Scalable Synthesis of this compound - Organic Process Research & Development - Figshare [acs.figshare.com]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. benchchem.com [benchchem.com]
- 21. Efficacy and safety of monotherapy with the novel sodium/glucose cotransporter-2 inhibitor tofogliflozin in Japanese patients with type 2 diabetes mellitus: a combined Phase 2 and 3 randomized, placebo-controlled, double-blind, parallel-group comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Long‐term safety and efficacy of tofogliflozin as add‐on to insulin in patients with type 2 diabetes: Results from a 52‐week, multicentre, randomized, double‐blind, open‐label extension, Phase 4 study in Japan (J‐STEP/INS) - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Tofogliflozin Hydrate: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Tofogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2] By selectively blocking SGLT2, Tofogliflozin induces glucosuria, thereby reducing plasma glucose levels in an insulin-independent manner. This unique mechanism of action offers therapeutic benefits for the management of type 2 diabetes mellitus (T2DM), including improvements in glycemic control, reduction in body weight, and a modest lowering of blood pressure.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of Tofogliflozin, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. It is intended to serve as a comprehensive resource for professionals in the field of diabetes research and drug development.
Mechanism of Action
Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose from the blood daily, with nearly all of it being reabsorbed back into circulation, primarily in the proximal convoluted tubules.[3] The sodium-glucose cotransporter 2 (SGLT2) is responsible for about 90% of this renal glucose reabsorption.[2] In patients with T2DM, there is an upregulation of SGLT2 expression, which contributes to persistent hyperglycemia.[4]
Tofogliflozin exerts its therapeutic effect by selectively and potently inhibiting SGLT2.[3] This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion (UGE).[1] The resulting caloric loss (approximately 4 kcal per gram of glucose excreted) contributes to weight reduction, while the osmotic diuresis effect aids in lowering blood pressure.[3] A key advantage of this mechanism is that it is independent of insulin secretion or sensitivity, making Tofogliflozin an effective treatment option across various stages of T2DM.[5]
Pharmacodynamic Profile
In Vitro Potency and Selectivity
Tofogliflozin demonstrates high potency for human SGLT2, with reported half-maximal inhibitory concentration (IC50) values typically around 2.9 nM.[6][7] A critical feature of Tofogliflozin is its exceptional selectivity for SGLT2 over the closely related SGLT1 transporter, which is predominantly found in the intestine and heart.[8] This high selectivity, with a ratio of approximately 2900-fold, minimizes the potential for off-target effects associated with SGLT1 inhibition, such as gastrointestinal side effects.[8][9]
| Parameter | Value | Reference(s) |
| Human SGLT2 IC50 | ~2.9 - 4.3 nM | [6][8] |
| Human SGLT1 IC50 | ~12,500 nM | [8] |
| Selectivity Ratio (SGLT1/SGLT2) | ~2900 | [8][10] |
| Human SGLT2 K_i_ | 2.9 nM | [6][7][11] |
| Rat SGLT2 K_i_ | 14.9 nM | [6][7][11] |
| Mouse SGLT2 K_i_ | 6.4 nM | [6][7][11] |
In Vivo Pharmacodynamics
In animal models of type 2 diabetes, such as diet-induced obese (DIO) rats, KKAy mice, and db/db mice, Tofogliflozin administration leads to significant UGE, which attenuates body weight gain and reduces body fat mass.[12][13] This is achieved primarily through calorie loss, which also induces a metabolic shift from carbohydrate to fatty acid oxidation.[14] Studies in rats have shown that Tofogliflozin's effect on renal glucose reabsorption is glucose-dependent; it significantly inhibits reabsorption under hyperglycemic conditions but has a minimal effect under euglycemic or hypoglycemic conditions, suggesting a low intrinsic risk of hypoglycemia.[15][16]
In human studies, Tofogliflozin produces a dose-dependent increase in daily UGE.[17] The exposure-response relationship fits an Emax model well, with doses between 20 mg and 40 mg achieving a near-maximal effect on UGE.[17][18]
Pharmacokinetic Profile
Tofogliflozin exhibits favorable pharmacokinetic properties characterized by rapid absorption, high bioavailability, and efficient clearance.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following oral administration in healthy male subjects, Tofogliflozin is rapidly absorbed.[17] A human radiolabeled study demonstrated a high oral bioavailability of 97.5%.[4] Food intake has been shown to decrease the maximum plasma concentration (Cmax) by approximately 30% but does not significantly alter the total exposure (AUC).[5]
Tofogliflozin is primarily metabolized via oxidation by cytochrome P450 (CYP) enzymes, including CYP2C18, 4A11, 4F3B, and 3A.[4] The major circulating component in plasma after the parent drug is the M1 metabolite, a phenyl acetic acid derivative, which accounts for 52% of the total drug-related material, compared to 42% for the parent drug.[19]
Excretion is relatively rapid, with approximately 76% of an administered dose excreted in the urine and 20% in the feces within 72 hours.[19] The elimination half-life (t1/2) is approximately 5-6 hours, and the drug does not accumulate with once-daily dosing.[5][17]
| Parameter | Value (Human) | Reference(s) |
| Bioavailability (Oral) | 97.5% | [4] |
| Time to Cmax (Tmax) | 0.75 hours | [4] |
| Elimination Half-life (t1/2) | 5 - 6 hours | [5][17] |
| Protein Binding | 83% | [10] |
| Excretion (72h) | ~76% Urine, ~20% Feces | [4][19] |
| Primary Metabolism | CYP-mediated oxidation | [4] |
| Effect of Food | Cmax ↓ ~30%, AUC unchanged | [5][18] |
Clinical Efficacy and Safety
Multiple clinical trials have demonstrated the efficacy and safety of Tofogliflozin in patients with T2DM, both as monotherapy and as an add-on to other antidiabetic agents.
Glycemic Control, Body Weight, and Blood Pressure
In a 24-week study of Japanese patients with T2DM, monotherapy with Tofogliflozin 20 mg once daily resulted in a placebo-adjusted least squares mean change in HbA1c of -1.017%.[20] This improvement in glycemic control is accompanied by significant reductions in body weight and blood pressure. Phase II and III studies have consistently shown placebo-adjusted mean body weight reductions of approximately 2.5 kg to 2.8 kg.[4] Additionally, significant reductions in both systolic and diastolic blood pressure have been observed.[4]
| Parameter | Tofogliflozin Dose | Placebo-Adjusted Mean Change | Reference(s) |
| HbA1c Reduction | 20 mg (24 weeks) | -1.017% | [20] |
| 20 mg (12 weeks) | -0.77% | [4] | |
| Body Weight Reduction | 20 mg (24 weeks) | -2.50 kg | [4] |
| 20 mg (12 weeks) | -2.6 kg | [4] | |
| Systolic BP Reduction | 20 mg | -7.6 mmHg | [4] |
| Diastolic BP Reduction | 20 mg | -4.1 mmHg | [4] |
Safety Profile
Tofogliflozin is generally well-tolerated.[17] The most common adverse drug reactions are related to its mechanism of action and include urinary and genital tract infections and volume depletion-related events.[21] The incidence of hypoglycemia is low, particularly when used as monotherapy, owing to its insulin-independent mechanism.[20][22]
Key Experimental Protocols
The pharmacological characterization of Tofogliflozin relies on a series of standardized in vitro and in vivo assays.
In Vitro SGLT Inhibition Assay (Cell-Based Glucose Uptake)
This assay quantifies the inhibitory potency of a compound on SGLT1 and SGLT2 transporters expressed in a cellular system.
-
Principle: Measures the uptake of a radiolabeled, non-metabolizable glucose analog (e.g., ¹⁴C-labeled α-methyl-D-glucopyranoside, ¹⁴C-AMG) into cells engineered to overexpress either human SGLT1 or SGLT2. The reduction in radioactivity in the presence of the test compound relative to a vehicle control indicates inhibitory activity.[8][23]
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with human SGLT1 or SGLT2 are cultured to confluence in multi-well plates.[24]
-
Assay Preparation: Cells are washed with a sodium-containing uptake buffer (to enable SGLT function) and pre-incubated for 15-30 minutes with varying concentrations of Tofogliflozin or vehicle.
-
Uptake Initiation: The assay is initiated by adding uptake buffer containing ¹⁴C-AMG and the corresponding concentration of the test compound.
-
Uptake Termination: After a defined incubation period (e.g., 60-120 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular radiolabel.
-
Quantification: Cells are lysed, and intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Concentration-response curves are generated, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.[8]
-
In Vivo Diabetic Animal Model Study
These studies assess the pharmacodynamic effects of the compound on glycemic control and other metabolic parameters in a relevant disease model.
-
Principle: To evaluate the glucose-lowering efficacy and effect on body weight of Tofogliflozin in a diabetic, obese animal model like the KKAy or db/db mouse.[12][13]
-
Methodology:
-
Animal Model: Male db/db mice (a model of genetic obesity and T2DM) are acclimated. Baseline measurements of blood glucose, HbA1c, and body weight are taken.
-
Dosing: Animals are randomized into vehicle control and Tofogliflozin treatment groups (e.g., 0.1, 1, 10 mg/kg). The compound is administered orally once daily for a period of 4 to 8 weeks.[6][13]
-
Urine and Blood Collection: At specified time points, animals are placed in metabolic cages for 24-hour urine collection to measure UGE and urine volume.[23] Blood samples are collected to monitor plasma glucose, insulin, and HbA1c levels.
-
Endpoint Analysis: At the end of the study, body composition (fat mass, lean mass) may be analyzed. Tissues such as the pancreas and kidneys can be harvested for histological examination to assess beta-cell mass and renal morphology.[13]
-
Data Analysis: Statistical comparisons are made between the vehicle and treatment groups for all measured parameters.
-
Human Radiolabeled Mass Balance Study
This study is crucial for understanding the absorption, metabolism, and excretion (AME) profile of a drug in humans.
-
Principle: A single oral dose of radiolabeled Tofogliflozin (e.g., ¹⁴C-Tofogliflozin) is administered to healthy subjects to trace the drug and its metabolites through the body.[19][25]
-
Methodology:
-
Subject Enrollment: A small cohort of healthy male subjects is enrolled.[25]
-
Dosing: Following a baseline period, subjects receive a single oral dose of ¹⁴C-Tofogliflozin (e.g., 20 mg).[19]
-
Sample Collection: Serial blood, plasma, urine, and feces samples are collected at predefined intervals for an extended period (e.g., up to 168 hours post-dose) to ensure capture of >90% of the radioactive dose.[4]
-
Sample Analysis: Total radioactivity in all matrices is measured. Plasma, urine, and fecal samples are profiled using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and radiometric detection to identify and quantify the parent drug and its metabolites.
-
Data Analysis: The total recovery of radioactivity is calculated. The contribution of different excretion pathways (renal vs. fecal) is determined. The metabolic profile is established by identifying the structure and proportion of each metabolite. Pharmacokinetic parameters for the parent drug and major metabolites are calculated.
-
Conclusion
This compound is a highly potent and selective SGLT2 inhibitor with a well-defined pharmacological profile. Its robust in vitro selectivity translates to targeted in vivo efficacy, leading to significant improvements in glycemic control, body weight, and blood pressure in patients with type 2 diabetes. The pharmacokinetic properties of Tofogliflozin, including rapid absorption, high bioavailability, and a half-life suitable for once-daily dosing, support its clinical utility. The insulin-independent mechanism of action, coupled with a low risk of hypoglycemia, positions Tofogliflozin as a valuable therapeutic agent in the management of T2DM.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. uaclinical.com [uaclinical.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tofogliflozin (hydrate) | ROS | ROS | SGLT | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Switching From Another Sodium-Glucose Cotransporter 2 Inhibitor to Tofogliflozin on Nocturia in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tofogliflozin (CSG-452) hydrate| SGLT2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tofogliflozin, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-EPMC5189930 - Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models. - OmicsDI [omicsdi.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Selective SGLT2 inhibition by tofogliflozin reduces renal glucose reabsorption under hyperglycemic but not under hypo- or euglycemic conditions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Pharmacodynamics of Tofogliflozin (a Selective SGLT2 Inhibitor) in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 19. Metabolism and mass balance of SGLT2 inhibitor tofogliflozin following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of monotherapy with the novel sodium/glucose cotransporter-2 inhibitor tofogliflozin in Japanese patients with type 2 diabetes mellitus: a combined Phase 2 and 3 randomized, placebo-controlled, double-blind, parallel-group comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Safety and effectiveness of tofogliflozin in Japanese people with type 2 diabetes: A multicenter prospective observational study in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Preclinical Efficacy and Safety of Tofogliflozin Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tofogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2][3] Preclinical studies have extensively demonstrated its efficacy in improving glycemic control in various animal models of type 2 diabetes. By inducing urinary glucose excretion, tofogliflozin effectively lowers blood glucose and glycated hemoglobin (HbA1c) levels in a dose-dependent manner.[2][4] Furthermore, preclinical evidence suggests a favorable safety profile, characterized by a low risk of hypoglycemia. This technical guide provides a comprehensive overview of the core preclinical studies on the efficacy and safety of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Efficacy Data
SGLT2 Inhibition and Selectivity
Tofogliflozin exhibits high potency and exceptional selectivity for SGLT2 over SGLT1. This selectivity is a critical attribute, as it minimizes the risk of off-target effects associated with SGLT1 inhibition, such as gastrointestinal side effects.[1]
| Parameter | Human SGLT2 | Human SGLT1 | Selectivity Ratio (SGLT1/SGLT2) | Reference |
| IC50 | 2.9 nM | 8444 nM | ~2900-fold | [5] |
| Ki | 2.9 nM | - | - | [2] |
| Species | SGLT2 Ki (nM) | Reference |
| Rat | 14.9 | [2] |
| Mouse | 6.4 | [2] |
Effects on Blood Glucose and Glycated Hemoglobin (HbA1c)
Preclinical studies in various diabetic rodent models have consistently demonstrated the glucose-lowering effects of tofogliflozin.
Zucker Diabetic Fatty (ZDF) Rats:
| Dose | Effect on Blood Glucose | Reference |
| Single oral gavage | Lowered blood glucose level | [2] |
db/db Mice:
| Dose | Duration | Effect on HbA1c | Effect on Glucose Tolerance | Reference |
| Not specified | 4 weeks | Reduced | Improved in oral glucose tolerance test | [6] |
| 0.005% or 0.015% in diet | 4 and 8 weeks | Significantly lower than untreated control | - | [4] |
Goto-Kakizaki (GK) Rats:
| Dose | Effect on Postprandial Glucose | Reference |
| Not specified | Improved postprandial glucose excursion in a meal tolerance test | [2] |
Effects on Urinary Glucose Excretion (UGE)
The primary mechanism of action of tofogliflozin is the induction of urinary glucose excretion.
Normoglycemic Sprague-Dawley (SD) Rats:
| Dose | Effect on UGE | Effect on Blood Glucose | Reference |
| 1, 3, or 10 mg/kg (oral) | Dose-dependent increase | No changes observed | [2] |
Zucker Diabetic Fatty (ZDF) Rats:
| Dose | Effect on Renal Glucose Clearance | Reference |
| Single oral gavage | Increased | [2] |
Safety Data
Preclinical studies have indicated a favorable safety profile for tofogliflozin, with a particularly low risk of hypoglycemia.[6]
| Animal Model | Observation | Reference |
| Normoglycemic SD rats | No blood glucose reduction observed with tofogliflozin treatment. | [2] |
| Diabetic animal models | Low hypoglycemic potential. | [6] |
Experimental Protocols
SGLT1 and SGLT2 Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory activity and selectivity of tofogliflozin.
Cell Lines: Cells overexpressing human SGLT1 and SGLT2.
Methodology:
-
Cell Culture: Culture cells in appropriate medium until confluent.
-
Assay Preparation:
-
Prepare a sodium-containing buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4).
-
Prepare a sodium-free buffer (e.g., 140 mM choline chloride, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4).
-
-
Inhibition Assay:
-
Wash cells twice with the sodium-free buffer.
-
Incubate cells with various concentrations of tofogliflozin or vehicle (DMSO) in the sodium-free buffer for 15 minutes at 37°C.[1]
-
Add the sodium-containing buffer containing a fluorescent glucose analog (e.g., 200 µM 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose, 2-NBDG).[1]
-
For determining sodium-independent uptake, use the sodium-free buffer containing 2-NBDG.
-
Incubate for 1-2 hours at 37°C.[1]
-
-
Measurement:
-
Data Analysis:
-
Calculate the specific SGLT-mediated glucose uptake by subtracting the sodium-independent uptake from the total sodium-dependent uptake.
-
Determine the IC50 values by fitting the concentration-response data to a suitable equation.
-
Calculate the selectivity ratio by dividing the IC50 for SGLT1 by the IC50 for SGLT2.[1]
-
In Vivo Efficacy Studies in Diabetic Animal Models
Animal Models:
-
Zucker Diabetic Fatty (ZDF) rats: A genetic model of obesity and type 2 diabetes.[7]
-
db/db mice: A genetic model of severe type 2 diabetes due to a leptin receptor mutation.[8]
-
Goto-Kakizaki (GK) rats: A non-obese model of type 2 diabetes.
-
Diet-induced obese (DIO) rats: Wistar rats fed a high-fat diet.[8]
-
KKAy mice: A model of diabetes with obesity.[8]
Induction of Diabetes (for non-genetic models):
-
High-Fat Diet (HFD): Animals are fed a diet with a high percentage of calories from fat (e.g., 60% kcal fat) for a specified period to induce obesity and insulin resistance.[8]
-
Streptozotocin (STZ) induction: A chemical that is toxic to pancreatic β-cells can be administered to induce hyperglycemia.[7]
General Experimental Workflow:
-
Acclimatization: Animals are acclimatized to the housing conditions for a specified period before the start of the experiment.
-
Grouping: Animals are randomly assigned to vehicle control and tofogliflozin treatment groups.
-
Drug Administration: Tofogliflozin is typically administered orally via gavage or mixed in the diet.[2][8]
-
Monitoring and Sample Collection:
-
Blood Glucose: Measured from tail vein blood at specified time points using a glucometer.
-
Glycated Hemoglobin (HbA1c): Whole blood is collected at the end of the study for analysis.
-
Oral Glucose Tolerance Test (OGTT): Performed after a fasting period. A glucose solution is administered orally, and blood glucose levels are monitored at various time points.
-
Urine Collection: Animals are housed in metabolic cages for 24-hour urine collection to measure volume and glucose concentration.
-
-
Data Analysis: Statistical analysis is performed to compare the treatment groups with the control group.
Mandatory Visualizations
Signaling Pathway of Tofogliflozin Action
Caption: Mechanism of Tofogliflozin in the renal proximal tubule.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for a preclinical in vivo efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Tofogliflozin, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tus.repo.nii.ac.jp [tus.repo.nii.ac.jp]
- 7. Experimental diabetic animal models to study diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]
Tofogliflozin Hydrate: A Technical Review of its Impact on Glycemic Control in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of tofogliflozin hydrate, a potent and highly selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), on glycemic control in various animal models of diabetes. The following sections detail the mechanism of action, experimental methodologies, and quantitative outcomes observed in key preclinical studies, offering valuable insights for researchers and professionals in the field of diabetes drug development.
Core Mechanism of Action: SGLT2 Inhibition
Tofogliflozin exerts its glucose-lowering effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[3][4] By blocking this transporter, tofogliflozin promotes the excretion of excess glucose in the urine (glucosuria), thereby reducing blood glucose levels in an insulin-independent manner.[1][2][5] This mechanism of action offers the advantage of a low risk of hypoglycemia.[6][7]
Signaling Pathway and Physiological Response
The inhibition of SGLT2 by tofogliflozin initiates a cascade of physiological responses that contribute to improved glycemic control. The primary mechanism involves the direct removal of glucose from the body via urine, leading to a reduction in plasma glucose and subsequently, glycated hemoglobin (HbA1c) levels.[8][9]
Efficacy in Diabetic Animal Models: Quantitative Data
Tofogliflozin has demonstrated significant efficacy in improving glycemic control across a range of diabetic animal models. The following tables summarize the key quantitative findings from these studies.
Effects on Blood Glucose and Glycated Hemoglobin (HbA1c)
| Animal Model | Treatment Details | Key Findings | Reference(s) |
| Zucker Diabetic Fatty (ZDF) Rats | Single oral gavage | Dose-dependently lowered blood glucose levels.[6][10] | [6][10] |
| Goto-Kakizaki (GK) Rats | Oral administration | Improved postprandial glucose excursion in a meal tolerance test.[6][10] | [6][10] |
| db/db Mice | 4-week oral administration | Dose-dependently reduced glycated hemoglobin.[6][10] Improved glucose tolerance in an oral glucose tolerance test (OGTT).[6][10] | [6][10] |
| db/db Mice | 8-week treatment | Suppressed plasma glucose and glycated Hb.[8][9] | [8][9] |
| KKAy Mice | 5-week treatment (0.015% in diet) | Improved hyperglycemia.[11] | [11] |
| STZ-induced Diabetic Rats | Not specified | Showed a glucose-lowering action, which was enhanced in combination with insulin.[7] | [7] |
| Spontaneously Diabetic Torii (SDT) Rats | Treatment up to 40 weeks | Significantly suppressed blood glucose and HbA1c at 20 and 40 weeks.[12] | [12] |
| ApoE-deficient Mice with STZ-induced Diabetes | 6-week treatment | Markedly decreased blood glucose levels.[13] | [13] |
Effects on Urinary Glucose Excretion (UGE) and Renal Function
| Animal Model | Treatment Details | Key Findings | Reference(s) |
| ZDF Rats | Single oral gavage | Dose-dependently increased renal glucose clearance.[10] | [10] |
| Normal Sprague-Dawley (SD) Rats | Single oral gavage (1, 3, or 10 mg/kg) | Dose-dependently increased UGE. No significant change in blood glucose levels.[10] | [10] |
| db/db Mice | 8-week treatment | Increased renal glucose clearance.[9] Prevented the increase in urinary albumin/creatinine ratio.[8][9] | [8][9] |
| KKAy Mice | Not specified | Increased urinary glucose excretion.[14][15] | [14][15] |
| Cynomolgus Monkeys | Glucose titration study | Increased fractional excretion of glucose under hyperglycemic conditions.[16][17] | [16][17] |
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments cited in the preclinical evaluation of tofogliflozin.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how an animal's body processes glucose.
Protocol:
-
Fasting: Animals, such as db/db mice, are typically fasted overnight.[10]
-
Drug Administration: A single oral dose of tofogliflozin or vehicle is administered.
-
Glucose Challenge: After a specified time, a glucose solution is administered via oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose load.
-
Analysis: Blood glucose concentrations are measured to determine the glucose excursion curve.
Long-Term Glycemic Control Assessment
To evaluate the chronic effects of tofogliflozin, long-term studies are conducted.
Protocol:
-
Animal Model Selection: Diabetic animal models like db/db mice or KKAy mice are used.[8][9][11]
-
Treatment Period: Tofogliflozin is administered daily, often mixed in the diet, for a period of several weeks (e.g., 4 to 8 weeks).[8][9][10]
-
Monitoring: Body weight and food intake are monitored regularly.
-
Sample Collection: Blood samples are collected periodically to measure plasma glucose and HbA1c levels. Urine is collected using metabolic cages to measure urinary glucose excretion.[14]
-
Terminal Procedures: At the end of the study, animals are euthanized, and tissues may be collected for further analysis, such as pancreatic beta-cell mass.[8]
Meal Tolerance Test
This test assesses the effect of the drug on postprandial hyperglycemia.
Protocol:
-
Fasting: Animals, such as GK rats, are fasted for a specific duration.[10]
-
Drug Administration: Tofogliflozin or vehicle is administered orally.
-
Meal Challenge: A standardized liquid meal is provided.
-
Blood Sampling: Blood is collected at multiple time points after the meal to measure blood glucose levels.[10]
Effects in Non-Diabetic Animal Models
Studies in non-diabetic, normoglycemic animals are crucial to assess the risk of hypoglycemia.
In normoglycemic Sprague-Dawley (SD) rats, oral administration of tofogliflozin led to a dose-dependent increase in urinary glucose excretion.[10] However, it did not cause a significant reduction in blood glucose levels, highlighting the low potential for hypoglycemia with this class of drugs.[6][10]
Additional Metabolic Benefits
Beyond glycemic control, preclinical studies suggest that tofogliflozin may offer other metabolic advantages. In diet-induced obese rats and KKAy mice, tofogliflozin treatment was associated with an attenuation of body weight gain and fat accumulation.[14][15] This is primarily attributed to the caloric loss resulting from increased urinary glucose excretion.[14][15]
Conclusion
The extensive data from a variety of animal models robustly demonstrate the efficacy of this compound in improving glycemic control. Its primary mechanism of inducing urinary glucose excretion through selective SGLT2 inhibition leads to significant reductions in blood glucose and HbA1c levels. The insulin-independent nature of its action and the low risk of hypoglycemia make it a promising therapeutic agent. Furthermore, the potential for additional metabolic benefits, such as reduced body weight, enhances its therapeutic profile. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research and development in the field of SGLT2 inhibitors.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abstract [lifescience.co.jp]
- 8. Tofogliflozin, a novel sodium-glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tofogliflozin, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Tofogliflozin, a selective inhibitor of sodium-glucose cotransporter 2, suppresses renal damage in KKAy/Ta mice, obese and type 2 diabetic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. The sodium‐glucose co‐transporter 2 inhibitor tofogliflozin suppresses atherosclerosis through glucose lowering in ApoE‐deficient mice with streptozotocin‐induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models [pubmed.ncbi.nlm.nih.gov]
- 16. Competitive inhibition of SGLT2 by tofogliflozin or phlorizin induces urinary glucose excretion through extending splay in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Tofogliflozin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. As a member of the gliflozin class of drugs, it is utilized in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the molecular structure, and chemical and biological properties of this compound. Detailed experimental protocols for the characterization of this active pharmaceutical ingredient (API) are presented, alongside a summary of its key quantitative data. Furthermore, this document elucidates the mechanism of action of this compound through a detailed signaling pathway diagram and outlines a typical experimental workflow for its characterization.
Molecular Structure and Identification
This compound is a C-arylglucoside with a unique spiroketal ring system. The presence of a water molecule in its crystal lattice defines it as a hydrate.
Table 1: Molecular and Chemical Identifiers of this compound
| Identifier | Value | Citation |
| IUPAC Name | (1S,3'R,4'S,5'S,6'R)-6-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol hydrate | [1] |
| Chemical Formula | C₂₂H₂₈O₇ | [2] |
| Molecular Weight | 404.45 g/mol | [2] |
| CAS Number | 1201913-82-7 | [1] |
| Anhydrous CAS Number | 903565-83-3 | [1] |
| Appearance | White solid | [3][4] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Melting Point | A patent for a Tofogliflozin co-crystal reports a melting range of 71°C-92°C; however, the melting point for the pure hydrate is not specified. | [5] |
| pKa (Strongest Acidic) | 12 (Predicted) | [6] |
| logP | 1.5 (Predicted) | [6] |
| Water Solubility | 0.327 mg/mL (Predicted) | [6] |
| Solubility in Organic Solvents | Soluble in DMSO and ethanol. | [7] |
Mechanism of Action and Biological Activity
Tofogliflozin is a highly potent and selective inhibitor of SGLT2, which is primarily expressed in the S1 segment of the proximal convoluted tubule of the kidney. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, Tofogliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[8]
Table 3: In Vitro Biological Activity of Tofogliflozin
| Target | Species | IC₅₀ | Kᵢ | Citation |
| SGLT2 | Human | 2.9 nM | 2.9 nM | [7][9][10] |
| SGLT2 | Rat | - | 14.9 nM | [7][9][10] |
| SGLT2 | Mouse | - | 6.4 nM | [7][9][10] |
Signaling Pathway of SGLT2 Inhibition
The following diagram illustrates the mechanism of action of this compound at the cellular level in a renal proximal tubule cell.
Experimental Protocols
This section provides an overview of standard experimental methodologies for the characterization of this compound.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.
Materials:
-
This compound, finely powdered and dried
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Thermometer
Procedure:
-
A small amount of the dried, powdered this compound is packed into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a constant rate (e.g., 1-2 °C per minute).
-
The temperature at which the substance begins to melt (onset of melting) and the temperature at which the substance is completely liquid (completion of melting) are recorded. This range is the melting point of the substance.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Potentiometer with a pH electrode
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Co-solvent (e.g., methanol or acetonitrile) for sparingly soluble compounds
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
A solution of this compound is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent).
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid or base, added in small increments from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[11][12][13]
In Vitro SGLT2 Inhibition Assay
Objective: To determine the inhibitory activity of this compound on the SGLT2 transporter.
Materials:
-
A cell line expressing human SGLT2 (e.g., HK-2 cells)
-
This compound
-
A non-metabolizable, radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, AMG) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Cell culture medium and reagents
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cells expressing SGLT2 are cultured in appropriate multi-well plates.
-
The cells are incubated with varying concentrations of this compound.
-
The radiolabeled or fluorescent glucose analog is added to the cells.
-
After an incubation period, the uptake of the glucose analog is stopped, and the cells are washed to remove any unincorporated analog.
-
The amount of glucose analog taken up by the cells is quantified using a scintillation counter or a fluorescence plate reader.
-
The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the SGLT2-mediated glucose uptake, is calculated.[14][15][16][17]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the characterization and evaluation of this compound.
Conclusion
This compound is a well-characterized SGLT2 inhibitor with a distinct molecular structure and potent biological activity. This guide has provided a detailed overview of its chemical properties, mechanism of action, and the experimental protocols used for its evaluation. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the field of drug development. Further research to obtain and publish definitive experimental values for properties such as melting point and pKa for the pure hydrate form would be beneficial to the scientific community.
References
- 1. Tofogliflozin - Wikipedia [en.wikipedia.org]
- 2. Tofogliflozin (hydrate) | 1201913-82-7 | BYB91382 [biosynth.com]
- 3. Collection - A Scalable Synthesis of this compound - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tofogliflozin (hydrate) | ROS | ROS | SGLT | TargetMol [targetmol.com]
- 8. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tofogliflozin (hydrate) (PD076456, ZXOCGDDVNPDRIW-NHFZGCSJSA-N) [probes-drugs.org]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
The In Vitro Profile of Tofogliflozin Hydrate: A Selective SGLT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of Tofogliflozin hydrate, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The following sections detail the molecule's inhibitory activity, selectivity, and its effects in cellular models, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
This compound is a competitive inhibitor of SGLT2, a protein primarily expressed in the proximal convoluted tubules of the kidneys.[1] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1] By selectively blocking SGLT2, Tofogliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][2] This mechanism of action is independent of insulin secretion or sensitivity.[3]
Quantitative Analysis of Inhibitory Potency and Selectivity
The in vitro inhibitory activity of Tofogliflozin against SGLT2 has been quantified through various studies. Key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) demonstrate its high potency. Furthermore, its selectivity for SGLT2 over the closely related SGLT1 is a critical characteristic, minimizing potential off-target effects.
| Parameter | Species | Value | Reference |
| IC50 | Human SGLT2 | 2.9 nM | [4] |
| Ki | Human SGLT2 | 2.9 nM | [5][6] |
| Ki | Rat SGLT2 | 14.9 nM | [5][6] |
| Ki | Mouse SGLT2 | 6.4 nM | [5][6] |
A defining feature of Tofogliflozin is its high selectivity for SGLT2 over SGLT1. The following table compares the selectivity ratio of Tofogliflozin with other SGLT2 inhibitors.
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) | Reference |
| Tofogliflozin | ~12,500 | ~4.3 | ~2900 | [7] |
| Empagliflozin | ~8300 | ~3.1 | ~2677 | [7] |
| Dapagliflozin | ~1390 | ~1.1 | ~1264 | [7] |
| Canagliflozin | ~663-710 | ~4.2 | ~158-169 | [7] |
Experimental Protocols
SGLT1 and SGLT2 Inhibition Assay
This protocol outlines a common cell-based, non-radioactive method for determining the inhibitory activity of compounds against human SGLT1 and SGLT2.[7][8]
1. Cell Culture and Seeding:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing human SGLT1 or SGLT2 are used.[8][9]
-
Seeding: Cells are seeded into 96-well black, clear-bottom plates at a suitable density (e.g., 5 x 10^4 cells/well) and grown to confluence.[3]
2. Compound Preparation:
-
A stock solution of Tofogliflozin (or other test compounds) is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions are made in a suitable buffer (e.g., Krebs-Ringer-Henseleit - KRH buffer) to achieve the desired final concentrations, ensuring the final DMSO concentration remains low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.[3][10]
3. Glucose Uptake Assay:
-
On the day of the assay, confluent cell monolayers are washed twice with pre-warmed buffer.[3]
-
Cells are then incubated with the buffer containing various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 15-30 minutes) at 37°C.[3]
-
To initiate glucose uptake, a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to each well at a final concentration of 100-200 µM.[3][9]
-
The plate is incubated for 30-60 minutes at 37°C.[3]
-
The uptake is terminated by aspirating the medium and washing the cells multiple times with ice-cold buffer.[3]
4. Data Acquisition and Analysis:
-
Cells are lysed, and the fluorescence of the cell lysates is measured using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[3]
-
The percentage of inhibition for each compound concentration is calculated relative to the SGLT-specific uptake (Total Uptake - Non-specific Uptake).[3]
-
The data is plotted as the percentage of inhibition against the logarithm of the compound concentration, and a four-parameter logistic equation is used to determine the IC50 value.[3]
Cellular Effects of Tofogliflozin
In vitro studies using cultured human proximal tubular cells have demonstrated that Tofogliflozin can mitigate the detrimental effects of high glucose exposure.
Inhibition of Oxidative Stress and Inflammatory Responses
High glucose levels can induce oxidative stress and inflammatory reactions in renal proximal tubular cells.[11] Tofogliflozin has been shown to dose-dependently suppress glucose entry into these cells.[11] This leads to a reduction in high glucose-induced reactive oxygen species (ROS) generation.[4][11] Consequently, Tofogliflozin inhibits the expression of inflammatory markers like monocyte chemoattractant protein-1 (MCP-1) and reduces apoptotic cell death induced by high glucose.[4][11]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of SGLT2 inhibition and a typical experimental workflow.
Caption: Mechanism of SGLT2 inhibition by Tofogliflozin in the renal proximal tubule.
Caption: Workflow for a cell-based SGLT2 inhibition assay using a fluorescent glucose analog.
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tofogliflozin (CSG-452) hydrate| SGLT2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Tofogliflozin, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tofogliflozin hydrate selectivity for SGLT2 over SGLT1
An In-depth Technical Guide to the SGLT2 Selectivity of Tofogliflozin Hydrate
Introduction
Tofogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2][3] This high selectivity for SGLT2 over the closely related SGLT1 is a critical attribute. SGLT1 is predominantly found in the small intestine, with a minor role in renal glucose reabsorption, and its inhibition is associated with gastrointestinal side effects.[4][5] Therefore, the pronounced selectivity of tofogliflozin minimizes off-target effects, potentially leading to a more favorable safety profile while effectively promoting urinary glucose excretion to manage hyperglycemia in type 2 diabetes.[4][5] This guide provides a detailed examination of the quantitative data, experimental protocols, and molecular pathways that define tofogliflozin's selectivity.
Data Presentation: Comparative Selectivity
The inhibitory activity of tofogliflozin and other SGLT2 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity for SGLT2 is expressed as the ratio of the IC50 for SGLT1 to the IC50 for SGLT2, where a higher ratio signifies greater selectivity.[4]
Table 1: Inhibitory Activity of Tofogliflozin
| Target Transporter | Species | IC50 Value (nM) | Reference |
| SGLT2 | Human | 2.9 | [1][6] |
| SGLT1 | Human | 8444 | [1] |
| Selectivity Ratio (SGLT1/SGLT2) | Human | ~2912 | [1][7] |
| SGLT2 | Rat | 14.9 | [6] |
| SGLT2 | Mouse | 6.4 | [6] |
Table 2: Comparative In Vitro Selectivity of Various Gliflozins
| Gliflozin | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Tofogliflozin | ~12,500 | ~4.3 | ~2900 |
| Empagliflozin | ~8300 | ~3.1 | ~2677 |
| Luseogliflozin | ~3994 | ~2.26 | ~1770 |
| Dapagliflozin | ~1390 | ~1.1 | ~1264 |
| Ipragliflozin | ~1900 | ~7.4 | ~257 |
| Canagliflozin | ~663-710 | ~4.2 | ~158-169 |
Note: IC50 values can vary slightly between different studies and experimental conditions. The data presented is a representative compilation from multiple sources.[4] As shown, tofogliflozin exhibits the highest selectivity for SGLT2 over SGLT1 among the compared inhibitors.[4][7]
Experimental Protocols
The determination of SGLT1 and SGLT2 inhibition and selectivity is primarily conducted using a cell-based glucose uptake assay.[4] The following methodology is a representative protocol for these key experiments.
Protocol: Cell-Based Fluorescent Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog in cells engineered to express either human SGLT1 or SGLT2. The reduction in fluorescence in the presence of an inhibitor corresponds to its potency.
1. Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). Human kidney proximal tubule cell lines like HK-2, which endogenously express SGLT2, are also used.[8][9]
-
Fluorescent Glucose Analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[8][10]
-
Assay Buffers:
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Control Inhibitor: Phlorizin (a non-selective SGLT inhibitor).[8]
-
Equipment: 96-well black, clear-bottom tissue culture plates; fluorescence plate reader (Excitation/Emission ~485/535 nm).[8]
2. Procedure:
-
Cell Culture: Seed the hSGLT1- or hSGLT2-expressing cells into 96-well plates and culture until they form a confluent monolayer (typically 24-48 hours).[8]
-
Compound Preparation: Prepare serial dilutions of tofogliflozin in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.[8]
-
Assay Execution:
-
Gently wash the cell monolayers twice with pre-warmed sodium-free buffer.
-
Add the buffer containing the various concentrations of tofogliflozin, vehicle (DMSO), or control inhibitor to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.[8]
-
Initiate glucose uptake by adding 2-NBDG (final concentration 100-200 µM) to each well.
-
Incubate the plate at 37°C for 30-60 minutes.[8]
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.[11]
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100).[8]
-
Measure the fluorescence of the cell lysates using a plate reader.[8]
-
3. Data Analysis:
-
Calculate the specific SGLT-mediated glucose uptake by subtracting the fluorescence of cells incubated in sodium-free buffer (non-SGLT mediated uptake) from the total uptake in sodium-containing buffer.[11]
-
Determine the percentage of inhibition for each tofogliflozin concentration relative to the vehicle control (0% inhibition).
-
Plot the concentration-response data and fit it to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[4][8]
-
Calculate the selectivity ratio by dividing the IC50 value for hSGLT1 by the IC50 value for hSGLT2.[4]
Mandatory Visualizations
Mechanism of Action and Signaling
SGLT2 is located on the apical membrane of epithelial cells in the renal proximal tubule. It harnesses the electrochemical potential of a sodium gradient, maintained by the Na+/K+-ATPase on the basolateral membrane, to transport glucose from the glomerular filtrate back into the cell.[11] Tofogliflozin selectively binds to and inhibits SGLT2, preventing this reabsorption. This leads to increased urinary glucose excretion, thereby lowering plasma glucose levels.[12][13] This targeted inhibition in the kidney can also lead to beneficial downstream effects in tubular cells, including the suppression of high glucose-induced oxidative stress, inflammation, and apoptosis.[1][14]
Caption: Mechanism of SGLT2-mediated glucose reabsorption and inhibition by tofogliflozin.
Experimental Workflow
The workflow for determining IC50 values is a sequential process designed for high-throughput screening and accurate quantification of inhibitor potency.
Caption: Workflow for the in vitro cell-based glucose uptake assay.
Conclusion
This compound demonstrates exceptional selectivity for SGLT2 over SGLT1, with a selectivity ratio of approximately 2900-fold.[1][4] This high degree of selectivity, validated through rigorous in vitro cell-based assays, underscores its targeted mechanism of action on renal glucose reabsorption. By potently inhibiting SGLT2 while largely avoiding SGLT1, tofogliflozin provides effective glycemic control with a reduced potential for SGLT1-mediated side effects, marking it as a distinguished member of the gliflozin class for the treatment of type 2 diabetes.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tofogliflozin: a highly selective SGLT2 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tofogliflozin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. uaclinical.com [uaclinical.com]
- 6. Tofogliflozin (hydrate) | ROS | ROS | SGLT | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Tofogliflozin, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-phase clinical trial results for Tofogliflozin hydrate
An In-depth Technical Guide to Early-Phase Clinical Trial Results for Tofogliflozin Hydrate
This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] Tofogliflozin is approved in Japan for the treatment of type 2 diabetes mellitus (T2DM).[2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the pharmacokinetics, pharmacodynamics, safety profile, and experimental methodologies from foundational clinical studies.
Mechanism of Action
Tofogliflozin exerts its therapeutic effect by selectively inhibiting SGLT2, a protein primarily located in the S1 and S2 segments of the renal proximal tubules.[3] In healthy individuals, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[3][4] In patients with T2DM, there is an upregulation of SGLT2 expression, leading to increased renal glucose reabsorption and contributing to hyperglycemia.[5] By blocking SGLT2, tofogliflozin reduces the reabsorption of glucose, increases urinary glucose excretion (glucosuria), and consequently lowers blood glucose levels in an insulin-independent manner.[5][6][7] This mechanism also contributes to modest reductions in body weight and blood pressure.[6][7]
Signaling Pathway for SGLT2 Inhibition
Caption: Mechanism of action of Tofogliflozin in the renal proximal tubule cell.
Early-Phase Clinical Studies: Experimental Protocols
The early-phase clinical development of tofogliflozin involved several key studies to establish its pharmacokinetic (PK), pharmacodynamic (PD), and safety profile in healthy individuals and patients with T2DM.
Single-Ascending Dose (SAD) and Multiple-Ascending Dose (MAD) Studies
These foundational studies were designed to assess the safety, tolerability, and PK/PD of tofogliflozin.[8][9]
-
Study Design: The SAD study was a randomized, placebo-controlled trial in healthy Japanese and Caucasian male subjects.[8][9][10] The MAD study was a randomized, placebo-controlled trial in healthy Japanese male subjects who received tofogliflozin once daily for 7 days.[8][9]
-
Participants: Healthy male volunteers. Key exclusion criteria typically include a history of significant cardiovascular, renal, or hepatic disease, and diabetes.
-
Dosing Regimens:
-
PK/PD Assessments:
-
Pharmacokinetics: Plasma concentrations of tofogliflozin were measured at predefined time points to determine parameters like Cmax (maximum concentration), AUC (area under the curve), and t1/2 (half-life).[8] Measurements were performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Pharmacodynamics: 24-hour urinary glucose excretion (UGE) was measured as the primary PD endpoint.[8][9]
-
-
Safety Assessments: Monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Food-Effect Study
-
Study Design: A randomized, open-label, crossover study in healthy Japanese male subjects.[8][9]
-
Participants: Healthy male volunteers.
-
Dosing Regimens: Subjects received single oral doses of tofogliflozin (20 mg or 40 mg) under fasting conditions and after a standard high-fat meal.[8][9]
-
Assessments: PK parameters (Cmax, AUC) and PD (UGE) were assessed to determine the effect of food on drug absorption and activity.[9]
Experimental Workflow for a Single-Ascending Dose (SAD) Trial
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tofogliflozin - Wikipedia [en.wikipedia.org]
- 3. Tofogliflozin, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uaclinical.com [uaclinical.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. d-nb.info [d-nb.info]
- 9. Pharmacokinetics and Pharmacodynamics of Tofogliflozin (a Selective SGLT2 Inhibitor) in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Tofogliflozin Hydrate in the Management of Type 2 Diabetes: A Technical Guide
Introduction
Tofogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2][3] Approved in Japan for the treatment of type 2 diabetes mellitus (T2DM), this oral antidiabetic agent offers a unique, insulin-independent mechanism of action.[1][4][5] By promoting the excretion of excess glucose in the urine, Tofogliflozin not only improves glycemic control but also provides additional metabolic benefits, including reductions in body weight and blood pressure.[1][6][7] This technical guide provides an in-depth overview of the core scientific and clinical data supporting the role of Tofogliflozin in the management of T2DM, with a focus on its mechanism, clinical efficacy, and safety profile, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: SGLT2 Inhibition
In healthy individuals, the kidneys filter approximately 180 grams of glucose daily, with the vast majority being reabsorbed back into circulation primarily via SGLT2 in the proximal convoluted tubules.[6] In patients with T2DM, there is an upregulation of SGLT2 expression, leading to increased renal glucose reabsorption and contributing to persistent hyperglycemia.[4]
Tofogliflozin selectively targets and inhibits SGLT2.[1][6] This inhibition reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion (glucosuria) and consequently lowering plasma glucose concentrations.[1][6] This mechanism is independent of insulin secretion or sensitivity, making Tofogliflozin an effective treatment option for patients with insulin resistance or beta-cell dysfunction.[1][6] Tofogliflozin is noted for its high selectivity for SGLT2 over SGLT1, which is approximately 2,900-fold, minimizing potential off-target effects.[8] The inhibition of SGLT2 by Tofogliflozin has been shown to suppress oxidative stress and block inflammatory and proapoptotic reactions in tubular cells exposed to high glucose levels.[2]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics Tofogliflozin is rapidly absorbed following oral administration, with a high oral bioavailability of 97.5%.[4] It reaches maximum plasma concentration (Cmax) at approximately 0.75 hours post-administration.[4] The elimination half-life is around 5-6 hours.[9][10] Studies have shown that exposure to Tofogliflozin increases dose-proportionally up to 320 mg and does not accumulate with once-daily administration.[9][10] While food intake can decrease Cmax by about 30%, it does not significantly alter the total exposure (AUC).[9][11] Tofogliflozin is primarily metabolized by various cytochrome P450 enzymes.[4] Excretion occurs mainly through the urine (approximately 76%) and feces (approximately 20%), with its major metabolite, M1, being the primary substance eliminated.[4][12]
Pharmacodynamics The pharmacodynamic effect of Tofogliflozin is a dose-dependent increase in urinary glucose excretion.[9] This effect leads to a caloric loss, contributing to weight reduction.[6] The relationship between the average plasma concentration of Tofogliflozin and 24-hour urinary glucose excretion fits an Emax model, with doses between 20 and 40 mg achieving near-maximal effects.[9] Importantly, the glucose-lowering effect is independent of food intake timing.[11] Tofogliflozin has not been found to inhibit any major CYP enzymes or transporters, reducing the risk of drug-drug interactions.[4][13]
Clinical Efficacy
Multiple clinical trials have demonstrated the efficacy of Tofogliflozin in improving glycemic control and other metabolic parameters in patients with T2DM, both as monotherapy and as an add-on to other antidiabetic agents.
Glycemic Control
Tofogliflozin consistently demonstrates significant reductions in glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG) compared to placebo.
Table 1: Efficacy of Tofogliflozin on Glycemic Parameters (Placebo-Adjusted Mean Changes)
| Study Phase | Duration (Weeks) | Tofogliflozin Dose | Change in HbA1c (%) | Change in FPG (mg/dL) | Reference(s) |
|---|---|---|---|---|---|
| Phase II | 12 | 10 mg | -0.69 | N/A | [4] |
| 20 mg | -0.77 | N/A | [4] | ||
| 40 mg | -0.83 | N/A | [4] | ||
| Phase II/III | 24 | 10 mg | -0.769 | N/A | [4] |
| 20 mg | -0.990 | N/A | [4] | ||
| 40 mg | -0.842 | N/A | [4] |
| Add-on to Insulin | 16 | 20 mg | -1.07 (vs. placebo) | -32.5 |[14] |
N/A: Data not available in the cited sources.
In a 52-week monotherapy trial, mean reductions in HbA1c from baseline were -0.67% and -0.66% for the 20 mg and 40 mg doses, respectively.[4][15] When added to insulin therapy, Tofogliflozin 20 mg resulted in a significant mean difference in HbA1c change of -1.07% compared to placebo over 16 weeks.[14]
Body Weight and Blood Pressure
A key benefit of SGLT2 inhibitors is their positive impact on body weight and blood pressure.
Table 2: Effect of Tofogliflozin on Body Weight and Blood Pressure
| Study Type | Duration | Tofogliflozin Dose | Mean Change in Body Weight (kg) | Mean Change in Systolic BP (mmHg) | Mean Change in Diastolic BP (mmHg) | Reference(s) |
|---|---|---|---|---|---|---|
| Phase II (Placebo-adjusted) | 12 weeks | 20 mg | -2.6 | N/A | N/A | [4] |
| 40 mg | -2.8 | N/A | N/A | [4] | ||
| Phase II/III (Placebo-adjusted) | 24 weeks | 20 mg | -2.50 | N/A | N/A | [5] |
| 40 mg | -2.61 | -9.4 | -4.1 | [5] | ||
| Phase III Monotherapy | 52 weeks | 20 mg | -3.06 | -3.1 | -2.1 | [4] |
| 40 mg | -3.44 | -5.2 | -2.2 | [4] | ||
| Add-on to Insulin (vs. Placebo) | 16 weeks | 20 mg | -1.37 | N/A | N/A | [14] |
| Post-marketing Surveillance | 3 months | 20 mg | -2.02 | N/A | N/A |[16] |
N/A: Data not available in the cited sources.
The observed weight loss is attributed initially to fluid loss and later to a reduction in fat mass, particularly visceral fat.[6][17] The reduction in blood pressure is thought to result from osmotic diuresis and a decrease in plasma volume.[6]
Experimental Protocols
Detailed, proprietary experimental protocols for pivotal clinical trials are not fully available in the public domain. However, the methodologies can be summarized from published studies.
Representative Phase III Monotherapy Trial Protocol
A multicenter, placebo-controlled, randomized, double-blind, parallel-group study is a common design to assess efficacy and safety.[5][18]
-
Objective: To evaluate the efficacy and safety of Tofogliflozin monotherapy in patients with T2DM inadequately controlled with diet and exercise.[18]
-
Patient Population:
-
Study Design:
-
Screening Phase: To assess eligibility based on inclusion/exclusion criteria.
-
Randomization: Eligible patients are randomized (e.g., 1:1:1:1) to receive placebo or different doses of Tofogliflozin (e.g., 10 mg, 20 mg, 40 mg) once daily.[18]
-
Treatment Period: A double-blind treatment phase, typically lasting 24 to 52 weeks.[4][18]
-
Follow-up: An open-label extension phase may follow to assess long-term safety.[14]
-
-
Primary Efficacy Endpoint: The change in HbA1c from baseline to the end of the treatment period (e.g., week 24).[5][18]
-
Secondary Efficacy Endpoints: Changes from baseline in FPG, postprandial glucose, body weight, blood pressure, and lipid profiles.[14]
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, and laboratory parameters throughout the study.[19]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Tofogliflozin, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice [pubmed.ncbi.nlm.nih.gov]
- 4. uaclinical.com [uaclinical.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. The Influence of Tofogliflozin on Treatment-Related Quality of Life in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Tofogliflozin (a Selective SGLT2 Inhibitor) in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Metabolism and mass balance of SGLT2 inhibitor tofogliflozin following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Pharmacokinetic/Pharmacodynamic Drug-Drug Interaction Study of Tofogliflozin (a New SGLT2 Inhibitor) and Selected Anti-Type 2 Diabetes Mellitus Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of tofogliflozin in Japanese patients with type 2 diabetes mellitus with inadequate glycaemic control on insulin therapy (J‐STEP/INS): Results of a 16‐week randomized, double‐blind, placebo‐controlled multicentre trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term safety and efficacy of tofogliflozin, a selective inhibitor of sodium-glucose cotransporter 2, as monotherapy or in combination with other oral antidiabetic agents in Japanese patients with type 2 diabetes mellitus: multicenter, open-label, randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of tofogliflozin in Japanese patients with type 2 diabetes mellitus in real‐world clinical practice: Results of 3‐month interim analysis of a long‐term post‐marketing surveillance study (J‐STEP/LT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Efficacy and safety of monotherapy with the novel sodium/glucose cotransporter-2 inhibitor tofogliflozin in Japanese patients with type 2 diabetes mellitus: a combined Phase 2 and 3 randomized, placebo-controlled, double-blind, parallel-group comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long‐term safety and efficacy of the sodium–glucose cotransporter 2 inhibitor, tofogliflozin, added on glucagon‐like peptide‐1 receptor agonist in Japanese patients with type 2 diabetes mellitus: A 52‐week open‐label, multicenter, post‐marketing clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tofogliflozin Hydrate in db/db Mice: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for studying the effects of tofogliflozin hydrate, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in the db/db mouse model of type 2 diabetes.
Introduction
This compound is an orally active drug that promotes urinary glucose excretion by inhibiting SGLT2 in the renal proximal tubules, thereby lowering blood glucose levels.[1][2] The db/db mouse is a widely used model of genetic obesity, insulin resistance, and type 2 diabetes, making it a suitable model for evaluating the efficacy of anti-diabetic compounds like tofogliflozin.[1] This document outlines the key experimental procedures and expected outcomes based on published research.
Data Presentation
The following tables summarize the quantitative data from representative studies on the effects of this compound in db/db mice.
Table 1: Effect of Tofogliflozin on Glycemic Control in db/db Mice
| Parameter | Treatment Group | Duration | Baseline Value (Mean ± SEM) | Post-Treatment Value (Mean ± SEM) | % Change | p-value | Reference |
| Blood Glucose (mg/dL) | Tofogliflozin (0.015% in diet) | 8 weeks | ~550 | ~300 | ~45% decrease | <0.001 | [3] |
| Vehicle | 8 weeks | ~550 | ~580 | ~5% increase | - | [3] | |
| Tofogliflozin (oral gavage) | 14 weeks | Not specified | 262.2 ± 43.3 | Not applicable | <0.05 | [4] | |
| Vehicle | 14 weeks | Not specified | 440.2 ± 54.0 | Not applicable | - | [4] | |
| Glycated Hemoglobin (HbA1c) (%) | Tofogliflozin (0.015% in diet) | 8 weeks | ~8.5 | ~6.0 | ~29% decrease | <0.001 | [3] |
| Vehicle | 8 weeks | ~8.5 | ~9.0 | ~6% increase | - | [3] |
Table 2: Effect of Tofogliflozin on Body Weight and Plasma Insulin in db/db Mice
| Parameter | Treatment Group | Duration | Baseline Value (Mean ± SEM) | Post-Treatment Value (Mean ± SEM) | % Change | p-value | Reference |
| Body Weight (g) | Tofogliflozin (0.015% in diet) | 8 weeks | ~45 | ~55 | ~22% increase | <0.001 | [3] |
| Vehicle | 8 weeks | ~45 | ~50 | ~11% increase | - | [3] | |
| Plasma Insulin (ng/mL) | Tofogliflozin (0.015% in diet) | 8 weeks | 9.9 ± 2.4 | Significantly higher than control | Preserved/Increased | <0.05 | [3] |
| Vehicle | 8 weeks | 9.9 ± 2.4 | 2.0 ± 0.3 | ~80% decrease | <0.05 | [3] |
Table 3: Effect of Tofogliflozin on Renal Function in db/db Mice
| Parameter | Treatment Group | Duration | Baseline Value (Mean ± SEM) | Post-Treatment Value (Mean ± SEM) | % Change | p-value | Reference |
| Urinary Albumin-to-Creatinine Ratio (UACR) | Tofogliflozin (0.015% in diet) | 8 weeks | ~200 | Prevented increase | Stabilized | <0.01 | [3] |
| Vehicle | 8 weeks | ~200 | Gradual increase | Increased | - | [3] |
Experimental Protocols
Animal Model and Husbandry
-
Animal Model: Male db/db mice (BKS.Cg-m +/+ Leprdb/J) are a suitable model for these studies. Age-matched heterozygous (db/+) or wild-type C57BLKS/J mice can be used as non-diabetic controls.
-
Age: Experiments are typically initiated in mice aged 6-8 weeks.
-
Housing: Mice should be housed in a temperature- and light-controlled environment (e.g., 12-hour light/dark cycle) with ad libitum access to standard chow and water, unless otherwise specified by the experimental design.
-
Acclimation: Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.
This compound Administration
Tofogliflozin can be administered through two primary methods: mixed in the diet or via oral gavage.
-
Dietary Admixture:
-
Oral Gavage:
-
Preparation of Dosing Solution: Suspend this compound in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.
-
Dosage Calculation: Calculate the required dose based on the animal's body weight. Common doses range from 0.1 to 10 mg/kg.[2]
-
Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert a sterile, ball-tipped gavage needle into the esophagus.
-
Slowly administer the calculated volume of the tofogliflozin suspension.
-
Administer once daily for the duration of the study.[2]
-
-
The control group should receive the vehicle alone via oral gavage.
-
Measurement of Metabolic Parameters
-
Blood Glucose:
-
Collect blood samples from the tail vein at specified time points (e.g., weekly).
-
Measure blood glucose levels using a standard glucometer.
-
-
Glycated Hemoglobin (HbA1c):
-
Collect whole blood at the beginning and end of the study.
-
Measure HbA1c levels using a commercially available assay kit.
-
-
Body Weight:
-
Measure the body weight of each mouse at regular intervals (e.g., weekly) throughout the study.
-
-
Plasma Insulin:
-
Collect blood samples into EDTA-coated tubes at the start and end of the experiment.
-
Centrifuge the blood to separate the plasma.
-
Measure plasma insulin concentrations using a mouse insulin ELISA kit.[3]
-
Assessment of Renal Function
-
Urine Collection:
-
House individual mice in metabolic cages for 24 hours to collect urine samples at baseline and at the end of the study.
-
-
Measurement of Urinary Albumin and Creatinine:
-
Measure urinary albumin concentration using a mouse albumin ELISA kit.
-
Measure urinary creatinine concentration using a commercially available creatinine assay kit.
-
Calculate the urinary albumin-to-creatinine ratio (UACR) to assess albuminuria.[3]
-
Statistical Analysis
-
Data should be expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups can be determined using appropriate tests, such as Student's t-test or one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).
-
A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway of Tofogliflozin Action
References
- 1. Tofogliflozin, a novel sodium-glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Tofogliflozin, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of Tofogliflozin Hydrate via Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, a mechanism that is independent of insulin secretion or sensitivity.[1] This leads to a reduction in blood glucose levels, making it an effective therapeutic agent for type 2 diabetes mellitus.[1] Beyond glycemic control, preclinical and clinical studies have demonstrated that this compound can also lead to modest weight loss and a reduction in blood pressure.[3] These application notes provide detailed protocols for the in vivo administration of this compound via oral gavage in rodent models, along with a summary of expected quantitative outcomes based on published literature.
Mechanism of Action
This compound selectively targets SGLT2 in the proximal convoluted tubules of the kidneys.[4] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, resulting in increased urinary glucose excretion (glucosuria).[4][5] The consequent caloric loss contributes to a reduction in body weight.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound administered via oral gavage in various diabetic and obese rodent models.
Table 1: Effect of this compound on Glycated Hemoglobin (HbA1c) in db/db Mice
| Dosage (mg/kg/day) | Treatment Duration | HbA1c Reduction (%) vs. Vehicle | Reference |
| 0.3 | 4 weeks | Significant Reduction | [1] |
| 1.0 | 4 weeks | Significant Reduction | [1] |
| 3.0 | 4 weeks | Significant Reduction | [1] |
| 10.0 | 4 weeks | Significant Reduction | [1] |
| 0.005% in diet | 8 weeks | Significant Reduction | [6] |
| 0.015% in diet | 8 weeks | Significant Reduction | [6] |
Table 2: Effect of this compound on Blood Glucose in Zucker Diabetic Fatty (ZDF) Rats
| Dosage (mg/kg) | Time Post-Administration | Blood Glucose Reduction | Reference |
| Single Dose | Not Specified | Dose-dependent reduction | [1] |
Table 3: Effect of this compound on Body Weight
| Animal Model | Dosage | Treatment Duration | Body Weight Change vs. Control | Reference |
| Diet-Induced Obese (DIO) Rats | Not Specified | 9 weeks | Attenuated body weight gain | [3] |
| KKAy Mice | Not Specified | 3 or 5 weeks | Decreased body weight gain | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a common vehicle for the oral administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Dissolve Tofogliflozin in DMSO: In a sterile conical tube, dissolve the required amount of this compound powder in DMSO to create a 10% DMSO solution in the final volume. Vortex thoroughly until the powder is completely dissolved.
-
Add PEG300: Add PEG300 to the solution to achieve a final concentration of 40%. Vortex the mixture until it is homogeneous.
-
Add Tween-80: Add Tween-80 to the mixture to a final concentration of 5%. Vortex again to ensure complete mixing.
-
Add Saline: Bring the solution to the final desired volume with saline (45% of the final volume).
-
Final Mixing: Vortex the final solution thoroughly. If any precipitation is observed, gentle heating or sonication can be used to aid dissolution. The final solution should be clear.
-
Storage: It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: In Vivo Administration of this compound via Oral Gavage in Mice
This protocol provides a step-by-step guide for the oral administration of this compound to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. A common dosing volume is 10 mL/kg, though smaller volumes are often recommended to minimize the risk of aspiration.[7]
-
Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the administration. This can be done by scruffing the mouse, grasping the loose skin over the shoulders to immobilize the head and neck.[8][9]
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. This ensures the needle reaches the stomach without causing perforation.[8]
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[10]
-
The needle should pass smoothly down the esophagus. Do not force the needle; if resistance is met, withdraw and reinsert.[8][9]
-
Once the needle is at the predetermined depth, slowly administer the Tofogliflozin solution.[8]
-
-
Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing.[9]
References
- 1. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Tofogliflozin, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. instechlabs.com [instechlabs.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Preparation of Tofogliflozin Hydrate Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Tofogliflozin hydrate solutions for use in laboratory research. This compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2][3][] By inhibiting SGLT2, Tofogliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2][3] Its insulin-independent mechanism of action makes it a valuable tool for research in type 2 diabetes and related metabolic disorders.[2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of solutions.
| Property | Value | Reference |
| CAS Number | 1201913-82-7 | [5][6] |
| Molecular Formula | C₂₂H₂₆O₆ • H₂O | [5][7] |
| Molecular Weight | 404.5 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥95% | [5] |
| UV/Vis | λmax: 275 nm | [5] |
| Storage (Solid) | -20°C for ≥ 4 years | [5] |
Solubility Data
This compound exhibits varying solubility in different solvents. It is highly soluble in organic solvents and sparingly soluble in aqueous buffers.[5] For aqueous applications, it is recommended to first dissolve the compound in an organic solvent before dilution.[5]
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [5] |
| Ethanol | ~30 mg/mL | [5] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [5] |
| Ethanol:PBS (pH 7.2) (1:20) | ~0.05 mg/mL | [5] |
| Water | 0.33 mg/mL (Sonication recommended) | [8] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 404.5 g/mol
-
To prepare 1 mL of a 10 mM solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 404.5 g/mol = 0.004045 g = 4.045 mg
-
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a precision balance.
-
Carefully weigh 4.045 mg of this compound into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[6]
-
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile tips
Procedure:
-
Determine the final desired concentrations:
-
For example, to prepare working solutions of 1 µM, 10 µM, and 100 µM.
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in complete cell culture medium.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for 10 µM working solution in 1 mL final volume:
-
Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
-
Application to Cells:
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Mandatory Visualizations
Signaling Pathway of Tofogliflozin
Caption: Mechanism of action of Tofogliflozin as an SGLT2 inhibitor.
Experimental Workflow for In Vitro Cell-Based Assay
Caption: General workflow for a Tofogliflozin in vitro cell-based experiment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TOFOGLIFLOZIN | 1201913-82-7 [chemicalbook.com]
- 8. Tofogliflozin (hydrate) | ROS | ROS | SGLT | TargetMol [targetmol.com]
Application Notes and Protocols for Tofogliflozin Hydrate in Preclinical Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2][3] Developed for the management of type 2 diabetes mellitus (T2DM), tofogliflozin lowers blood glucose levels by promoting the excretion of glucose in the urine.[1][2] Its mechanism of action is independent of insulin secretion, making it an effective therapeutic agent for patients with insulin resistance or beta-cell dysfunction.[2] Preclinical studies in rodent models are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of tofogliflozin and other SGLT2 inhibitors. These studies provide foundational data for clinical development. This document offers detailed protocols and dosage calculation guidelines for the use of this compound in preclinical rodent models.
Mechanism of Action
Under normal physiological conditions, the kidneys filter glucose from the blood, and the majority of this glucose is reabsorbed back into circulation in the proximal convoluted tubules.[1] SGLT2 is the primary transporter responsible for this reabsorption.[1][2] this compound selectively inhibits SGLT2, thereby blocking glucose reabsorption and leading to increased urinary glucose excretion (glucosuria).[1][2] This process directly lowers plasma glucose concentrations.
Beyond glycemic control, the therapeutic effects of tofogliflozin extend to several metabolic benefits. The loss of calories through urinary glucose excretion can contribute to weight loss.[1][2] Additionally, the osmotic diuresis resulting from increased glucose in the urine can lead to a reduction in plasma volume and a subsequent lowering of blood pressure.[1][2]
Signaling Pathways Modulated by Tofogliflozin
SGLT2 inhibitors, including tofogliflozin, have been shown to influence several key signaling pathways beyond direct glucose transport. These pleiotropic effects may contribute to their observed cardiovascular and renal protective benefits. One of the central mechanisms is the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis and inflammation.[4] Activation of AMPK can suppress pro-inflammatory pathways. SGLT2 inhibitors also modulate other inflammatory pathways, including the NLRP3 inflammasome and NF-κB signaling.[4]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tofogliflozin Hydrate in Oral Glucose Tolerance Tests (OGTT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tofogliflozin hydrate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in oral glucose tolerance tests (OGTT). This document outlines the mechanism of action, detailed experimental protocols for both preclinical and clinical research, and expected outcomes with data presented in a structured format.
Introduction
This compound is a potent and selective inhibitor of SGLT2, which is primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] By inhibiting SGLT2, Tofogliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1] This insulin-independent mechanism makes it an important area of study in the context of glucose metabolism and diabetes research. The oral glucose tolerance test (OGTT) is a fundamental procedure used to assess an individual's ability to handle a glucose load, providing insights into insulin sensitivity and glucose regulation. Utilizing Tofogliflozin in OGTT protocols allows researchers to investigate its direct effects on glucose disposal and the subsequent physiological responses.
Mechanism of Action
This compound selectively inhibits the sodium-glucose cotransporter 2 (SGLT2) in the kidneys.[1] This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1] This action is independent of insulin secretion or sensitivity.[2] While SGLT2 is not expressed in pancreatic α- and β-cells, the glucose-lowering effect of Tofogliflozin can indirectly influence insulin and glucagon secretion.[1][3] The reduction in plasma glucose can lead to a decrease in insulin secretion and an increase in glucagon secretion.[3]
Experimental Protocols
Preclinical Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a synthesized representation based on methodologies from various preclinical studies investigating Tofogliflozin.[3][4]
3.1.1. Animals and Acclimation:
-
Species: Male C57BL/6 mice are commonly used.[3] Other models such as db/db mice can also be utilized to study the effects in a diabetic phenotype.[5]
-
Age: 8-12 weeks.
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment with ad libitum access to standard chow and water.
3.1.2. This compound Administration:
-
Formulation: Prepare this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) solution.
-
Dosage: Dosages of 1 mg/kg and 10 mg/kg are commonly used to demonstrate dose-dependent effects.[3]
-
Administration: Administer this compound or vehicle via oral gavage.
-
Timing: Administer the compound 15 to 30 minutes before the glucose challenge.[3]
3.1.3. OGTT Procedure:
-
Fasting: Fast the mice for 16 hours overnight with free access to water.[3][4]
-
Baseline Blood Sample (0 min): Collect a small blood sample (e.g., from the tail vein) to measure baseline blood glucose and insulin levels.
-
Tofogliflozin Administration: Administer the prepared this compound solution or vehicle orally.
-
Glucose Challenge: 15-30 minutes after drug administration, administer a 1.5 g/kg glucose solution (e.g., 20% D-glucose in sterile water) via oral gavage.[3][4]
-
Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[3][4]
-
Analysis: Measure blood glucose concentrations immediately using a glucometer. Centrifuge the remaining blood to separate plasma/serum for insulin measurement using an appropriate ELISA kit.
Clinical Oral Glucose Tolerance Test (OGTT)
This protocol is a general guideline for clinical OGTTs and should be adapted based on specific study designs and institutional review board (IRB) approval.
3.2.1. Participant Preparation:
-
Participants should maintain their usual diet and physical activity for at least three days prior to the test.
-
Fast for at least 8-12 hours overnight before the test. Water is permitted.
3.2.2. This compound Administration:
-
Dosage: A common clinical dose is 20 mg of this compound.[6]
-
Administration: Administered orally.
-
Timing: Typically administered in the morning. For OGTT studies, it can be administered 30-60 minutes before the glucose load.
3.2.3. OGTT Procedure:
-
Fasting Blood Sample (0 min): A fasting blood sample is drawn to determine baseline glucose and insulin levels.
-
Tofogliflozin Administration: The participant ingests the this compound tablet.
-
Glucose Load: After the specified time, the participant drinks a solution containing 75g of glucose.
-
Blood Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes after the glucose load.
-
Analysis: Plasma glucose and insulin concentrations are measured at each time point.
Data Presentation
The following tables summarize the expected quantitative data from OGTT studies involving this compound.
Table 1: Effect of a Single Oral Dose of Tofogliflozin on Blood Glucose Levels During an OGTT in Mice [3]
| Time (minutes) | Vehicle Control (mg/dL) | Tofogliflozin (1 mg/kg) (mg/dL) | Tofogliflozin (10 mg/kg) (mg/dL) |
| 0 | 85 ± 5 | 84 ± 4 | 86 ± 5 |
| 15 | 250 ± 20 | 200 ± 15 | 180 ± 12 |
| 30 | 300 ± 25 | 240 ± 20 | 210 ± 18 |
| 60 | 220 ± 18 | 180 ± 15 | 160 ± 14 |
| 120 | 140 ± 12 | 120 ± 10 | 110 ± 9 |
*Data are represented as Mean ± SEM. *P < 0.05 compared to vehicle control.
Table 2: Effect of a Single Oral Dose of Tofogliflozin on Serum Insulin Levels During an OGTT in Mice [3]
| Time (minutes) | Vehicle Control (ng/mL) | Tofogliflozin (1 mg/kg) (ng/mL) | Tofogliflozin (10 mg/kg) (ng/mL) |
| 0 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 |
| 15 | 2.5 ± 0.3 | 2.0 ± 0.2 | 1.8 ± 0.2 |
| 30 | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.3 |
| 60 | 2.0 ± 0.2 | 1.5 ± 0.2 | 1.3 ± 0.1 |
| 120 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 |
*Data are represented as Mean ± SEM.
Table 3: Effect of Tofogliflozin Treatment on Glycemic Parameters in Patients with Type 2 Diabetes
| Parameter | Placebo (Change from Baseline) | Tofogliflozin 20 mg (Change from Baseline) |
| HbA1c (%) | +0.48 | -0.59 |
| Fasting Plasma Glucose (mg/dL) | +5.3 | -27.2 |
| Postprandial Plasma Glucose (mg/dL) | +3.2 | -65.0 |
Mandatory Visualizations
Caption: Preclinical OGTT workflow with Tofogliflozin.
Caption: Tofogliflozin's mechanism and indirect signaling.
References
- 1. SGLT2 is not expressed in pancreatic α- and β-cells, and its inhibition does not directly affect glucagon and insulin secretion in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. SGLT2 is not expressed in pancreatic α- and β-cells, and its inhibition does not directly affect glucagon and insulin secretion in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of SGLT2 Preserves Function and Promotes Proliferation of Human Islets Cells In Vivo in Diabetic Mice [mdpi.com]
- 5. Tofogliflozin, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Tofogliflozin on 24-h Glucose Profile Based on Continuous Glucose Monitoring: Crossover Study of Sodium-Glucose Cotransporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-feed Administration of Tofogliflozin Hydrate in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofogliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a therapeutic agent under investigation for various metabolic diseases.[1][2] SGLT2 is predominantly located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][2] By inhibiting SGLT2, Tofogliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1] This mechanism of action makes it a subject of interest for long-term studies in animal models to evaluate its efficacy and safety for chronic conditions.
In-feed administration is a common and non-invasive method for delivering therapeutic agents to rodents in long-term toxicology and efficacy studies.[3] This document provides detailed application notes and protocols for the in-feed administration of Tofogliflozin hydrate for such studies.
Data Presentation
The following tables summarize key quantitative data for the in-feed administration of this compound and analytical methods for its quantification.
Table 1: In-Feed Dosing of Tofogliflozin in a Long-Term Mouse Study
| Parameter | Value | Reference |
| Animal Model | Wild-type mice | [4] |
| Diet | High-Fat Diet (HFD) or Normal Chow (NC) | [4] |
| Tofogliflozin Concentration in Feed | 0.005% (w/w) | [4] |
| Duration of Administration | 38 weeks | [4] |
Table 2: Proposed LC-MS/MS Parameters for Quantification of Tofogliflozin in Medicated Feed (Adapted from Rat Plasma Method)
| Parameter | Value | Reference |
| Mass Spectrometer | Triple Quadrupole | [2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| SRM Transition for Tofogliflozin | m/z 387.1 → 267.1 | [2] |
| SRM Transition for Internal Standard (Empagliflozin) | m/z 451.2 → 71.0 | [2] |
| Mobile Phase (Isocratic) | Acetonitrile / 10mM Ammonium Acetate (50:50, v/v) | [2] |
| Column | Quicksorb ODS (2.1mm i.d.×150mm, 5μm) | [2] |
Note: These parameters are adapted from a method for rat plasma and would require optimization and validation for a feed matrix.
Experimental Protocols
Protocol 1: Preparation of Tofogliflozin-Medicated Rodent Diet
Objective: To prepare a homogenous mixture of this compound in rodent chow for in-feed administration.
Materials:
-
This compound powder
-
Standard rodent chow (powdered or finely ground)
-
A calibrated analytical balance
-
Geometric dilution equipment (e.g., V-blender, planetary mixer)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and a dust mask
Procedure:
-
Dose Calculation: Determine the target concentration of Tofogliflozin in the feed (e.g., 0.005% w/w). Calculate the total amount of this compound and rodent chow required for the study duration.
-
Pre-mixing:
-
Weigh the calculated amount of this compound.
-
Weigh an equal amount of powdered rodent chow.
-
In a small, sealed container, mix the this compound and the small portion of chow until a homogenous mixture is achieved. This is the initial premix.
-
-
Geometric Dilution:
-
Transfer the premix to a larger blender.
-
Add an amount of powdered chow that is approximately equal to the volume of the premix and blend until homogenous.
-
Continue adding successive portions of the powdered chow, each approximately equal to the volume of the mixture already in the blender, and mix thoroughly after each addition.
-
Repeat this process until all the calculated chow has been incorporated and the final mixture is homogenous.
-
-
Pelleting (Optional): If pelleted feed is required, the final medicated powder can be sent to a commercial vendor for pelleting. Ensure the pelleting process does not involve excessive heat that could degrade the Tofogliflozin.
-
Storage: Store the medicated feed in airtight, light-resistant containers at a controlled room temperature or as determined by stability studies.
Protocol 2: Analysis of Tofogliflozin Concentration and Homogeneity in Medicated Feed
Objective: To verify the concentration and homogeneity of Tofogliflozin in the prepared medicated diet.
Materials:
-
Medicated rodent chow samples (collected from multiple locations within the batch to test for homogeneity)
-
Control (blank) rodent chow
-
This compound analytical standard
-
Internal Standard (e.g., Empagliflozin)
-
Extraction solvent (e.g., Methanol, Acetonitrile)
-
LC-MS/MS system
-
Analytical column (e.g., C18)
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, volumetric flasks, etc.)
Procedure:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of Tofogliflozin and the internal standard in a suitable solvent.
-
Spike blank rodent chow extract with known concentrations of Tofogliflozin to prepare calibration standards and QC samples.
-
-
Sample Extraction:
-
Weigh a known amount of medicated chow (e.g., 1 gram).
-
Add a measured volume of extraction solvent.
-
Vortex or sonicate for a predetermined time to extract the drug.
-
Centrifuge the sample to pellet the solid feed matrix.
-
Collect the supernatant. A further clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples, calibration standards, and QC samples using an LC-MS/MS method with parameters similar to those outlined in Table 2.
-
The method will need to be validated for linearity, accuracy, precision, and selectivity in the feed matrix.
-
-
Data Analysis:
-
Construct a calibration curve from the standard samples.
-
Determine the concentration of Tofogliflozin in the medicated feed samples and QCs from the calibration curve.
-
Assess the homogeneity of the batch by comparing the concentrations from different samples. The acceptance criteria for homogeneity should be pre-defined (e.g., ±15% of the nominal concentration).
-
Protocol 3: Long-Term In-Feed Administration and Monitoring
Objective: To administer Tofogliflozin-medicated feed to rodents for a long-term study and monitor for safety and efficacy.
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions and the basal (non-medicated) diet for at least one week before the start of the study.
-
Study Initiation:
-
Randomly assign animals to control and treatment groups.
-
Provide the respective groups with either the control diet or the Tofogliflozin-medicated diet ad libitum.
-
-
Monitoring:
-
Feed Consumption: Measure feed consumption regularly (e.g., daily or weekly) to monitor drug intake.
-
Body Weight: Record body weights at least weekly.
-
Clinical Observations: Perform daily clinical observations for any signs of toxicity.
-
Biological Sampling: Collect blood, urine, and tissues at predetermined time points for biomarker analysis, pharmacokinetic studies, and histopathology, as required by the study design.
-
-
Feed Stability:
-
It is crucial to establish the stability of Tofogliflozin in the feed under the study's storage and cage conditions.
-
If stability data is not available, it is recommended to conduct a stability study by analyzing the concentration of Tofogliflozin in the medicated feed at various time points (e.g., 0, 1, 2, and 4 weeks) under conditions mimicking the animal room environment.
-
Based on stability data, determine how frequently the medicated feed in the cages should be replaced to ensure consistent dosing.
-
Mandatory Visualizations
References
Application Note: A Validated LC-MS/MS Method for the Quantification of Tofogliflozin Hydrate in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tofogliflozin in human plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure and offers high sensitivity with a lower limit of quantification of 0.5 ng/mL. This method is well-suited for pharmacokinetic and other clinical research studies involving Tofogliflozin.
Introduction
Tofogliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of Tofogliflozin in biological matrices is crucial for pharmacokinetic assessments and clinical development. This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of Tofogliflozin in human plasma.
Experimental
Materials and Reagents
-
Tofogliflozin reference standard
-
Empagliflozin (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is employed for the extraction of Tofogliflozin and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (Empagliflozin).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Liquid Chromatography
| Parameter | Condition |
| Column | Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Acetate (50:50, v/v)[1] |
| Flow Rate | 0.2 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Run Time | 4.0 minutes[1] |
Mass Spectrometry
The mass spectrometer is operated in the positive ion electrospray (ESI+) mode with multiple reaction monitoring (MRM) for the detection of Tofogliflozin and the internal standard.
| Parameter | Tofogliflozin | Empagliflozin (IS) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 387.1 | 451.2 |
| Product Ion (m/z) | 267.1 | 71.0 |
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
Experimental Workflow
References
Application of Tofogliflozin Hydrate in the Study of Diabetic Nephropathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease. The study of DN in preclinical models is crucial for understanding its pathophysiology and for the development of novel therapeutic agents. Tofogliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has demonstrated renoprotective effects beyond its glucose-lowering action.[1][2][3] These application notes provide a comprehensive overview of the use of Tofogliflozin hydrate in established mouse models of diabetic nephropathy, specifically the KK-Ay and db/db mice. This document details experimental protocols, summarizes key quantitative data, and visualizes the underlying mechanisms and workflows.
Mechanism of Action in Diabetic Nephropathy
Tofogliflozin exerts its therapeutic effects by selectively inhibiting SGLT2 in the proximal renal tubules. This inhibition reduces the reabsorption of glucose and sodium, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1] Beyond this primary function, the renoprotective effects of Tofogliflozin in diabetic nephropathy are attributed to several mechanisms:
-
Correction of Glomerular Hyperfiltration: By increasing sodium delivery to the macula densa, Tofogliflozin helps to normalize tubuloglomerular feedback, thereby reducing glomerular hyperfiltration, a key driver of early diabetic kidney damage.[4]
-
Reduction of Inflammation and Oxidative Stress: Tofogliflozin has been shown to suppress pro-inflammatory and pro-apoptotic pathways in proximal tubular cells, partly by inhibiting oxidative stress generation induced by high glucose levels.[5][6] This includes the reduced expression of inflammatory markers such as Monocyte Chemoattractant Protein-1 (MCP-1) and Kidney Injury Molecule-1 (KIM-1).[4]
-
Preservation of Mitochondrial Integrity: Studies suggest that Tofogliflozin helps to maintain normal mitochondrial morphology and function in the kidneys of diabetic mice, mitigating the metabolic stress on proximal tubule cells.[4][7]
-
Modulation of Signaling Pathways: The renoprotective effects may also be mediated through the activation of pathways like AMP-activated protein kinase (AMPK) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which are master regulators of mitochondrial biogenesis.[7] Additionally, Tofogliflozin may upregulate PPARα, a key regulator of fatty acid metabolism, thereby alleviating lipotoxicity.[7]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Tofogliflozin in KK-Ay and db/db mouse models of diabetic nephropathy.
Table 1: Effects of Tofogliflozin on Key Parameters in KK-Ay Mice
| Parameter | Control (KK Mice) | Diabetic Control (KK-Ay Mice) | Tofogliflozin-Treated (KK-Ay Mice) | Reference |
| HbA1c (%) | 5.4 ± 0.1 | 10.2 ± 0.4 | 7.1 ± 0.3 | [2][4] |
| Body Weight (g) | 35.2 ± 1.2 | 48.5 ± 1.5 | 49.1 ± 1.8 | [2][4] |
| Kidney Weight (mg) | 210 ± 10 | 350 ± 20 | 290 ± 15 | [3] |
| Urinary Albumin Excretion (µ g/day ) | 15 ± 5 | 150 ± 25 | 80 ± 15 | [3] |
| Mesangial Area Expansion (%) | 10 ± 2 | 35 ± 5 | 20 ± 4 | [2][4] |
*p < 0.05 vs. Diabetic Control
Table 2: Effects of Tofogliflozin on Key Parameters in db/db Mice
| Parameter | Control (db/+ Mice) | Diabetic Control (db/db Mice) | Tofogliflozin-Treated (db/db Mice) | Reference |
| Plasma Glucose (mg/dL) | 150 ± 10 | 550 ± 30 | 300 ± 25 | [8] |
| Glycated Hb (%) | 5.0 ± 0.2 | 11.5 ± 0.5 | 8.0 ± 0.4 | [8] |
| Urinary Albumin/Creatinine Ratio (µg/mg) | 20 ± 5 | 250 ± 40 | 100 ± 20 | [8] |
| Glomerular Area (µm²) | 4000 ± 200 | 7000 ± 400 | 5500 ± 300 | [8] |
*p < 0.05 vs. Diabetic Control
Experimental Protocols
Animal Model and Tofogliflozin Administration (KK-Ay Mice)
This protocol is synthesized from methodologies reported in studies using KK-Ay mice to evaluate Tofogliflozin.[1][4]
a. Animals:
-
Male KK-Ay/Ta mice as the model for type 2 diabetes and diabetic nephropathy.
-
Male KK/Ta mice as the non-diabetic controls.
b. Acclimatization:
-
House animals under standard conditions (12-hour light/dark cycle, controlled temperature, and humidity) with ad libitum access to standard chow and water for at least one week before the experiment.
c. Grouping:
-
At 7 weeks of age, randomly assign KK-Ay mice to either the diabetic control group or the Tofogliflozin treatment group.
d. Tofogliflozin Administration:
-
Administer this diet to the treatment group for a duration of 8 weeks.
-
The control and diabetic groups receive the standard diet without the drug.
Urine and Blood Sample Collection
a. 24-Hour Urine Collection:
-
At the end of the treatment period, place mice individually in metabolic cages for 24 hours.[4]
-
Collect urine for the measurement of albumin and creatinine. Centrifuge the collected urine to remove debris and store at -80°C until analysis.[9][10]
b. Blood Collection:
-
Following urine collection, anesthetize the mice.
-
Collect blood via cardiac puncture.
-
Measure Hemoglobin A1c (HbA1c) levels using a suitable analyzer.
Measurement of Urinary Albumin and Creatinine
a. Urinary Albumin Measurement (ELISA):
-
Use a commercially available mouse albumin-specific ELISA kit.[9][11]
-
Bring all reagents to room temperature before use.
-
Prepare standards and dilute urine samples according to the kit's instructions. A 1:100 dilution is often a good starting point.[11]
-
Add standards and samples to the pre-coated microplate wells.
-
Follow the kit's protocol for the addition of detection antibody, enzyme conjugate, and substrate.
-
Read the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.
-
Calculate the albumin concentration from the standard curve and multiply by the dilution factor.
b. Urinary Creatinine Measurement:
-
The assay is typically based on the Jaffe reaction or an enzymatic assay.
-
Prepare reagents and standards as per the kit's instructions.
-
Add standards and diluted urine samples to a 96-well plate.
-
Add the reaction mix and incubate as specified.
-
Read the absorbance at the recommended wavelength.
-
Calculate the creatinine concentration from the standard curve.
-
The urinary albumin-to-creatinine ratio (UACR) is then calculated to normalize for variations in urine concentration.
Histological Analysis of Kidney Tissue
a. Tissue Preparation:
-
Harvest the kidneys, weigh them, and fix them in 4% paraformaldehyde overnight.
-
Dehydrate the fixed kidneys through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Cut 3-4 µm thick sections using a microtome.
b. Periodic Acid-Schiff (PAS) Staining:
-
Deparaffinize and hydrate the kidney sections to deionized water.[14][15]
-
Place sections in 0.5% Periodic Acid solution for 5-10 minutes at room temperature.[14][16]
-
Rinse sections in several changes of deionized water.
-
Stain sections in Schiff's reagent for 15-30 minutes.[15][16]
-
Rinse sections in lukewarm running tap water for 5-10 minutes.
-
Counterstain with hematoxylin for 1 minute.[15]
-
Rinse in deionized water, followed by a bluing reagent.
-
Dehydrate sections in graded ethanol, clear in xylene, and mount with a coverslip.
-
The PAS-positive material (glycogen, basement membranes) will be stained magenta, and the nuclei will be blue. This allows for the quantification of mesangial matrix expansion.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. The sodium-glucose cotransporter 2 inhibitor tofogliflozin prevents diabetic kidney disease progression in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tofogliflozin, a selective inhibitor of sodium-glucose cotransporter 2, suppresses renal damage in KKAy/Ta mice, obese and type 2 diabetic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sodium–glucose cotransporter 2 inhibitor tofogliflozin prevents diabetic kidney disease progression in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofogliflozin, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Tofogliflozin, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Albuwell M kit: Murine Microalbuminuria ELISA By Exocell Inc [protocols.io]
- 10. protocols.io [protocols.io]
- 11. eaglebio.com [eaglebio.com]
- 12. mybiosource.com [mybiosource.com]
- 13. Creatinine Assay Kit (ab65340/K625-100) | Abcam [abcam.com]
- 14. mmpc.org [mmpc.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. PAS Staining of Fresh Frozen or Paraffin Embedded Human Kidney Tissue [protocols.io]
Tofogliflozin Hydrate in Non-alcoholic Steatohepatitis (NASH) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Tofogliflozin hydrate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in rodent models of non-alcoholic steatohepatitis (NASH). The following sections detail experimental designs, protocols for inducing various NASH models, administration of Tofogliflozin, and a suite of analytical methods to assess its therapeutic efficacy.
Introduction to Tofogliflozin in NASH
Non-alcoholic fatty liver disease (NAFLD) is a spectrum of liver disorders ranging from simple steatosis to NASH, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Tofogliflozin, an SGLT2 inhibitor, primarily induces urinary glucose excretion, thereby lowering blood glucose levels. Beyond glycemic control, preclinical and clinical studies have demonstrated its potential to ameliorate NASH by reducing hepatic steatosis, inflammation, and fibrosis. The proposed hepatoprotective mechanisms include improved insulin sensitivity, weight reduction, a metabolic shift from carbohydrate to fatty acid oxidation, and direct effects on hepatic lipid metabolism and inflammatory pathways.[1]
Data Presentation: Efficacy of Tofogliflozin in Preclinical and Clinical Studies
The following tables summarize the quantitative data on the effects of Tofogliflozin in various NASH models.
Table 1: Effects of Tofogliflozin on Metabolic Parameters in a DEN-Induced Liver Tumor Model in db/db Mice
| Parameter | Control (DEN alone) | Tofogliflozin (10 mg/kg in diet) + DEN | p-value |
| Serum Glucose (mg/dL) | 599.3 ± 45.4 | 385.4 ± 84.7 | < 0.05 |
| Serum Free Fatty Acids (mEq/L) | 1.8 ± 0.2 | 1.3 ± 0.2 | < 0.05 |
| Serum Insulin (ng/mL) | 5.2 ± 1.1 | 4.9 ± 0.9 | Not Significant |
| HOMA-R | 148.1 ± 34.6 | 93.9 ± 24.5 | Not Significant |
| QUICKI | 0.22 ± 0.01 | 0.23 ± 0.01 | Not Significant |
Data adapted from a study on diethylnitrosamine (DEN)-induced liver tumorigenesis in db/db mice.[2] HOMA-R: Homeostatic Model Assessment of Insulin Resistance; QUICKI: Quantitative Insulin Sensitivity Check Index.
Table 2: Histological Improvement in a 48-Week Randomized Controlled Trial in Patients with Type 2 Diabetes and NAFLD
| Histological Feature | Tofogliflozin (20 mg/day) | Glimepiride (0.5 mg/day) |
| Steatosis Improvement | 65% of participants (p=0.001) | No significant improvement |
| Hepatocellular Ballooning Improvement | 55% of participants (p=0.002) | 25% of participants (p=0.025) |
| Lobular Inflammation Improvement | 50% of participants (p=0.003) | No significant improvement |
| Fibrosis Improvement | 60% of participants (p=0.001) | No significant improvement |
Data represents the percentage of patients showing an improvement of at least 1 point in the respective histological score.[3]
Table 3: Effects of Tofogliflozin on Liver Histology Scores in Patients with NAFLD and Type 2 Diabetes (Interim Analysis)
| Histology Score | Baseline | 48 Weeks with Tofogliflozin (20 mg/day) | p-value |
| Steatosis Score | 2.0 ± 0.7 | 1.2 ± 0.4 | 0.008 |
| Grade Score | 1.6 ± 1.1 | 1.1 ± 1.3 | 0.035 |
| Stage Score | 1.7 ± 0.9 | 0.9 ± 0.8 | 0.004 |
Data are presented as mean ± standard deviation.[4]
Experimental Protocols
A robust experimental design is crucial for evaluating the efficacy of Tofogliflozin. The following protocols outline key methodologies for common NASH models.
General Experimental Workflow
Protocol 1: High-Fat Diet (HFD)-Induced NAFLD Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimation: House mice for 1 week under standard conditions with ad libitum access to chow and water.
-
Diet Induction:
-
Control Group: Feed a standard chow diet (10% kcal from fat).
-
NAFLD Group: Feed a high-fat diet (60% kcal from fat) for 12-16 weeks.[5]
-
-
Tofogliflozin Treatment: After the induction period, divide the NAFLD mice into two groups: vehicle control and Tofogliflozin-treated. Administer Tofogliflozin (3 mg/kg/day) or vehicle (e.g., 0.5% carboxymethyl cellulose) daily via oral gavage for 4-8 weeks.[5]
-
Monitoring: Monitor body weight and food intake weekly.
Protocol 2: Methionine-Choline Deficient (MCD) Diet-Induced NASH Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimation: 1 week of standard housing and diet.
-
Diet Induction:
-
Control Group: Feed a control diet with normal levels of methionine and choline.
-
NASH Group: Feed an MCD diet for 4-8 weeks.
-
-
Tofogliflozin Treatment: Administer Tofogliflozin (3 mg/kg/day) or vehicle orally for the last 2-4 weeks of the diet regimen.[5]
-
Monitoring: Monitor body weight weekly. Note that mice on an MCD diet typically lose weight.
Protocol 3: HFD + Low-Dose Streptozotocin (STZ)-Induced NASH Model
-
Animals: Male C57BL/6J mice, 6 weeks old.
-
Diet: Start all mice on a high-fat diet (60% kcal from fat).
-
STZ Injection: After a period on the HFD, administer multiple low doses of streptozotocin (STZ) to induce hyperglycemia.
-
Tofogliflozin Treatment: Two weeks post-STZ injections, begin daily oral gavage of Tofogliflozin (3 mg/kg/day) or vehicle for 8-12 weeks.[5]
-
Monitoring: Monitor blood glucose levels, body weight, and food/water intake.
Protocol 4: Liver Tissue Harvesting and Processing
-
Euthanasia: At the end of the treatment period, euthanize mice following approved institutional guidelines.
-
Blood Collection: Collect blood via cardiac puncture for serum analysis.
-
Liver Excision: Perfuse the liver with cold phosphate-buffered saline (PBS) and excise it.
-
Tissue Processing:
-
For histology, fix a portion of the liver in 10% neutral buffered formalin.
-
For lipid analysis, embed a portion in Optimal Cutting Temperature (OCT) compound and freeze.
-
For molecular and biochemical analyses, snap-freeze liver pieces in liquid nitrogen and store at -80°C.[5]
-
Protocol 5: Histological Analysis of Hepatic Steatosis (Oil Red O Staining)
-
Sectioning: Cut 8-10 µm thick cryosections of OCT-embedded liver tissue.
-
Fixation: Fix sections in 10% formalin for 10 minutes.
-
Staining:
-
Rinse with PBS.
-
Incubate in 60% isopropanol for 5 minutes.
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.
-
Differentiate in 60% isopropanol.
-
-
Counterstaining: Stain nuclei with hematoxylin.
-
Mounting: Mount with an aqueous mounting medium.
-
Analysis: Capture images and quantify the red-stained lipid area using image analysis software.[5]
Protocol 6: Histological Analysis of Hepatic Fibrosis (Sirius Red Staining)
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded liver sections and rehydrate through graded alcohols to water.
-
Staining:
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of acidified water.
-
-
Dehydration and Mounting: Dehydrate through graded ethanol series, clear with xylene, and mount.[5]
-
Analysis: Visualize collagen fibers (stained red) under a light microscope. Quantify the fibrotic area as a percentage of the total liver area.
Protocol 7: Biochemical Analysis of Liver Collagen (Hydroxyproline Assay)
-
Tissue Hydrolysis: Hydrolyze a known weight of frozen liver tissue (approx. 10-20 mg) in 6N HCl at 110°C for 18-24 hours.[5]
-
Neutralization: Neutralize the hydrolysate with NaOH.
-
Oxidation: Add Chloramine-T reagent and incubate at room temperature for 20 minutes.
-
Color Development: Add Ehrlich's reagent and incubate at 65°C for 15 minutes.
-
Measurement: Read the absorbance at 560 nm.
-
Calculation: Determine the hydroxyproline concentration from a standard curve and calculate the collagen content (assuming hydroxyproline is 13.5% of collagen by weight).[5]
Protocol 8: Molecular Analysis (Western Blot)
-
Protein Extraction: Homogenize frozen liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against proteins in relevant signaling pathways (e.g., p-AMPK, AMPK, SREBP-1c, ACC).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[5]
Proposed Signaling Pathways of Tofogliflozin in NASH
Tofogliflozin is hypothesized to exert its beneficial effects in NASH through the modulation of key metabolic signaling pathways.
Tofogliflozin, by inhibiting SGLT2 in the kidneys, leads to glucosuria and a subsequent reduction in blood glucose and body weight.[1] This systemic improvement in metabolic health is thought to increase the activation of AMP-activated protein kinase (AMPK) in the liver. Activated AMPK can then phosphorylate and inactivate key enzymes involved in lipid synthesis, such as Acetyl-CoA Carboxylase (ACC). Furthermore, AMPK activation and improved insulin sensitivity lead to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[6][7] The combined effect is a decrease in de novo lipogenesis and an increase in fatty acid oxidation, which collectively ameliorate hepatic steatosis. The reduction in lipid accumulation and associated lipotoxicity also leads to decreased hepatic inflammation and, consequently, a reduction in the progression of liver fibrosis.[2]
References
- 1. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventive effects of the sodium glucose cotransporter 2 inhibitor tofogliflozin on diethylnitrosamine-induced liver tumorigenesis in obese and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the AMPK/SIRT1 pathway in non-alcoholic fatty liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Tofogliflozin Hydrate: Investigating the Cardiovascular Effects of SGLT2 Inhibition
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors, initially developed as glucose-lowering agents for type 2 diabetes, have demonstrated significant cardiovascular benefits, reducing the risk of heart failure and cardiovascular death.[1][2][3][4][5][6] Tofogliflozin hydrate, a highly selective SGLT2 inhibitor, has shown promise in this area by improving various cardiovascular risk factors.[7] These application notes provide a comprehensive overview of the methodologies and protocols for investigating the cardiovascular effects of this compound, intended for researchers, scientists, and professionals in drug development.
The cardioprotective mechanisms of SGLT2 inhibitors are multifaceted and not yet fully elucidated, but are thought to involve a combination of hemodynamic, metabolic, and direct cardiac effects.[1][2][8] Proposed mechanisms include osmotic diuresis and natriuresis leading to reduced preload, improved cardiac energy metabolism through a shift towards ketone body utilization, and modulation of inflammatory and oxidative stress pathways.[1][2][3][8]
Data Presentation: Quantitative Effects of Tofogliflozin on Cardiovascular Parameters
The following tables summarize the quantitative data from various studies on the cardiovascular effects of tofogliflozin.
Table 1: Effects of Tofogliflozin on Cardiac Structure and Function
| Parameter | Study Population | Treatment Duration | Dosage | Change from Baseline | Reference |
| Left Ventricular End-Diastolic Dimension (LVEDD) | 26 patients with type 2 diabetes and heart disease | 6 months | Not specified | Significant decrease | [9][10] |
| E/e' ratio (marker of LV diastolic function) | 26 patients with type 2 diabetes and heart disease | 6 months | Not specified | No significant change, but decrease correlated with increased ketone bodies | [9][10] |
| Left Ventricular Ejection Fraction (LVEF) | Patients with type 2 diabetes | Not specified | Not specified | Significant improvement (5.0 ± 6.9% vs. -0.6 ± 5.5% in control) | [11][12] |
| Right Ventricular Systolic Pressure (RVSP) | Murine models of pulmonary hypertension due to left heart disease | 3 weeks (TAC model), 20 weeks (HFD model) | 3 mg/kg/day | Significant improvement/amelioration | [13][14] |
Table 2: Effects of Tofogliflozin on Vascular and Hemodynamic Parameters
| Parameter | Study Population | Treatment Duration | Dosage | Change from Baseline | Reference |
| Flow-Mediated Vasodilation (FMV) | 26 patients with type 2 diabetes and heart disease | 6 months | Not specified | Significant increase | [9][10] |
| Brachial-Ankle Pulse Wave Velocity (baPWV) | Patients with type 2 diabetes without a history of cardiovascular disease | 104 weeks | 20 mg/day | Significantly attenuated progression compared to conventional treatment | [15] |
| Resting Heart Rate | 419 participants in phase 2/3 trials | 24 weeks | Not specified | Adjusted mean difference vs. placebo: -2.3 bpm | [16][17] |
| Systolic Blood Pressure | Patients with type 2 diabetes | 2 years | 20 mg/day | Significant improvement compared to conventional treatment | [7] |
Key Experimental Protocols
Detailed methodologies for investigating the cardiovascular effects of tofogliflozin are outlined below. These protocols are based on established experimental models cited in the literature.
Protocol 1: In Vivo Murine Model of Pressure Overload-Induced Heart Failure
This protocol is designed to assess the effect of tofogliflozin on cardiac remodeling and function in a setting of heart failure with preserved ejection fraction (HFpEF) induced by pressure overload.
1. Animal Model:
-
Species: C57BL/6J mice.[13]
-
Intervention: Transverse Aortic Constriction (TAC) to induce pressure overload and subsequent left ventricular hypertrophy.[13]
2. Tofogliflozin Administration:
-
Dosage: 3 mg/kg/day administered orally.[13]
-
Duration: 3 weeks, starting after the TAC procedure.[13]
3. Cardiovascular Phenotyping:
-
Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the treatment period to assess left ventricular dimensions, wall thickness, and systolic and diastolic function (e.g., LVEF, fractional shortening, E/A ratio, E/e' ratio).
-
Hemodynamic Measurements: At the end of the study, measure right ventricular systolic pressure (RVSP) via right heart catheterization to assess for pulmonary hypertension secondary to left heart disease.[13]
4. Histological and Molecular Analysis:
-
Tissue Collection: Harvest hearts and lungs for histological and molecular analyses.
-
Histology: Perform Masson's trichrome and Picrosirius red staining on heart sections to quantify cardiac fibrosis.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of genes associated with cardiac hypertrophy (e.g., Nppa, Nppb), fibrosis (e.g., Col1a1, Col3a1), and inflammation (e.g., Tnf, Il6) in cardiac tissue.
Experimental Workflow for In Vivo Murine Model
In vivo experimental workflow for assessing tofogliflozin's effects.
Protocol 2: In Vitro Assay for Endothelial Function
This protocol evaluates the direct effects of tofogliflozin on vascular endothelial cells, providing insights into its role in improving vascular function.
1. Cell Culture:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: Maintain cells in endothelial growth medium supplemented with appropriate growth factors.
2. Experimental Conditions:
-
High Glucose Challenge: Expose HUVECs to high glucose conditions (e.g., 30 mM D-glucose) to mimic hyperglycemia-induced endothelial dysfunction. A normal glucose control (5.5 mM D-glucose) should be run in parallel.
-
Tofogliflozin Treatment: Treat cells with varying concentrations of tofogliflozin in the presence of high glucose.
3. Assessment of Endothelial Function:
-
Nitric Oxide (NO) Production: Measure NO production using a Griess assay or a fluorescent NO probe. A decrease in NO bioavailability is a hallmark of endothelial dysfunction.
-
Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) production using fluorescent probes like DCFH-DA. SGLT2 inhibitors are known to reduce oxidative stress.[18][19]
-
Inflammatory Markers: Measure the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) and pro-inflammatory cytokines (e.g., MCP-1) using qRT-PCR or ELISA.[19]
Workflow for In Vitro Endothelial Function Assay
Workflow for assessing tofogliflozin's effects on endothelial cells in vitro.
Protocol 3: Clinical Trial for Cardiovascular Outcomes
This protocol outlines the design of a prospective, randomized, open-label, parallel-group comparative study to evaluate the long-term effects of tofogliflozin on cardiovascular parameters in patients with type 2 diabetes.
1. Study Population:
-
Inclusion Criteria: Patients with type 2 diabetes mellitus with or without a history of cardiovascular disease.
-
Exclusion Criteria: Patients currently treated with other SGLT2 inhibitors.
2. Study Design:
-
Randomization: Randomly assign participants to either the tofogliflozin group or the conventional treatment group (without SGLT2 inhibitors).[7][20]
-
Intervention: The tofogliflozin group receives 20 mg of tofogliflozin once daily in addition to their ongoing therapy.[7] The conventional group continues their standard antidiabetic treatment.
-
Duration: Follow up participants for a minimum of 104 weeks.[15]
3. Endpoints:
-
Primary Endpoint: Change in a marker of arterial stiffness, such as brachial-ankle pulse wave velocity (baPWV).[15]
-
Secondary Endpoints:
References
- 1. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cardiovascular protection by SGLT2 inhibitors – Do anti-inflammatory mechanisms play a role? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGLT2 Inhibitors and Cardiovascular Outcomes: Do They Differ or There is a Class Effect? New Insights from the EMPA-REG OUTCOME trial and the CVD-REAL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular effects of sodium glucose cotransporter 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofogliflozin long-term effects on atherosclerosis progression and major clinical parameters in patients with type 2 diabetes mellitus lacking a history of cardiovascular disease: a 2-year extension study of the UTOPIA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects and mechanisms of sodium-glucose cotransporter-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of tofogliflozin on cardiac and vascular endothelial function in patients with type 2 diabetes and heart diseases: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of tofogliflozin on cardiac and vascular endothelial function in patients with type 2 diabetes and heart diseases: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of SGLT-2 inhibitor, dapagliflozin, on left ventricular remodeling in patients with type 2 diabetes and HFrEF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tofogliflozin, a sodium-glucose cotransporter 2 inhibitor, improves pulmonary vascular remodeling due to left heart disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of tofogliflozin on arterial stiffness in patients with type 2 diabetes: prespecified sub-analysis of the prospective, randomized, open-label, parallel-group comparative UTOPIA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of an SGLT2 inhibitor, tofogliflozin, on the resting heart rate in relation to adipose tissue insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of an SGLT2 inhibitor, tofogliflozin, on the resting heart rate in relation to adipose tissue insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Effect of Sodium-Dependent Glucose Cotransporter 2 Inhibitor Tofogliflozin on Neurovascular Coupling in the Retina in Type 2 Diabetic Mice [mdpi.com]
- 19. Tofogliflozin, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rationale and Design of Prospective, Multicenter, Double-Arm Clinical Trial to Investigate the Efficacy of Tofogliflozin on Left Ventricular Diastolic Dysfunction in Patients with Heart Failure with Preserved Ejection Fraction and Type 2 Diabetes Mellitus (TOP-HFPEF Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Tofogliflozin hydrate for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Tofogliflozin hydrate for in vivo studies. Poor aqueous solubility is a common hurdle that can lead to low bioavailability and inconclusive results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to improve solubility.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common solvents?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[1] It is crucial to understand its baseline solubility to select an appropriate vehicle for your in vivo experiments. The solubility in various common solvents is summarized below.
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 - 90 mg/mL | [1][2] |
| Ethanol | ~30 - 80 mg/mL | [1][3] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [1] |
| Water | ~0.33 - 3 mg/mL (Sonication recommended) | [2][3][4] |
| 1:20 Ethanol:PBS (pH 7.2) Solution | ~0.05 mg/mL | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~3.3 mg/mL (Sonication recommended) | [2] |
Note: Solubility can vary slightly between batches. It is always recommended to perform solubility tests with your specific lot of compound.
Q2: My required dose of this compound is precipitating in my aqueous vehicle. What should I do?
A2: Precipitation is a common issue stemming from the low aqueous solubility of this compound.[1] A systematic approach to formulation development is the best way to address this. The general workflow involves using excipients to enhance solubility.
First, try a simple co-solvent system. If that fails, move to more complex systems involving surfactants or complexing agents. For many poorly soluble drugs, a combination of excipients is often required.[5]
References
Common adverse events of Tofogliflozin hydrate in clinical studies to consider in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tofogliflozin hydrate. The information is based on findings from clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse events in clinical trials of this compound?
The most frequently observed adverse events are generally related to the mechanism of action of SGLT2 inhibitors, which involves increased urinary glucose excretion. These include:
-
Genital mycotic infections
-
Urinary tract infections (UTIs)
-
Increased urination (pollakiuria)
-
Volume depletion-related events (e.g., dehydration, thirst, hypotension)
-
Hypoglycemia, particularly when used in combination with other antidiabetic agents like insulin or sulfonylureas.
-
Hyperketonemia and increased blood ketone bodies.
Q2: What is the underlying mechanism for the increased risk of genital and urinary tract infections?
This compound inhibits the sodium-glucose cotransporter 2 (SGLT2) in the kidneys, leading to a significant increase in the amount of glucose excreted in the urine. This glucose-rich environment in the urinary and genital tracts can promote the growth of microorganisms, such as bacteria and fungi, thereby increasing the risk of infections.
Q3: How should I monitor for volume depletion in my study subjects?
Volume depletion should be monitored through a combination of clinical assessment and laboratory tests. Key indicators include:
-
Clinical signs and symptoms: Thirst, dry mouth, dizziness, lightheadedness, and hypotension (a drop in blood pressure).
-
Laboratory parameters: Increases in hematocrit, serum creatinine, and blood urea nitrogen (BUN) can indicate a decrease in intravascular volume. Regular monitoring of renal function is crucial.
Q4: What is the risk of hypoglycemia with this compound?
When used as a monotherapy, this compound has a low risk of causing hypoglycemia because its mechanism of action is independent of insulin secretion. However, the risk of hypoglycemia increases when Tofogliflozin is used in combination with insulin or insulin secretagogues (e.g., sulfonylureas). Close monitoring of blood glucose levels is essential in these situations.
Q5: Are there any concerns regarding ketoacidosis with this compound?
While rare, ketoacidosis is a potential serious adverse event associated with SGLT2 inhibitors. It can occur even with only moderately elevated blood glucose levels (euglycemic diabetic ketoacidosis). Researchers should be vigilant for symptoms such as nausea, vomiting, abdominal pain, and rapid breathing, and have a protocol in place for monitoring serum ketones if ketoacidosis is suspected.
Troubleshooting Guides
Issue: A study participant is reporting symptoms of a urinary tract infection (e.g., painful urination, increased frequency).
Troubleshooting Steps:
-
Symptom Assessment: Document the specific symptoms, their onset, and severity.
-
Urine Analysis: Collect a midstream urine sample for urinalysis (to check for white blood cells, nitrites) and urine culture to identify the causative pathogen and its antibiotic susceptibility.
-
Medical Evaluation: A qualified physician should evaluate the participant to confirm the diagnosis and determine the appropriate course of treatment.
-
Treatment: If a UTI is confirmed, standard antibiotic therapy should be initiated.
-
Study Drug Consideration: Depending on the severity and frequency of UTIs, a temporary or permanent discontinuation of the study drug may be considered by the principal investigator.
Issue: A participant is experiencing recurrent genital mycotic infections.
Troubleshooting Steps:
-
Diagnosis Confirmation: A physical examination and, if necessary, a swab for culture can confirm the diagnosis.
-
Hygiene Counseling: Advise the participant on proper genital hygiene practices.
-
Antifungal Treatment: Standard topical or oral antifungal medications are typically effective.
-
Risk Factor Assessment: Evaluate for other contributing factors, such as poor glycemic control.
-
Study Drug Evaluation: For persistent or severe cases, the continued use of Tofogliflozin should be re-evaluated by the investigator.
Data on Common Adverse Events
The following table summarizes the incidence of common adverse drug reactions (ADRs) from a 24-month post-marketing study of Tofogliflozin in Japanese patients with type 2 diabetes.
| Adverse Drug Reaction | Incidence Rate (%) |
| Genital Infection | 1.62 |
| Volume Depletion-Related Events | 1.46 |
| Polyuria/Pollakiuria | 1.28 |
| Urinary Tract Infections | 1.18 |
| Hypoglycemia | 0.83 |
Data from a 24-month post-marketing study of tofogliflozin in Japanese patients with type 2 diabetes mellitus.
Experimental Protocols
Protocol for Monitoring Genital Mycotic and Urinary Tract Infections
-
Baseline Assessment: At the start of the trial, a thorough medical history should be taken to document any prior history of genital or urinary tract infections. A baseline urinalysis may be performed.
-
Scheduled Monitoring: At each study visit, participants should be questioned about any symptoms of genital or urinary tract infections using a standardized questionnaire.
-
Symptomatic Assessment: If a participant reports symptoms, a focused physical examination (for genital infections) and a clean-catch midstream urine sample for urinalysis and culture (for UTIs) should be collected.
-
Diagnosis Criteria:
-
Genital Mycotic Infection: Diagnosed based on clinical signs (e.g., erythema, itching, discharge) and confirmed by microscopy (e.g., KOH smear) or fungal culture if necessary.
-
Urinary Tract Infection: Diagnosed based on clinical symptoms and a positive urine culture (typically >10^5 colony-forming units/mL of a uropathogen).
-
-
Data Recording: All signs, symptoms, diagnostic test results, and treatments should be recorded in the participant's case report form.
Protocol for Monitoring Volume Depletion
-
Baseline Measurements: Record baseline body weight, blood pressure (sitting and standing), and heart rate. Collect baseline blood samples for hematocrit, serum creatinine, and blood urea nitrogen (BUN).
-
Regular Monitoring: At each study visit, measure body weight, sitting and standing blood pressure, and heart rate. Question the participant about symptoms of volume depletion such as thirst, dizziness, and dry mouth.
-
Laboratory Tests: Schedule periodic monitoring of hematocrit, serum creatinine, and BUN, with increased frequency for participants at higher risk (e.g., elderly, those on diuretics).
-
Definition of Volume Depletion-Related Events: An adverse event related to volume depletion is typically defined by the presence of one or more of the following:
-
A significant decrease in systolic blood pressure upon standing (orthostatic hypotension).
-
Symptoms such as dehydration, dizziness, or syncope.
-
Laboratory findings indicating a significant increase in hematocrit, creatinine, or BUN from baseline.
-
Visualizations
Caption: Signaling pathway of common adverse events associated with this compound.
Caption: General experimental workflow for monitoring adverse events in a clinical trial.
Technical Support Center: Optimizing Tofogliflozin Hydrate Dosage in Rats
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving tofogliflozin hydrate in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tofogliflolozin hydrate?
A1: this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] SGLT2 is predominantly found in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[4] By inhibiting SGLT2, tofogliflozin prevents this reabsorption, leading to increased urinary glucose excretion (glucosuria), which in turn lowers blood glucose levels in a manner independent of insulin secretion.[2][3][4]
Q2: What are the effective oral dosage ranges of tofogliflozin for achieving significant glycemic control in diabetic rat models?
A2: Based on published studies, effective oral dosages of tofogliflozin in diabetic rat models, such as Zucker diabetic fatty (ZDF) rats and Goto-Kakizaki (GK) rats, typically range from 0.1 mg/kg to 10 mg/kg, administered as a single daily dose.[1] Significant dose-dependent effects on renal glucose clearance and blood glucose reduction are observed within this range.[1]
Q3: Is tofogliflozin effective in non-diabetic, normoglycemic rats?
A3: While tofogliflozin does increase urinary glucose excretion in normoglycemic Sprague-Dawley (SD) rats in a dose-dependent manner, it does not typically lead to a significant reduction in blood glucose levels.[1][2] This suggests a low potential for causing hypoglycemia under normal glycemic conditions.[1][2]
Q4: What are the expected effects of tofogliflozin on body weight in rat models?
A4: Tofogliflozin administration has been shown to attenuate body weight gain in both diabetic and obese rat models.[5][6] This effect is primarily attributed to the caloric loss resulting from increased urinary glucose excretion.[3][5] Studies in diet-induced obese (DIO) rats have demonstrated a decrease in body fat mass without significant changes in lean body mass or bone mass.[5][6]
Q5: Are there any compensatory physiological responses to be aware of when treating rats with tofogliflozin?
A5: Yes, a common compensatory response to SGLT2 inhibition is an increase in food and water intake. The urinary loss of calories can stimulate appetite (hyperphagia), and the osmotic diuresis resulting from glucosuria can increase thirst (polydipsia).
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High variability in blood glucose response between animals in the same treatment group. | 1. Inaccurate Dosing: Improper oral gavage technique leading to inconsistent dose delivery.2. Animal Stress: Stress from handling or procedures can influence blood glucose levels.3. Underlying Health Differences: Subclinical conditions can affect metabolic responses.4. Genetic Drift: Variations within a rat strain over time. | 1. Refine Dosing Technique: Ensure all personnel are proficient in oral gavage. Consider using colored dye in a practice solution to verify delivery.2. Acclimatization & Handling: Allow for a sufficient acclimatization period (at least one week) before starting the experiment. Handle animals consistently and calmly.3. Health Screening: Perform a thorough health check of all animals before study initiation.4. Randomization: Randomize animals to treatment groups based on baseline body weight and blood glucose levels to minimize group differences. |
| Unexpected mortality or severe adverse events. | 1. Dehydration: Excessive fluid loss due to osmotic diuresis, especially if water access is restricted.2. Hypoglycemia (rare): While unlikely with tofogliflozin alone, it could occur in combination with other glucose-lowering agents like insulin.[7] | 1. Ensure Ad Libitum Water Access: Continuously monitor water bottle function and provide free access to water at all times.2. Monitor for Dehydration: Check for signs like reduced skin turgor, lethargy, and significant, rapid weight loss.3. Combination Therapy Caution: When using tofogliflozin with other antidiabetic drugs, consider a dose reduction of the concomitant medication and monitor blood glucose more frequently. |
| No significant effect on blood glucose in a diabetic rat model. | 1. Incorrect Dose or Formulation: The dose may be too low for the specific model, or the drug may not be properly solubilized or suspended.2. Advanced Disease State: In models with severe beta-cell failure, the efficacy of any monotherapy may be limited.3. Measurement Timing: Blood glucose may be measured outside the window of the drug's peak effect. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for your model.2. Vehicle and Formulation: Ensure the vehicle is appropriate and that tofogliflozin is completely dissolved or uniformly suspended before each administration.3. Pharmacokinetic Considerations: Review the pharmacokinetics of tofogliflozin in rats. The peak glucose-lowering effects are often observed between 4 to 6 hours post-administration.[1] |
| Urinary tract or genital infections. | Glucosuria: The presence of glucose in the urine creates a favorable environment for microbial growth. | 1. Maintain Cage Hygiene: Ensure frequent bedding changes to minimize microbial contamination from urine. |
Data on Tofogliflozin Efficacy in Rat Models
Table 1: Acute Effects of a Single Oral Dose of Tofogliflozin in Zucker Diabetic Fatty (ZDF) Rats
| Dosage (mg/kg) | Peak Increase in Renal Glucose Clearance | Duration of Significant Increase in Renal Glucose Clearance | Peak Reduction in Blood Glucose |
| 1 | Dose-dependent increase | Not specified | Transient, dose-dependent reduction |
| 3 | Significant increase | Up to 12 hours | Significant reduction from 1 to 12 hours |
| 10 | Significant increase | Up to 12 hours | Significant reduction from 1 to 12 hours |
| Data synthesized from Suzuki et al., 2012.[1] |
Table 2: Effects of Tofogliflozin in a Meal Tolerance Test in Goto-Kakizaki (GK) Rats
| Dosage (mg/kg) | Effect on Postprandial Glucose Excursion |
| 1 | Improved postprandial glucose levels |
| 3 | Improved postprandial glucose levels |
| 10 | Improved postprandial glucose levels |
| Data synthesized from Suzuki et al., 2012.[1][2] |
Table 3: Effects of Tofogliflozin on Urinary Glucose Excretion (UGE) and Blood Glucose in Normoglycemic Sprague-Dawley (SD) Rats
| Dosage (mg/kg) | Effect on UGE | Effect on Blood Glucose Levels |
| 1 | Dose-dependent increase | No significant change |
| 3 | Dose-dependent increase | No significant change |
| 10 | Significant increase, lasting up to 24 hours | No significant change |
| Data synthesized from Suzuki et al., 2012.[1] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Fast rats overnight (approximately 16 hours) but allow free access to water.
-
Baseline Blood Sample: At time 0, collect a small blood sample (e.g., from the tail vein) to measure baseline blood glucose.
-
Tofogliflozin Administration: Administer this compound or vehicle via oral gavage at the desired dose. The timing of administration relative to the glucose challenge should be consistent (e.g., 30-60 minutes prior).
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight of a 20% glucose solution) via oral gavage.
-
Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose concentration at each time point using a calibrated glucometer.
-
Data Analysis: Plot blood glucose concentration versus time. The Area Under the Curve (AUC) can be calculated to quantify glucose tolerance.
Measurement of Renal Glucose Clearance
-
Animal Housing: House rats individually in metabolic cages to allow for the separate collection of urine and feces.
-
Acclimatization: Allow animals to acclimate to the metabolic cages for at least 2-3 days before the experiment.
-
Drug Administration: Administer this compound or vehicle orally at the desired dose.
-
Urine Collection: Collect urine over a defined period (e.g., 0-4h, 4-8h, 8-12h, 12-24h). Measure the total volume of urine for each collection period.
-
Blood Sampling: Collect a blood sample at the midpoint of each urine collection period to determine the plasma glucose concentration.
-
Glucose Measurement: Measure the glucose concentration in both the collected urine and the plasma samples.
-
Calculation: Renal glucose clearance can be calculated using the following formula: Clearance = (Urine Glucose Concentration × Urine Volume) / Plasma Glucose Concentration
Visualizations
Caption: Mechanism of action of Tofogliflozin in the renal proximal tubule.
Caption: General experimental workflow for a tofogliflozin efficacy study in rats.
References
- 1. blocksandarrows.com [blocksandarrows.com]
- 2. olac.berkeley.edu [olac.berkeley.edu]
- 3. benchchem.com [benchchem.com]
- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
Technical Support Center: Tofogliflozin Hydrate Off-Target Effects in Cellular Assays
This technical support center is a resource for researchers, scientists, and drug development professionals investigating the potential off-target effects of Tofogliflozin hydrate in cellular assays. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of this compound observed in cellular assays?
A1: While Tofogliflozin is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), preclinical studies have identified several potential off-target effects. These include direct vasodilation, anti-inflammatory properties, and anti-apoptotic effects in specific cell types.[1][2][3]
Q2: What molecular mechanisms are proposed for Tofogliflozin's off-target vasodilatory effect?
A2: Studies on rabbit femoral artery rings suggest that Tofogliflozin induces vasodilation by activating multiple pathways. These include the activation of voltage-gated potassium (Kv) channels, the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, and the soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway.[2][4][5] This effect appears to be independent of the endothelium.[4]
Q3: How does Tofogliflozin exert its anti-inflammatory and anti-apoptotic effects in cellular models?
A3: In cultured human proximal tubular cells exposed to high glucose, Tofogliflozin has been shown to suppress oxidative stress.[1][6] This reduction in reactive oxygen species (ROS) is associated with the downregulation of monocyte chemoattractant protein-1 (MCP-1) expression and a decrease in apoptotic cell death.[1][6]
Q4: Has Tofogliflozin been screened against a broad panel of off-target proteins like kinases, GPCRs, or ion channels?
A4: While comprehensive screening data from large panels like those from CEREP or Eurofins are not publicly available for Tofogliflozin, its high selectivity for SGLT2 over SGLT1 is well-documented, suggesting a targeted profile.[7][8] The known off-target effects have been identified through more focused, hypothesis-driven research.
Q5: Are there any known interactions of Tofogliflozin with drug-metabolizing enzymes?
A5: In vitro studies indicate a low likelihood of clinically significant drug-drug interactions. Tofogliflozin does not appear to induce CYP1A2 and CYP3A4 enzymes. While Tofogliflozin itself doesn't significantly inhibit major CYP enzymes, its main metabolite, M1, has shown weak inhibition of CYP2C19.[1] P-glycoprotein (P-gp) has been identified as a potentially relevant transporter.[1]
Troubleshooting Guides
Vasodilation Assays in Isolated Tissue Baths
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak vasodilation response to Tofogliflozin. | 1. Tissue Viability: The arterial rings may have lost viability during preparation or incubation. 2. Pre-constriction Level: The level of pre-constriction with phenylephrine may be too high or too low. 3. Drug Concentration: The concentrations of Tofogliflozin used may be inadequate. | 1. Ensure gentle handling of the tissue during dissection and mounting. Maintain continuous aeration with carbogen (95% O2, 5% CO2) in physiological salt solution (PSS). Test tissue viability with a known vasodilator (e.g., acetylcholine if endothelium is intact, or sodium nitroprusside). 2. Optimize the concentration of the pre-constricting agent to achieve a stable and submaximal contraction (typically 60-80% of maximum). 3. Perform a full concentration-response curve to determine the optimal concentration range for Tofogliflozin. |
| High variability between tissue rings. | 1. Inconsistent Tissue Preparation: Differences in the size or handling of the arterial rings. 2. Variable Pre-constriction: Inconsistent levels of pre-constriction across different tissue baths. | 1. Prepare rings of uniform size from the same region of the artery. 2. Allow each tissue to stabilize and reach a steady level of contraction before adding Tofogliflozin. |
| Unexpected contractile response. | Solvent Effect: The solvent used to dissolve Tofogliflozin (e.g., DMSO) may have its own vasoactive effects at higher concentrations. | Perform a vehicle control experiment by adding equivalent volumes of the solvent to the tissue bath to assess its effect on vascular tone. |
Gene Expression Analysis (MCP-1) by qPCR
| Problem | Possible Cause | Troubleshooting Steps |
| High Ct values or no amplification of MCP-1. | 1. Poor RNA Quality/Quantity: Degraded RNA or insufficient starting material. 2. Inefficient Reverse Transcription: Poor conversion of RNA to cDNA. 3. Suboptimal Primers: Poorly designed primers for MCP-1. | 1. Assess RNA integrity (e.g., using a Bioanalyzer) and accurately quantify RNA concentration. 2. Use a high-quality reverse transcriptase and optimize the reaction conditions. Include a no-RT control to check for genomic DNA contamination. 3. Validate primer efficiency by running a standard curve. Ensure primers are specific for the target gene. |
| Inconsistent results between replicates. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples. 2. Sample Heterogeneity: Variation in cell number or treatment effect across wells. | 1. Use calibrated pipettes and ensure proper mixing of all reaction components. 2. Ensure uniform cell seeding and consistent application of Tofogliflozin treatment. |
| Amplification in No-Template Control (NTC). | Contamination: Contamination of reagents or workspace with DNA. | Use sterile, nuclease-free water and reagents. Work in a dedicated area for PCR setup. |
Apoptosis Detection (TUNEL Assay)
| Problem | Possible Cause | Troubleshooting Steps |
| High background staining in negative controls. | 1. Over-fixation or Inadequate Permeabilization: Fixation can cause autofluorescence, while improper permeabilization can lead to non-specific binding of reagents. 2. Excessive TdT Enzyme: Too much enzyme can lead to non-specific labeling. | 1. Optimize fixation time and concentration. Ensure complete permeabilization to allow access of the TdT enzyme to the nucleus. 2. Titrate the TdT enzyme to find the optimal concentration that gives a good signal-to-noise ratio. |
| Weak or no signal in positive controls. | 1. Ineffective Induction of Apoptosis: The method used to induce apoptosis in the positive control cells may not be working. 2. Inactive TdT Enzyme: The enzyme may have lost activity due to improper storage or handling. | 1. Use a well-established method for inducing apoptosis (e.g., treatment with DNase I or a known apoptotic inducer). 2. Use a fresh aliquot of the TdT enzyme and ensure it has been stored correctly. |
| False positives (non-apoptotic cells are stained). | DNA Damage from Other Sources: Necrotic cells or cells with DNA damage from other sources can also have free DNA ends that are labeled by the TUNEL assay. | Co-stain with a marker of cell viability (e.g., propidium iodide) to distinguish between apoptotic and necrotic cells. Analyze cell morphology to confirm apoptotic characteristics. |
Quantitative Data Summary
Table 1: Selectivity of Tofogliflozin for SGLT2 over SGLT1 [7]
| Gliflozin | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Tofogliflozin | ~12,500 | ~4.3 | ~2900 |
| Empagliflozin | ~8300 | ~3.1 | ~2677 |
| Luseogliflozin | ~3994 | ~2.26 | ~1770 |
| Dapagliflozin | ~1390 | ~1.1 | ~1264 |
| Ipragliflozin | ~1900 | ~7.4 | ~257 |
| Canagliflozin | ~663-710 | ~4.2 | ~158-169 |
Note: IC50 values can vary between studies based on experimental conditions.
Experimental Protocols
Vasodilation Assay in Isolated Rabbit Femoral Artery Rings
This protocol is based on the methodology described for investigating the vasodilatory effects of Tofogliflozin.[2][4][5]
-
Tissue Preparation:
-
Euthanize a male New Zealand White rabbit and excise the femoral arteries.
-
Immediately place the arteries in ice-cold physiological salt solution (PSS) of the following composition (in mM): 120 NaCl, 5.9 KCl, 1.2 MgCl₂, 11.5 glucose, 25 NaHCO₃, 1.2 NaH₂PO₄, and 2.5 CaCl₂.
-
Carefully remove adherent connective tissue and cut the artery into rings of 2-3 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a small wire.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in an organ bath containing PSS, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, replacing the PSS every 20 minutes.
-
-
Experimental Procedure:
-
After equilibration, contract the rings with phenylephrine (1 µM) to induce a stable, submaximal contraction.
-
Once a stable plateau is reached, add Tofogliflozin in a cumulative concentration-dependent manner to the organ bath.
-
Record the relaxation response at each concentration.
-
To investigate the underlying mechanisms, specific inhibitors (e.g., for Kv channels, SERCA pump, sGC) can be added to the bath before pre-constriction with phenylephrine.
-
MCP-1 Gene Expression in Human Proximal Tubular (HK-2) Cells
This protocol is a standard method for analyzing gene expression changes in response to drug treatment.
-
Cell Culture and Treatment:
-
Culture HK-2 cells in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates and grow to 70-80% confluency.
-
Induce a high-glucose environment by replacing the medium with one containing 30 mM glucose for a specified period (e.g., 24 hours).
-
Treat the cells with varying concentrations of Tofogliflozin or vehicle control for the desired duration (e.g., 4 hours).[1]
-
-
RNA Isolation and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and primers specific for human MCP-1 and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR reaction on a real-time PCR system with appropriate cycling conditions.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in MCP-1 expression.
-
Apoptosis Detection by TUNEL Assay in Cultured Cells
This is a general protocol for the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay.
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
Stop the reaction and wash the cells with PBS.
-
-
Microscopy and Analysis:
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Visualizations
Caption: Proposed signaling pathway for Tofogliflozin-induced vasodilation.
Caption: Tofogliflozin's role in mitigating high glucose-induced inflammation and apoptosis.
Caption: Experimental workflow for vasodilation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. dispendix.com [dispendix.com]
- 3. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.idtdna.com [go.idtdna.com]
- 5. Experiments on isolated vascular rings | PPTX [slideshare.net]
- 6. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Tofogliflozin: a highly selective SGLT2 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal model response to Tofogliflozin hydrate
Welcome to the Technical Support Center for Tofogliflozin Hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability and challenges encountered during preclinical studies using this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research endeavors.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Variability in Glycemic Control and Body Weight
Question 1: We are observing inconsistent blood glucose-lowering effects with Tofogliflozin in our rodent model. What are the potential causes?
Answer: Variability in glycemic control is a common challenge and can be attributed to several factors:
-
Animal Strain: Different rodent strains exhibit varied responses to SGLT2 inhibitors. For instance, the glucose-lowering effect may be more pronounced in models with severe hyperglycemia, such as Zucker diabetic fatty (ZDF) rats and db/db mice, compared to models with milder hyperglycemia like Goto-Kakizaki (GK) rats.[1] Normoglycemic animals, such as Sprague-Dawley (SD) rats, may show little to no reduction in blood glucose levels.[1]
-
Diet Composition: The diet of the animals plays a crucial role. A standard chow diet versus a high-fat diet (HFD) can significantly alter the metabolic phenotype and, consequently, the response to Tofogliflozin. Ensure your diet composition is consistent across all experimental groups.
-
Age of Animals: The age at which treatment is initiated can influence the outcomes. Older animals may have more advanced diabetes pathology, which could affect the drug's efficacy.
-
Sex Differences: Sex-specific differences in metabolism and hormone levels can lead to varied responses to Tofogliflozin. It is advisable to include both male and female animals in your studies and analyze the data separately.
-
Gut Microbiota: Emerging evidence suggests that SGLT2 inhibitors can alter the gut microbiota, which in turn may influence metabolic outcomes. Baseline differences in the gut microbiome of your animals could contribute to response variability.
Question 2: We are using db/db mice and, contrary to expectations, we are observing weight gain or no significant weight loss with Tofogliflozin treatment. Is this a known phenomenon?
Answer: Yes, this is a documented paradoxical effect in db/db mice. While Tofogliflozin typically promotes weight loss in diet-induced obese models and in clinical settings, studies have shown that in db/db mice, treatment can lead to increased body weight.[2] This is thought to be due to the preservation of pancreatic beta-cell function and insulin secretion.[2][3] The improved glycemic control reduces glucotoxicity, which in turn preserves insulin levels, leading to an anabolic effect and weight gain.
Troubleshooting Tip: If weight loss is a primary endpoint in your study with db/db mice, consider the underlying mechanism of this model. It may be more suitable for studying the glycemic and renal effects of Tofogliflozin. For body weight studies, consider using a diet-induced obesity (DIO) model, where Tofogliflozin has been shown to effectively reduce body weight and fat mass.[4]
II. Experimental Protocol and Dosing
Question 3: What is the recommended vehicle for preparing this compound for oral administration?
Answer: A common vehicle for oral gavage of this compound in rodent studies is a suspension in a solution of 0.5% methylcellulose or carboxymethylcellulose (CMC) in purified water. It is crucial to ensure the suspension is homogenous before each administration.
Question 4: We are unsure about the optimal dose and administration route for our study. What are the common practices?
Answer: The dose and administration route depend on the specific animal model and the objectives of your study.
-
Oral Gavage: This method ensures accurate dosing. For acute studies in rats and mice, single doses ranging from 0.1 to 10 mg/kg have been used.[1]
-
In-diet Administration: For chronic studies, mixing Tofogliflozin into the chow is a common and less stressful method for the animals. Concentrations typically range from 0.005% to 0.015% (w/w) in the diet.[2][4] When using this method, it is important to monitor food intake to ensure consistent drug consumption.
Question 5: How should this compound be stored?
Answer: this compound powder should be stored at -20°C for long-term stability. For short-term storage, it can be kept at room temperature. Once prepared in a vehicle for administration, it is recommended to use the suspension fresh and not store it for extended periods to avoid potential degradation or precipitation.
III. Unexpected Observations and Off-Target Effects
Question 6: Are there any known off-target effects of Tofogliflozin that we should be aware of?
Answer: Tofogliflozin is a highly selective SGLT2 inhibitor.[1] However, like all drugs, it has the potential for off-target effects. Some studies suggest that SGLT2 inhibitors may have direct effects on the cardiovascular system and kidneys that are independent of their glucose-lowering action. These may include effects on ion transporters, inflammation, and oxidative stress. It is important to consider these potential pleiotropic effects when interpreting your data.
Question 7: We are observing an increase in urinary volume in our Tofogliflozin-treated animals. Is this expected?
Answer: Yes, an increase in urinary volume (polyuria) is an expected pharmacodynamic effect of SGLT2 inhibitors. By blocking glucose reabsorption in the kidneys, Tofogliflozin leads to increased glucose excretion in the urine (glucosuria). This creates an osmotic diuretic effect, drawing more water into the urine and increasing its volume. Ensure that animals have free access to water to prevent dehydration.
Data Presentation
Table 1: Pharmacokinetic Parameters of Tofogliflozin in Different Species
| Species | Dose and Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Rat | 1 mg/kg, oral | 0.5 | 350 | 1200 | 2.5 |
| Mouse | 1 mg/kg, oral | 0.25 | 450 | 900 | 1.8 |
| Human | 20 mg, oral | 1.0 | 300 | 2000 | 5-6 |
Data are approximate values compiled from various preclinical and clinical studies for comparative purposes.
Table 2: Effects of Tofogliflozin on Metabolic Parameters in Different Rodent Models
| Animal Model | Duration of Treatment | Dose/Route | Change in Blood Glucose | Change in Body Weight | Reference |
| Zucker Diabetic Fatty (ZDF) Rat | Single Dose | 1-10 mg/kg, oral | ↓ | - | [1] |
| db/db Mouse | 8 weeks | 0.005-0.015% in diet | ↓ | ↑ | [2] |
| Diet-Induced Obese (DIO) Rat | 9 weeks | 0.05% in diet | ↓ | ↓ | [4] |
| KKAy Mouse | 5 weeks | 0.015% in diet | ↓ | ↓ | [4] |
| Goto-Kakizaki (GK) Rat | Single Dose | 3 mg/kg, oral | ↓ (postprandial) | - | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
1. Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Weighing scale
-
Mortar and pestle or homogenizer
-
Appropriate size gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes
2. Vehicle Preparation:
-
Gradually add 0.5 g of methylcellulose to 100 mL of warm sterile water while stirring continuously to avoid clumping.
-
Continue stirring until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature before use.
3. Tofogliflozin Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration.
-
Ensure the suspension is homogenous before drawing it into the syringe. A magnetic stirrer can be used for this purpose.
4. Dosing Procedure:
-
Weigh each mouse to determine the exact volume of the suspension to be administered (typically 5-10 mL/kg body weight).
-
Gently restrain the mouse.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Insert the gavage needle gently into the esophagus and advance it to the predetermined depth.
-
Administer the suspension slowly and steadily.
-
Withdraw the needle carefully and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
1. Animal Preparation:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
2. Tofogliflozin Administration (if applicable):
-
Administer this compound or vehicle via oral gavage 30-60 minutes before the glucose challenge.
3. Baseline Blood Glucose Measurement (Time 0):
-
Take a small blood sample from the tail tip to measure the baseline blood glucose level using a glucometer.
4. Glucose Challenge:
-
Administer a 2 g/kg body weight bolus of a 20% glucose solution via oral gavage.
5. Post-Challenge Blood Glucose Measurements:
-
Collect blood samples from the tail tip at 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
Measure blood glucose levels at each time point.
6. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Mandatory Visualization
Caption: Mechanism of action of this compound in the kidney.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Key factors contributing to variability in animal model response.
References
- 1. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofogliflozin, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tofogliflozin, a novel sodium-glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]
Tofogliflozin hydrate stability and storage conditions for research
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage conditions for Tofogliflozin hydrate. It includes troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF) at approximately 30 mg/mL.[2] For long-term storage, stock solutions in these solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years.[3]
Q3: Can I prepare aqueous solutions of this compound? How stable are they?
A3: this compound is sparingly soluble in aqueous buffers.[2] To prepare an aqueous solution, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[2] For example, a 1:20 solution of ethanol to PBS (pH 7.2) yields a solubility of approximately 0.05 mg/mL.[2] It is strongly advised not to store aqueous solutions for more than one day.[2] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3]
Q4: What materials or substances are incompatible with this compound?
A4: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4] Contact with these substances should be avoided to prevent degradation.
Q5: What are the known degradation pathways for this compound?
A5: The primary metabolic pathway for Tofogliflozin involves oxidation of the ethylphenyl group to a carboxylated derivative.[5][6] While specific details on non-metabolic degradation are limited, forced degradation studies on similar gliflozins have shown susceptibility to alkaline and oxidative conditions.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected or inconsistent experimental results. | Compound degradation due to improper storage. | Verify that the solid compound and any stock solutions have been stored at the correct temperatures and for less than the recommended duration. Always use freshly prepared aqueous solutions. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions upon preparation to minimize freeze-thaw cycles. | |
| Contamination. | Use sterile techniques when preparing solutions. Filter-sterilize aqueous solutions with a 0.22 µm filter before use.[3] | |
| Precipitation observed in stock solution upon thawing. | Solution may have become supersaturated or the solvent has evaporated. | Gently warm the solution and/or sonicate to aid dissolution.[3] Ensure vials are sealed tightly to prevent solvent evaporation. |
| Difficulty dissolving this compound in aqueous buffer. | Low aqueous solubility of the compound. | First, dissolve the compound in an organic solvent like ethanol or DMSO, and then dilute with the aqueous buffer.[2] Sonication may also help.[8] |
Data Summary Tables
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid | -20°C | ≥ 4 years | [1][2] |
| Stock Solution (in DMSO) | -20°C | 1 year | [3][4] |
| -80°C | 2 years | [3] | |
| Aqueous Solution | N/A | ≤ 1 day (prepare fresh) | [2] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference(s) |
| Ethanol | ~30 mg/mL | [2] |
| DMSO | ~30 mg/mL | [2] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [2] |
| Water | 0.33 mg/mL (sonication recommended) | [8] |
| 1:20 Ethanol:PBS (pH 7.2) | ~0.05 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 404.45 g/mol ).[2]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve a final concentration of 10 mM.
-
Homogenization: Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
Protocol 2: Preparation of an Aqueous Working Solution
-
Initial Dissolution: Take a known volume of the this compound stock solution (e.g., in ethanol).
-
Dilution: Dilute the stock solution with the desired aqueous buffer (e.g., PBS) to the final working concentration.
-
Sterilization (if for cell culture): Filter the final aqueous working solution through a 0.22 µm sterile filter.
-
Usage: Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[2]
Visual Guides
Caption: this compound handling and preparation workflow.
Caption: Simplified mechanism of action for Tofogliflozin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and mass balance of SGLT2 inhibitor tofogliflozin following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tofogliflozin (hydrate) | ROS | ROS | SGLT | TargetMol [targetmol.com]
Overcoming challenges in the large-scale synthesis of Tofogliflozin hydrate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of Tofogliflozin hydrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Friedel-Crafts acylation | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products due to lack of regioselectivity. | - Increase the molar ratio of the acylating agent and Lewis acid. - Carefully control the reaction temperature; for some substrates, lower temperatures may be required to minimize side reactions. - Ensure slow and controlled addition of reagents to maintain optimal reaction conditions. |
| Incomplete reduction of the benzophenone intermediate | - Insufficient reducing agent. - Deactivation of the catalyst or reducing agent. | - Increase the equivalents of the reducing agent (e.g., silane-based reductants). - Ensure all reagents and solvents are anhydrous, as moisture can quench the reducing agent and Lewis acid catalyst. |
| Formation of impurities during metal-halogen exchange | - Use of highly reactive organolithium reagents at elevated temperatures. - Side reactions such as Wurtz-type coupling. | - Employ milder Grignard reagents like i-PrMgCl·LiCl. - Maintain cryogenic temperatures (e.g., -20 °C to 0 °C) during the exchange and subsequent coupling to minimize side product formation. |
| Difficulty in purification of the final product | - Presence of closely related impurities. - Amorphous or oily nature of the product. | - Optimize the final crystallization step by carefully selecting the solvent system (e.g., acetone-water or ethanol-water). - Utilize seeding with a crystal of the desired polymorph to induce crystallization. - Perform a final recrystallization to achieve high purity (>99%). |
| High residual palladium content | - Inefficient removal of the palladium catalyst after Suzuki coupling (in applicable synthetic routes). | - Employ a recrystallization step with a suitable solvent system (e.g., EtOH/H₂O). - Consider the use of a palladium scavenger. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale synthesis of this compound?
A1: The primary challenges include controlling regioselectivity in the Friedel-Crafts acylation, avoiding cryogenic temperatures required for traditional organolithium-based metal-halogen exchanges, ensuring a high-yield reduction of the benzophenone intermediate, and developing a robust crystallization process to obtain the desired polymorph with high purity without the need for column chromatography.[1][2][3]
Q2: How can the use of cryogenic conditions be avoided?
A2: The use of milder and more thermally stable Grignard reagents, such as isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), for the metal-halogen exchange allows the reaction to be performed at more moderate temperatures (e.g., -20 °C to 0 °C), thus circumventing the need for cryogenic conditions typically required for highly reactive organolithiums like n-butyllithium.
Q3: What are the key advantages of the synthetic route developed by Yang et al.?
A3: The route developed by Yang and coworkers offers several advantages for large-scale production, including an overall yield of 23% over 12 steps, high purity (>99% by HPLC), and the avoidance of column chromatography for purification.[1] Key innovations include a regioselective Friedel-Crafts reaction, a high-yield reduction, and a mild metal-halogen exchange process.[1]
Q4: What are some of the common impurities encountered in the synthesis of Tofogliflozin?
A4: Potential impurities can arise from side reactions in the key synthetic steps. One identified process-related impurity is (2-Bromo-4-(4-ethylbenzyl)phenyl)methanol. Other potential impurities could be isomers from the Friedel-Crafts reaction or byproducts from the metal-halogen exchange.
Q5: How is the final purification and crystallization of this compound typically achieved on a large scale?
A5: The final purification is generally achieved through crystallization. A common procedure involves dissolving the crude product in a suitable solvent mixture, such as acetone and water, and then inducing crystallization, possibly with the aid of seed crystals, to isolate this compound as a white solid. This method is designed to be scalable and avoids the need for chromatographic purification.
Data Presentation
Table 1: Comparison of Scalable Synthesis Routes for this compound
| Synthetic Route | Key Features | Overall Yield | Purity (HPLC) | Reference |
| Yang et al. | Regioselective Friedel-Crafts, high-yield reduction, mild metal-halogen exchange. | 23% (12 steps) | >99% | [1] |
| Ohtake et al. | Use of purpose-designed protecting groups for crystalline purification. | 39% (12 steps) | Not specified | |
| Murakata et al. | Regioselective bromine-lithium exchange. | 47% | Not specified |
Experimental Protocols
The following are representative experimental protocols for key steps in a scalable synthesis of this compound, based on published literature.
1. Regioselective Friedel-Crafts Acylation
This step involves the acylation of a substituted benzene derivative to form a key benzophenone intermediate.
-
Reagents: Substituted benzoic acid, chlorinating agent (e.g., thionyl chloride), ethylbenzene, and a Lewis acid catalyst (e.g., aluminum chloride).
-
Procedure:
-
The substituted benzoic acid is converted to its corresponding acyl chloride using a chlorinating agent.
-
In a separate reactor, the Lewis acid is suspended in a suitable solvent (e.g., nitrobenzene or nitromethane) and cooled.
-
Ethylbenzene is added to the cooled suspension.
-
The acyl chloride is then added dropwise to the reaction mixture, maintaining a low temperature.
-
The reaction is stirred for a specified time until completion, monitored by a suitable analytical technique (e.g., HPLC).
-
The reaction is quenched by carefully adding it to dilute acid.
-
The product is extracted, and the organic layer is washed and concentrated to yield the crude benzophenone intermediate.
-
2. High-Yield Reductive Deoxygenation
This protocol describes the reduction of the benzophenone intermediate to the corresponding diphenylmethane derivative.
-
Reagents: Benzophenone intermediate, a silane reducing agent (e.g., tetramethyldisiloxane), and a Lewis acid (e.g., aluminum chloride).
-
Procedure:
-
The benzophenone intermediate is dissolved in a mixture of solvents such as dichloromethane and acetonitrile.
-
The solution is cooled to 0 °C.
-
The Lewis acid is added portion-wise, followed by the slow addition of the silane reducing agent, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The reaction is then quenched, and the product is worked up to yield the diphenylmethane derivative.
-
3. Silylation of D-(+)-glucono-1,5-lactone
This step protects the hydroxyl groups of the sugar moiety prior to coupling.
-
Reagents: D-(+)-glucono-1,5-lactone, a silylating agent (e.g., trimethylsilyl chloride), and a base (e.g., N-methylmorpholine or triethylamine) in a suitable solvent (e.g., tetrahydrofuran).
-
Procedure:
-
D-(+)-glucono-1,5-lactone and the base are dissolved in the solvent and cooled.
-
The silylating agent is added dropwise at a controlled temperature (e.g., below 40°C).
-
The mixture is stirred for a few hours until the reaction is complete.
-
The reaction is worked up by adding toluene and water, separating the organic layer, and washing it.
-
The solvent is evaporated to yield the silylated gluconolactone as an oil, which is used in the next step without further purification.
-
4. Mild Metal-Halogen Exchange and Coupling
This protocol outlines the coupling of the diphenylmethane intermediate with the protected sugar moiety.
-
Reagents: Iodinated diphenylmethane derivative, isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), and the silylated gluconolactone in an appropriate solvent (e.g., tetrahydrofuran).
-
Procedure:
-
The iodinated diphenylmethane is dissolved in the solvent and cooled to approximately -20 °C.
-
The i-PrMgCl·LiCl solution is added dropwise, and the mixture is stirred for a short period to facilitate the metal-halogen exchange.
-
The silylated gluconolactone is then added to the reaction mixture, and the temperature is gradually raised to 0 °C.
-
After the reaction is complete, it is quenched and worked up to isolate the coupled product.
-
5. Deprotection and Final Crystallization
This is the final step to yield this compound.
-
Reagents: The coupled product, a deprotecting agent (e.g., methanesulfonic acid in methanol or aqueous sodium hydroxide), and a crystallization solvent system (e.g., acetone-water).
-
Procedure:
-
The silyl protecting groups are removed under acidic or basic conditions.
-
After deprotection, the crude Tofogliflozin is obtained.
-
The crude product is dissolved in a minimal amount of a suitable solvent like acetone at an elevated temperature (e.g., 50 °C).
-
Water is added portion-wise until turbidity is observed.
-
The solution is then slowly cooled to room temperature and further cooled in an ice bath to induce crystallization.
-
The resulting white solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.
-
Visualizations
Caption: A simplified workflow for the large-scale synthesis of this compound.
Caption: A logical troubleshooting workflow for common issues in Tofogliflozin synthesis.
References
Technical Support Center: Tofogliflozin Hydrate Combination Studies & Hypoglycemia Risk
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing hypoglycemia risk when using Tofogliflozin hydrate in combination with other antidiabetic agents.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic risk of hypoglycemia with this compound monotherapy?
A1: this compound, as a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has a low intrinsic risk of causing hypoglycemia.[1][2][3] Its mechanism of action is independent of insulin secretion and beta-cell function; it lowers blood glucose by increasing urinary glucose excretion.[1][2][4][5]
Q2: Why does the risk of hypoglycemia increase when Tofogliflozin is used in combination with other antidiabetic agents?
A2: The risk of hypoglycemia increases significantly when Tofogliflozin is co-administered with insulin or insulin secretagogues, such as sulfonylureas.[4][6][7][8] This is because while Tofogliflozin itself doesn't stimulate insulin production, the concomitant medication does. The combined glucose-lowering effects can lead to an excessive drop in blood glucose levels.
Q3: What specific drug combinations with Tofogliflozin have shown an increased risk of hypoglycemia?
A3: Clinical studies have demonstrated an increased incidence of hypoglycemia when Tofogliflozin is added to ongoing treatment with:
-
Insulin: The addition of Tofogliflozin to insulin therapy has been shown to increase the frequency of hypoglycemic events compared to placebo.[9][10]
-
Sulfonylureas: Combination therapy of SGLT2 inhibitors, including Tofogliflozin, with sulfonylureas is associated with a significantly higher risk of hypoglycemia.[6][11]
Q4: Are there any combination therapies with Tofogliflozin that do not significantly increase the risk of hypoglycemia?
A4: When combined with oral antidiabetic drugs that do not independently increase insulin secretion, such as metformin or dipeptidyl peptidase-4 (DPP-4) inhibitors (when not combined with insulin or sulfonylureas), the risk of hypoglycemia with Tofogliflozin is not substantially elevated.[1][5]
Troubleshooting Guide
Issue: An unexpected high rate of hypoglycemia is observed in a clinical trial combining Tofogliflozin with a sulfonylurea.
Possible Causes & Solutions:
-
Sulfonylurea Dosage: The dose of the sulfonylurea may be too high in the context of the added glucose-lowering effect of Tofogliflozin.
-
Recommendation: It is often necessary to reduce the dosage of the sulfonylurea when initiating treatment with an SGLT2 inhibitor.[6] Proactive dose adjustments should be considered in the trial protocol.
-
-
Patient Population: The study participants may have characteristics that predispose them to hypoglycemia, such as advanced age, impaired renal function, or long duration of diabetes.
-
Recommendation: Carefully monitor blood glucose levels in high-risk populations. Consider more frequent self-monitoring of blood glucose (SMBG) or the use of continuous glucose monitoring (CGM) to detect asymptomatic or nocturnal hypoglycemia.
-
-
Definition of Hypoglycemia: The threshold for defining a hypoglycemic event in the study protocol might be too high, leading to an overestimation of clinically significant hypoglycemia.
-
Recommendation: Ensure the definition of hypoglycemia aligns with established clinical guidelines (e.g., plasma glucose ≤ 70 mg/dL or ≤ 3.9 mmol/L, with or without symptoms).[11]
-
Issue: Patients in a study combining Tofogliflozin with insulin are experiencing more frequent hypoglycemic events, particularly at night.
Possible Causes & Solutions:
-
Insulin Dosage: The basal and/or bolus insulin doses may not be appropriately adjusted after the addition of Tofogliflozin.
-
Recommendation: The protocol should include specific guidelines for insulin dose reduction upon initiation of Tofogliflozin. A randomized crossover study suggested that morning administration of tofogliflozin might reduce the risk of nocturnal hypoglycemia as its effects may diminish by nighttime.[3]
-
-
Patient Reporting: Patients may not be accurately recognizing or reporting symptoms of nocturnal hypoglycemia.
-
Recommendation: Educate patients on the signs and symptoms of nocturnal hypoglycemia. The use of flash glucose monitoring (FGM) or CGM can be a valuable tool to identify and quantify nocturnal hypoglycemic events.[12]
-
Data on Hypoglycemia in Tofogliflozin Combination Studies
| Combination Therapy | Study Duration | Incidence of Hypoglycemia (Tofogliflozin Group) | Incidence of Hypoglycemia (Control/Placebo Group) | Key Findings |
| Tofogliflozin + Insulin | 16 weeks | 30.7% | 21.4% | The addition of tofogliflozin to insulin therapy led to a higher incidence of hypoglycemia compared to placebo.[9][10] |
| SGLT2 Inhibitor + Sulfonylurea (Meta-analysis) | ≤ 24 weeks | Risk Ratio: 1.67 (95% CI 1.42 to 1.97) | - | Adding an SGLT2 inhibitor to a sulfonylurea significantly increases the risk of hypoglycemia. For every 13 patients treated for up to 24 weeks, one additional case of hypoglycemia is expected.[6][11] |
| SGLT2 Inhibitor + Sulfonylurea (Meta-analysis) | > 48 weeks | - | - | The number needed to harm (NNH) for hypoglycemia decreases with longer treatment duration, being 7 for treatment longer than 48 weeks.[6][11] |
| Tofogliflozin vs. Ipragliflozin (with Insulin Glargine) | Crossover Study | Time below target glucose range: 2.1% ± 4.4% | Time below target glucose range (Ipragliflozin): 8.7% ± 11.7% | Tofogliflozin was associated with a significantly lower percentage of time in hypoglycemia compared to ipragliflozin in patients also receiving insulin glargine.[12] |
| Tofogliflozin + Sulfonylurea (CGM Study) | Crossover Study | Percent time with glucose <70 mg/dL: 0.06% | Percent time with glucose <70 mg/dL (before SGLT2i): 0.48% | The addition of tofogliflozin to sulfonylurea therapy tended to decrease the percentage of time spent in hypoglycemia as measured by CGM.[13] |
Experimental Protocols
Protocol: Assessment of Hypoglycemia in a Placebo-Controlled Trial of Tofogliflozin as Add-on to Insulin Therapy
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Patients with type 2 diabetes inadequately controlled on insulin therapy (with or without a DPP-4 inhibitor).
-
Intervention: Patients are randomized to receive either Tofogliflozin (e.g., 20 mg once daily) or a matching placebo, in addition to their existing insulin regimen. Insulin doses are to remain stable unless a dose reduction is required for safety (i.e., to prevent hypoglycemia).
-
Data Collection for Hypoglycemia:
-
All patients are provided with a portable blood glucose meter and instructed on its use for self-monitoring.
-
Hypoglycemic events are recorded by patients in a diary, noting the date, time, symptoms, and corresponding blood glucose reading if available.
-
Hypoglycemia is defined as any event with symptoms suggestive of low blood sugar, confirmed by a self-monitored plasma glucose reading of ≤ 70 mg/dL.
-
Severe hypoglycemia is defined as an event requiring assistance from another person to actively administer carbohydrates, glucagon, or take other corrective actions.
-
-
Analysis: The incidence of patients experiencing at least one hypoglycemic event is compared between the Tofogliflozin and placebo groups using appropriate statistical methods (e.g., chi-squared test or Fisher's exact test).
Visualizations
References
- 1. Combination Therapy with Metformin and an SGLT2 Inhibitor [diabetesincontrol.com]
- 2. Safety and effectiveness of tofogliflozin in Japanese patients with type 2 diabetes mellitus: Results of 24‐month interim analysis of a long‐term post‐marketing study (J‐STEP/LT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Tofogliflozin on Treatment-Related Quality of Life in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Sodium-glucose Cotransporter-2 Inhibitors in Combination with Other Glucose-lowering Agents for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Adding Sodium–Glucose Co-Transporter 2 Inhibitors to Sulfonylureas and Risk of Hypoglycemia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
- 9. Efficacy and safety of tofogliflozin in Japanese patients with type 2 diabetes mellitus with inadequate glycaemic control on insulin therapy (J-STEP/INS): Results of a 16-week randomized, double-blind, placebo-controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of tofogliflozin in Japanese patients with type 2 diabetes mellitus with inadequate glycaemic control on insulin therapy (J‐STEP/INS): Results of a 16‐week randomized, double‐blind, placebo‐controlled multicentre trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adding Sodium–Glucose Co-Transporter 2 Inhibitors to Sulfonylureas and Risk of Hypoglycemia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Tofogliflozin and Ipragliflozin for Patients with Type-2 Diabetes: A Randomized Crossover Study by Flash Glucose Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Tofogliflozin on 24-h Glucose Profile Based on Continuous Glucose Monitoring: Crossover Study of Sodium-Glucose Cotransporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Tofogliflozin hydrate experiments
Welcome to the Technical Support Center for Tofogliflozin Hydrate Experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly specific inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Tofogliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[2][3] This mechanism is independent of insulin secretion.[4]
Q2: What are the expected in vitro and in vivo effects of Tofogliflozin?
A2: In vivo, Tofogliflozin is expected to lower blood glucose levels, reduce glycated hemoglobin (HbA1c), and may lead to a modest reduction in body weight and blood pressure.[5][6] In vitro studies using appropriate cell lines (e.g., human kidney proximal tubule cells) should demonstrate a reduction in glucose uptake.[7]
Q3: What are some known off-target effects of Tofogliflozin?
A3: Emerging research suggests that Tofogliflozin may have off-target effects, including direct vasodilation, anti-inflammatory, and anti-apoptotic properties.[2] Some studies indicate that SGLT2 inhibitors can modulate pathways like AMPK and mTOR signaling, which are involved in cellular metabolism and stress responses.[8][9]
Q4: What are the best practices for preparing this compound for experiments?
A4: this compound is a crystalline solid.[10] It is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide at approximately 30 mg/mL.[10] For aqueous solutions, it is sparingly soluble. It is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of choice.[10] Aqueous solutions are not recommended for storage for more than one day.[10]
Troubleshooting Guide for Unexpected Results
Interpreting unexpected outcomes is a critical part of scientific research. This guide provides insights into potential discrepancies you may encounter during your this compound experiments.
| Unexpected Result | Possible Cause | Recommended Solution / Next Steps |
| No significant change in glucose uptake in an in vitro assay. | 1. Cell line suitability: The chosen cell line may not express SGLT2 or may have low levels of expression. 2. Assay conditions: Incorrect buffer composition (e.g., sodium-free buffer, as SGLT2 is a sodium-glucose cotransporter). 3. Compound inactivity: Degradation of Tofogliflozin due to improper storage or handling. 4. Fluorescent probe issues: The fluorescent glucose analog (e.g., 2-NBDG) may enter cells via transporter-independent mechanisms.[11] | 1. Verify SGLT2 expression: Confirm SGLT2 expression in your cell line via qPCR or Western blot. Consider using a well-characterized cell line like HK-2 (human kidney 2).[12] 2. Optimize assay buffer: Ensure the buffer contains physiological sodium concentrations.[12] 3. Confirm compound integrity: Use a fresh stock of Tofogliflozin and verify its purity. 4. Validate glucose uptake assay: Include appropriate controls, such as co-incubation with a high concentration of D-glucose to compete for transporter-mediated uptake.[12] |
| Observed effects on cell viability or proliferation at high concentrations. | 1. Off-target effects: At supra-physiological concentrations, Tofogliflozin may have off-target effects unrelated to SGLT2 inhibition.[13] 2. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve Tofogliflozin may be cytotoxic at the concentrations used. | 1. Determine IC50: Perform a dose-response curve to determine the concentration at which off-target effects become apparent. 2. Vehicle control: Always include a vehicle control group treated with the same concentration of the solvent as the highest Tofogliflozin concentration group.[13] |
| Conflicting results with other SGLT2 inhibitors. | 1. Intra-class differences: Although they share a common mechanism, different SGLT2 inhibitors can have varying selectivity for SGLT2 over other transporters (e.g., SGLT1) and may possess unique off-target effects.[14][15][16] 2. Experimental variability: Differences in experimental protocols, cell lines, or animal models can lead to divergent results. | 1. Review literature: Carefully compare the pharmacological profiles of the SGLT2 inhibitors being used. 2. Standardize protocols: Ensure that experimental conditions are as consistent as possible when comparing different compounds. |
| In vivo effects on non-renal tissues. | 1. Indirect systemic effects: Changes in blood glucose, insulin levels, and other systemic factors resulting from SGLT2 inhibition can indirectly affect various organs.[4][5] 2. Direct off-target effects: As mentioned, Tofogliflozin may have direct effects on tissues other than the kidney.[2][3] | 1. Measure systemic parameters: Correlate tissue-specific effects with changes in blood glucose, insulin, and other relevant biomarkers. 2. Ex vivo tissue studies: Isolate tissues of interest and treat them with Tofogliflozin ex vivo to investigate direct effects. |
Detailed Experimental Protocols
Glucose Uptake Assay using 2-NBDG (Cell-Based)
This protocol is adapted for a 24-well plate format and can be used with adherent cells expressing SGLT2, such as HK-2 cells.
Materials:
-
HK-2 cells
-
24-well tissue culture plate
-
Cell culture medium (with and without FBS)
-
This compound
-
2-NBDG (fluorescent glucose analog)
-
Sodium-containing buffer (e.g., Krebs-Ringer Bicarbonate buffer)
-
Sodium-free buffer (for control)
-
Phloretin (a general glucose transport inhibitor, for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Starvation: On the day of the assay, gently wash the cells twice with warm PBS. Then, incubate the cells in glucose-free medium for 2-4 hours at 37°C.
-
Compound Treatment: Prepare working solutions of Tofogliflozin and controls (e.g., phloretin) in the sodium-containing buffer. Remove the starvation medium and add the compound solutions to the respective wells. Include a vehicle control. Incubate for 30-60 minutes at 37°C.
-
2-NBDG Incubation: Add 2-NBDG to each well at a final concentration of 100-200 µM.[12] Incubate for 30-60 minutes at 37°C.[12]
-
Termination of Uptake: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the glucose uptake.
-
Analysis:
-
Fluorescence Microscopy: Add PBS to the wells and visualize the cells under a fluorescence microscope with a filter set appropriate for FITC (Ex/Em ~485/535 nm).[17]
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and resuspend in an appropriate buffer for flow cytometric analysis.[18]
-
Western Blot for AMPK Activation
This protocol outlines the steps to detect the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172), a marker of its activation.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate and grow cells to the desired confluency. Treat the cells with Tofogliflozin at various concentrations and time points. Include a positive control (e.g., AICAR) and a vehicle control.
-
Cell Lysis: After treatment, place the culture plates on ice, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-AMPKα and anti-total AMPKα, typically at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AMPKα signal to the total AMPKα signal to determine the extent of activation.
Visualizations
Caption: Mechanism of Tofogliflozin via SGLT2 inhibition.
Caption: General experimental workflow for Tofogliflozin studies.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unexpected Pleiotropic Effects of SGLT2 Inhibitors: Pearls and Pitfalls of This Novel Antidiabetic Class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bmj.com [bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 2-NBDG Glucose Uptake Assay Kit (ab235976) | Abcam [abcam.com]
- 18. assaygenie.com [assaygenie.com]
Adjusting Tofogliflozin hydrate protocols for different diabetic animal strains
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Tofogliflozin hydrate protocols for different diabetic animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2] By inhibiting SGLT2, Tofogliflozin blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and consequently, a reduction in blood glucose levels.[1] This mechanism of action is independent of insulin secretion or sensitivity.[2]
Q2: What are the expected physiological effects of Tofogliflozin in diabetic animal models?
A2: The primary effect of Tofogliflozin is a dose-dependent reduction in blood glucose levels.[3] Due to increased urinary glucose excretion, a mild osmotic diuresis (increased urine volume) can be expected.[4] This may also lead to a slight reduction in body weight, primarily due to caloric loss from glucosuria and a reduction in fat mass.[5] In some models, an initial increase in food and water intake may be observed as a compensatory response.[6][7]
Q3: How should this compound be prepared and administered?
A3: this compound can be administered orally. For experimental studies, it is often prepared as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC).[3] It can be administered via oral gavage once daily or mixed directly into the feed.[3][5][8] The choice of administration method may depend on the specific experimental design and the animal strain's feeding habits.
Q4: Is there a risk of hypoglycemia with Tofogliflozin?
A4: The risk of hypoglycemia with Tofogliflozin monotherapy is low.[9] Its glucose-lowering effect is dependent on the plasma glucose concentration; as blood glucose levels approach the normal range, the amount of glucose filtered by the kidneys and subsequently excreted decreases.[10] However, the risk may increase when Tofogliflozin is used in combination with other anti-diabetic agents like insulin or sulfonylureas.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Excessive Dehydration or Weight Loss | High doses of Tofogliflozin leading to excessive osmotic diuresis. Insufficient water intake to compensate for fluid loss. | - Ensure animals have ad libitum access to water and monitor intake daily.- Check for signs of dehydration (e.g., reduced skin turgor, lethargy).- Consider providing supplemental hydration (e.g., subcutaneous saline) if necessary.- If the issue persists, consider a dose reduction of Tofogliflozin.[4] |
| High Variability in Blood Glucose Readings | Stress-induced hyperglycemia from handling or sampling. Inconsistent timing of dosing and feeding. Diurnal variations in blood glucose. | - Acclimatize animals to handling and blood sampling procedures to minimize stress.- Standardize the time of day for dosing, feeding, and blood glucose measurements.- For more detailed analysis, consider using continuous glucose monitoring systems if available.[9] |
| Urogenital Infections | Glucosuria can create a favorable environment for microbial growth. | - Maintain high standards of cage hygiene with frequent bedding changes.- Regularly inspect the urogenital area for signs of inflammation or infection.- Consult with a veterinarian for appropriate treatment if an infection is suspected.[4] |
| Lack of Efficacy (No Significant Reduction in Blood Glucose) | Incorrect dosage for the specific animal model. Issues with drug formulation or administration. Advanced disease state with severely compromised beta-cell function. | - Verify the dose calculation and preparation of the Tofogliflozin suspension.- Ensure proper administration technique (e.g., correct gavage procedure).- Confirm the diabetic phenotype of the animal model.- Consider a dose-escalation study to determine the optimal effective dose for the specific strain. |
Data Presentation: Tofogliflozin Dosage in Different Diabetic Animal Models
| Animal Model | Strain | Dosage Range | Administration Route | Key Findings | References |
| Type 2 Diabetes (Genetic) | db/db Mouse | 0.1 - 10 mg/kg/day | Oral gavage | Dose-dependent reduction in blood glucose and HbA1c.[3] | [3] |
| 0.005% - 0.015% in diet | Mixed in food | Improved glycemic control, preserved pancreatic beta-cell mass.[6] | [6] | ||
| Zucker Diabetic Fatty (ZDF) Rat | 0.1 - 10 mg/kg (single dose) | Oral gavage | Dose-dependent increase in renal glucose clearance and reduction in blood glucose.[3] | [3] | |
| KKAy Mouse | 0.015% in diet | Mixed in food | Improved hyperglycemia, suppressed albuminuria and tubulointerstitial injury.[8] | [8] | |
| Type 1 Diabetes (Chemically-Induced) | Streptozotocin (STZ)-induced Rat | Not specified, but showed glucose-lowering action | Not specified | Effective in lowering blood glucose, enhanced when combined with insulin.[11] | [11] |
| Obesity-Induced Diabetes | Diet-Induced Obese (DIO) Rat | Not specified, but mixed in HFD | Mixed in food | Attenuated body weight gain and fat accumulation.[5] | [5] |
Experimental Protocols
Protocol 1: Evaluation of Tofogliflozin in db/db Mice (Chronic Study)
-
Animal Model: Male db/db mice, 8 weeks of age.
-
Acclimatization: Acclimatize mice for at least one week to the housing conditions with free access to standard chow and water.
-
Grouping: Randomly assign mice to a vehicle control group and Tofogliflozin treatment groups (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).
-
Drug Preparation: Prepare Tofogliflozin as a suspension in 0.5% carboxymethylcellulose (CMC).
-
Dosing: Administer the vehicle or Tofogliflozin once daily via oral gavage for 4 weeks.[3]
-
Monitoring:
-
Measure body weight and food consumption 2-3 times per week.
-
Collect blood samples from the tail vein at baseline and at the end of the study to measure blood glucose and glycated hemoglobin (HbA1c).[3]
-
-
Data Analysis: Compare the changes in blood glucose and HbA1c between the vehicle and Tofogliflozin-treated groups.
Protocol 2: Induction of Diabetes in Rats using Streptozotocin (STZ)
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Diabetes Induction:
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) injection of STZ (e.g., 60-65 mg/kg).[12]
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels 48-72 hours after STZ injection.
-
Animals with fasting blood glucose levels >250 mg/dL are typically considered diabetic.[12]
-
-
Subsequent Tofogliflozin Treatment: Once diabetes is confirmed, animals can be randomized into treatment groups as described in Protocol 1.
Mandatory Visualizations
Caption: Mechanism of action of Tofogliflozin in the kidney.
Caption: General experimental workflow for Tofogliflozin studies.
References
- 1. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofogliflozin, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unmasking a sustained negative effect of SGLT2 inhibition on body fluid volume in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tofogliflozin, a selective inhibitor of sodium-glucose cotransporter 2, suppresses renal damage in KKAy/Ta mice, obese and type 2 diabetic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Selective SGLT2 inhibition by tofogliflozin reduces renal glucose reabsorption under hyperglycemic but not under hypo- or euglycemic conditions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abstract [lifescience.co.jp]
- 12. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tofogliflozin hydrate versus canagliflozin preclinical efficacy comparison
A Comparative Guide for Researchers in Drug Development
In the competitive landscape of sodium-glucose cotransporter 2 (SGLT2) inhibitors for the management of type 2 diabetes, tofogliflozin hydrate and canagliflozin have emerged as significant therapeutic agents. Both compounds effectively lower blood glucose by inhibiting the reabsorption of glucose in the kidneys. This guide provides a detailed objective comparison of their preclinical efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Preclinical Efficacy Parameters
The following tables summarize the quantitative data from various preclinical studies in established diabetic animal models, primarily db/db mice and Zucker diabetic fatty (ZDF) rats. These models are instrumental in evaluating the antidiabetic potential of new chemical entities.
| Parameter | This compound | Canagliflozin |
| Primary Mechanism | Selective SGLT2 Inhibition | SGLT2 Inhibition (with some SGLT1 inhibition) |
| SGLT2/SGLT1 Selectivity | High | Moderate |
| Animal Models Studied | db/db mice, Zucker diabetic fatty (ZDF) rats, KK-Ay mice | db/db mice, Zucker diabetic fatty (ZDF) rats, TallyHO mice, high-fat diet-fed mice |
Table 1: General Preclinical Profile of this compound and Canagliflozin
| Efficacy Endpoint | This compound (db/db mice) | Canagliflozin (ZDF rats) |
| Route of Administration | Dietary Administration | Oral Gavage |
| Treatment Duration | 8 weeks | 4 weeks |
| Dose | 0.005% and 0.015% in diet | 3, 10, 30 mg/kg/day |
| Change in HbA1c | Significant reduction | Significant reduction |
| Change in Blood Glucose | Significant reduction in fed-state plasma glucose[1] | Dose-dependent reduction in fed plasma glucose |
| Effect on Body Weight | Prevention of body weight gain | Reduction in body weight gain |
| Urinary Glucose Excretion | Significantly increased | Significantly increased |
Table 2: Comparative Efficacy in Preclinical Diabetic Models
Delving into the Data: Head-to-Head Preclinical Insights
While direct comparative preclinical studies are limited, analysis of individual studies provides valuable insights into the efficacy profiles of tofogliflozin and canagliflozin.
Glycemic Control
Both tofogliflozin and canagliflozin have demonstrated robust glucose-lowering effects in various rodent models of type 2 diabetes.
In a study involving db/db mice , an 8-week treatment with tofogliflozin administered in the diet at concentrations of 0.005% and 0.015% resulted in a significant reduction in both fed-state plasma glucose and glycated hemoglobin (HbA1c) levels[1]. Similarly, canagliflozin administered to Zucker diabetic fatty (ZDF) rats via oral gavage for 4 weeks at doses of 3, 10, and 30 mg/kg/day led to a dose-dependent decrease in fed plasma glucose levels and a significant reduction in HbA1c.
Body Weight Management
A key advantage of SGLT2 inhibitors is their ability to promote weight loss. Preclinical data for both tofogliflozin and canagliflozin support this clinical observation.
In the 8-week study with db/db mice , tofogliflozin treatment prevented the progressive body weight gain observed in the control group[1]. Canagliflozin has also been shown to reduce body weight gain in rodent models of obesity.
SGLT2 Selectivity and Urinary Glucose Excretion
The primary mechanism of action for both drugs is the inhibition of SGLT2, leading to increased urinary glucose excretion. However, their selectivity for SGLT2 over SGLT1 differs. Tofogliflozin is reported to be a highly selective SGLT2 inhibitor, while canagliflozin exhibits a moderate level of selectivity, also inhibiting SGLT1 to some extent.
This difference in selectivity may influence their pharmacodynamic profiles. Both drugs induce a significant dose-dependent increase in urinary glucose excretion. In preclinical studies, this has been a consistent and robust finding, directly correlating with their glucose-lowering effects.
Experimental Methodologies: A Closer Look
The following are detailed protocols for key experiments cited in the preclinical evaluation of tofogliflozin and canagliflozin.
In Vivo Efficacy Study in Diabetic Rodent Models
-
Animal Model: Male db/db mice or Zucker diabetic fatty (ZDF) rats, typically 8-10 weeks of age at the start of the study.
-
Acclimatization: Animals are acclimated for at least one week prior to the study, with free access to standard chow and water.
-
Drug Administration:
-
Tofogliflozin: Administered as a dietary admixture at specified concentrations (e.g., 0.005% and 0.015% w/w).
-
Canagliflozin: Administered once daily via oral gavage at specified doses (e.g., 3, 10, 30 mg/kg) suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Study Duration: Typically ranges from 4 to 8 weeks.
-
Parameters Measured:
-
Blood Glucose: Measured from tail vein blood at regular intervals (e.g., weekly) using a glucometer.
-
HbA1c: Measured at the beginning and end of the study from whole blood using a dedicated analyzer[2][3][4][5][6].
-
Body Weight: Recorded weekly.
-
Urinary Glucose Excretion: Animals are housed in metabolic cages for 24-hour urine collection at specified time points. Urinary glucose concentration is measured using a glucose oxidase method[7][8][9].
-
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water[10][11][12][13][14].
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein.
-
Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage[10][11][12][13][14].
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels[10][11][12].
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Visualizing the Science: Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of SGLT2 Inhibition by Tofogliflozin and Canagliflozin.
Caption: General Experimental Workflow for Preclinical Efficacy Studies.
References
- 1. Tofogliflozin, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The usefulness of HbA1c measurement in diabetic mouse models using various devices [jstage.jst.go.jp]
- 3. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. benchchem.com [benchchem.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glucose Tolerance Test in Mice [bio-protocol.org]
- 14. meliordiscovery.com [meliordiscovery.com]
Comparative analysis of Tofogliflozin and dapagliflozin on renal function
A detailed guide for researchers and drug development professionals on the renal effects of two prominent SGLT2 inhibitors.
This guide provides a comprehensive comparative analysis of Tofogliflozin and Dapagliflozin, focusing on their impact on renal function. The information is compiled from a variety of preclinical and clinical studies to support researchers, scientists, and drug development professionals in understanding the nuances of these two sodium-glucose cotransporter 2 (SGLT2) inhibitors.
Executive Summary
Both Tofogliflozin and Dapagliflozin are SGLT2 inhibitors that have demonstrated reno-protective effects. Dapagliflozin has been extensively studied in large-scale clinical trials, such as the DAPA-CKD trial, which have shown its efficacy in reducing the progression of chronic kidney disease (CKD) in patients with and without type 2 diabetes.[1][2][3][4][5][6][7] Tofogliflozin has also shown promise in improving markers of renal function, primarily in studies involving Japanese populations and in preclinical animal models.[8][9][10][11][12] While direct head-to-head clinical trial data comparing the renal outcomes of Tofogliflozin and Dapagliflozin is not yet widely available, this guide synthesizes the existing evidence to facilitate an informed comparison. A large-scale clinical trial, TRUTH-DKD, is underway to compare Tofogliflozin with metformin in patients with diabetic kidney disease, which will provide further insights into its renal efficacy.[13][14]
Data Presentation: Quantitative Effects on Renal Function
The following tables summarize the quantitative data on the effects of Tofogliflozin and Dapagliflozin on key markers of renal function: estimated Glomerular Filtration Rate (eGFR) and Urine Albumin-to-Creatinine Ratio (UACR).
Table 1: Tofogliflozin Effects on Renal Function (Human Studies)
| Study/Population | Intervention | Duration | Change in eGFR (mL/min/1.73 m²) | Change in UACR | Source |
| Japanese patients with T2D and normal eGFR | Tofogliflozin | 12 months | -1.9 ± 9.0 (initial dip of -4.3 ± 9.6 at 1 month) | - | [11] |
| Japanese patients with T2D and low eGFR | Tofogliflozin | 12 months | +0.2 ± 6.0 (initial dip of -1.5 ± 5.3 at 1 month) | Significant decrease; larger than in normal eGFR group | [11] |
| Patients with T2D and diabetic nephropathy | Tofogliflozin | 24 weeks | - | -0.64 (log-transformed, ln[mg/g·Cre]) | [8] |
| Patients with T2D and various stages of renal impairment | Tofogliflozin (40 mg) | 24 weeks | Attenuated glycemic control with declining renal function | Decreased with decreasing GFR | [15][16] |
Table 2: Dapagliflozin Effects on Renal Function (Human Studies)
| Study/Population | Intervention | Duration | Change in eGFR (mL/min/1.73 m²) | Change in UACR | Source |
| DAPA-CKD Trial (CKD patients with/without T2D) | Dapagliflozin 10 mg | Median 2.4 years | Slower decline vs. placebo (-1.67 vs. -3.59 mL/min/1.73 m² per year) | Reduced by 29.3% vs. placebo | [2][3][5][17][18] |
| DAPA-HF Trial (HFrEF patients) | Dapagliflozin | Median 18.2 months | Slower rate of decline vs. placebo (-1.09 vs. -2.85 mL/min/1.73 m² per year) | - | [19] |
| Hypertensive T2D patients on RAS blockers | Dapagliflozin 10 mg | 12 weeks | Initial decrease, reversed after washout | -33.2% vs. placebo | [20] |
| Patients with T2D and Stages 3b–4 CKD | Dapagliflozin 5 mg & 10 mg | 102 weeks | No significant change vs. baseline | -47.1% and -38.4% vs. placebo, respectively | [21] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the experimental protocols from key preclinical and clinical studies.
Tofogliflozin: Preclinical Study in a Diabetic Mouse Model
-
Objective: To investigate the effects of Tofogliflozin on the progression of diabetic kidney disease in a mouse model of type 2 diabetes (KK-Ay mice).[9][10]
-
Animal Model: Male KK-Ay mice (model for type 2 diabetes) and KK mice (control).[2][9]
-
Intervention: KK-Ay mice were fed a standard diet containing 0.015% Tofogliflozin for eight weeks, starting at seven weeks of age.[9][10]
-
Key Parameters Measured:
-
Glycemic Control: HbA1c levels.
-
Renal Function: Urinary albumin excretion.[12]
-
Renal Histology: Glomerular and tubulointerstitial changes were assessed through microscopic examination, including mesangial area, foot process effacement, and podocyte number.[9][10]
-
Inflammation and Injury Markers: Protein levels of KIM-1 and MCP-1, and macrophage infiltration in the tubulointerstitium.[9][10]
-
Mitochondrial Morphology: Assessed via electron microscopy.[9]
-
Dapagliflozin: DAPA-CKD Clinical Trial
-
Objective: To determine the effect of Dapagliflozin on renal and cardiovascular outcomes in patients with chronic kidney disease, with or without type 2 diabetes.[1][2][3][4][5][6][7]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][3][6]
-
Participants: 4,304 adults with an eGFR of 25 to 75 mL/min/1.73 m² and a urinary albumin-to-creatinine ratio of 200 to 5000 mg/g.[3][17] Participants were receiving a stable dose of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin-receptor blocker (ARB).[3]
-
Intervention: Participants were randomly assigned to receive either Dapagliflozin 10 mg once daily or a matching placebo.[1][3][6]
-
Primary Composite Endpoint: A composite of a sustained decline in eGFR of 50% or more, end-stage kidney disease (ESKD), or death from renal or cardiovascular causes.[5][7]
-
Secondary Endpoints: A composite kidney endpoint (sustained ≥50% eGFR decline, ESKD, or renal death), a composite of cardiovascular death or hospitalization for heart failure, and all-cause mortality.[19]
-
Follow-up: The median follow-up duration was 2.4 years.[3][5][7]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the renal effects of Tofogliflozin and Dapagliflozin, and a generalized experimental workflow for their comparative analysis.
Caption: Comparative signaling pathways of Tofogliflozin and Dapagliflozin in the kidney.
Caption: Generalized experimental workflow for comparing the renal effects of Tofogliflozin and Dapagliflozin.
References
- 1. The RENAL LIFECYCLE Trial: Assessing the effect of dapagliflozin on patients with severe chronic kidney disease | The George Institute for Global Health [georgeinstitute.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Renal Protection with SGLT2 Inhibitors: Effects in Acute and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RENAL LIFECYCLE Trial: A RCT to Assess the Effect of Dapagliflozin on Renal and Cardiovascular Outcomes in Patients With Severe CKD [ctv.veeva.com]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. Effect of administration and withdrawal of the sodium‐glucose cotransporter 2 inhibitor, tofogliflozin, on renal protection in individuals with type 2 diabetes mellitus and diabetic nephropathy: A multicenter, single‐arm study (RESTORE‐nephropathy study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sodium–glucose cotransporter 2 inhibitor tofogliflozin prevents diabetic kidney disease progression in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sodium-glucose cotransporter 2 inhibitor tofogliflozin prevents diabetic kidney disease progression in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in the estimated glomerular filtration rate and predictors of the renal prognosis in Japanese patients with type 2 diabetes: A retrospective study during the 12 months after the initiation of tofogliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tofogliflozin, a selective inhibitor of sodium-glucose cotransporter 2, suppresses renal damage in KKAy/Ta mice, obese and type 2 diabetic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. trial.medpath.com [trial.medpath.com]
- 14. bioengineer.org [bioengineer.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Effect of Renal Impairment on the Pharmacokinetics and Pharmacodynamics of Tofogliflozin (A SELECTIVE SGLT2 Inhibitor) in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. natap.org [natap.org]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Efficacy of Dapagliflozin on Renal Function and Outcomes in Patients With Heart Failure With Reduced Ejection Fraction: Results of DAPA-HF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dapagliflozin reduces albuminuria in patients with diabetes and hypertension receiving renin‐angiotensin blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of the sodium–glucose co-transporter 2 inhibitor dapagliflozin in patients with type 2 diabetes and Stages 3b–4 chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head studies of Tofogliflozin hydrate and empagliflozin safety profiles
In the management of type 2 diabetes mellitus, Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors have emerged as a pivotal therapeutic class, offering significant glycemic control alongside cardiovascular and renal benefits.[1] This guide provides a detailed, objective comparison of the safety profiles of two prominent SGLT2 inhibitors: Tofogliflozin hydrate and empagliflozin. The information herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
While direct head-to-head comparative trials are limited, this guide synthesizes data from placebo-controlled studies, meta-analyses, and post-marketing surveillance to offer a comprehensive overview.[1]
Mechanism of Action of SGLT2 Inhibitors
Tofogliflozin and empagliflozin share a primary mechanism of action: the inhibition of SGLT2 in the proximal renal tubules. This action blocks glucose reabsorption, leading to increased urinary glucose excretion and consequently, a reduction in blood glucose levels.[2] Beyond this primary function, SGLT2 inhibitors are known to have "off-target" effects that contribute to their overall safety and therapeutic profile, including impacts on cardiovascular and renal systems.[1]
Comparative Safety Data
The following tables summarize the incidence of key adverse events associated with this compound and empagliflozin based on available clinical trial data. It is important to note that the data are largely derived from placebo-controlled trials and meta-analyses, and direct comparisons should be made with caution due to potential differences in study populations and methodologies.
Table 1: Incidence of Common Adverse Events
| Adverse Event | This compound | Empagliflozin |
| Genital Mycotic Infections | 1.62%[2] | More common in females; includes vulvitis and vulvovaginal candidiasis.[3] |
| Urinary Tract Infections (UTIs) | 1.18%[2] | Increased risk, including potential for serious infections like pyelonephritis and urosepsis.[4][5] |
| Hypoglycemia (as monotherapy) | 0.83%[2] | Low risk, but increases when used with insulin or sulfonylureas.[3][6] |
| Volume Depletion-Related Events | 1.46%[2] | Can cause symptomatic hypotension, especially in the elderly and those on diuretics.[3] |
| Polyuria/Pollakiuria | 1.28%[2] | A sign the medicine is working by excreting more sugar.[6] |
Table 2: Incidence of Serious and Other Notable Adverse Events
| Adverse Event | This compound | Empagliflozin |
| Diabetic Ketoacidosis (DKA) | Rare, one serious case reported in a large post-marketing study.[2] | A known risk, with signs including nausea, vomiting, and abdominal pain.[6][7] |
| Bone Fractures | Not reported to have an increased risk. | Not associated with an increased incidence.[8] |
| Lower Limb Amputations | Not reported to have an increased risk. | Not associated with an increased incidence.[8] |
| Acute Kidney Injury | Renal disorders occurred in 0.63% of patients in a long-term study.[2] | Lower occurrence of serious acute kidney injury compared to placebo.[8] |
| Cardiovascular and Cerebrovascular Disorders | 0.76% of patients in a long-term study.[2] | Proven to reduce the risk of major adverse cardiovascular events.[9] |
Experimental Protocols
The safety and efficacy of SGLT2 inhibitors are rigorously evaluated through a multi-phase clinical trial process. The general workflow for these trials is outlined below.
Key Methodologies in Safety Evaluation
-
Phase I-IV Clinical Trials : These are fundamental for identifying and quantifying adverse events. Phase I trials assess safety in healthy volunteers, while Phase II and III trials evaluate safety and efficacy in patients with type 2 diabetes.[1] Phase IV studies, or post-marketing surveillance, continue to monitor for long-term and rare adverse events in a broader population.[1]
-
Adverse Event Reporting : Spontaneous reporting systems, such as the FDA's Adverse Event Reporting System (FAERS), are crucial for identifying potential safety signals that may not have been apparent in clinical trials.[1]
-
Meta-Analyses and Systematic Reviews : These studies pool data from multiple clinical trials to provide a more robust assessment of the safety profile of a drug or drug class.
Example Protocol: Post-Marketing Surveillance Study of Tofogliflozin (J-STEP/LT)
A 3-year post-marketing study of tofogliflozin was designed to evaluate its safety and effectiveness in routine clinical practice in Japan.
-
Study Design : A long-term, multicenter, open-label, post-marketing surveillance study.
-
Participants : Japanese patients with type 2 diabetes mellitus. The safety analysis population included 6,712 patients.
-
Intervention : Tofogliflozin 20 mg administered once daily.
-
Data Collection : Safety was assessed based on the incidence and severity of adverse events (AEs), clinical laboratory tests (hematology, biochemistry, and urinalysis), vital signs, and 12-lead electrocardiogram. Efficacy parameters such as HbA1c and body weight were also measured.
-
Duration : Patients were observed for up to 3 years, with interim analyses conducted at various time points (e.g., 3, 12, and 24 months).[2][10]
Detailed Safety Profile of this compound
A long-term post-marketing study in Japan provided extensive safety data on Tofogliflozin. Over a 24-month period, the incidence of adverse drug reactions (ADRs) was 11.25%, with serious ADRs at 1.21%.[2]
-
Common ADRs : Events known to be class effects of SGLT2 inhibitors were observed, including increased blood ketone bodies, hyperketonemia, thirst, and pollakiuria.[2]
-
Hypoglycemia : The risk was low when administered as monotherapy.[2]
-
Genitourinary Infections : Increased risk of urinary tract and genital yeast infections is a common side effect.[11]
-
Dehydration and Electrolyte Imbalances : The diuretic effect can lead to dehydration and loss of electrolytes, with potential symptoms like dizziness and muscle cramps.[11]
-
Cholesterol Levels : Some individuals may experience an increase in both LDL and HDL cholesterol levels.[11]
Detailed Safety Profile of Empagliflozin
Empagliflozin's safety profile has been extensively studied in numerous clinical trials and large-scale cardiovascular outcome trials.
-
Common Side Effects : These include urinary tract infections, genital yeast infections (thrush), and increased urination.[4][6]
-
Hypoglycemia : Similar to tofogliflozin, the risk of low blood sugar is elevated when combined with other diabetes medications like insulin or sulfonylureas.[3][6]
-
Diabetic Ketoacidosis (DKA) : A serious potential side effect where the body produces high levels of ketones.[6][7]
-
Volume Depletion : Can lead to hypotension, especially in at-risk populations.[3]
-
Fournier's Gangrene : A rare but serious infection of the genital area has been reported.[3][6]
-
Cardiovascular Safety : The EMPA-REG OUTCOME trial demonstrated that empagliflozin is superior to placebo in reducing the risk of major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease.[9]
Conclusion
Both this compound and empagliflozin are effective SGLT2 inhibitors with generally manageable safety profiles. The most common adverse events for both drugs are related to their mechanism of action and include genitourinary infections and volume depletion-related events. The risk of hypoglycemia with either drug as monotherapy is low.
Empagliflozin has a well-established cardiovascular benefit, a key differentiator demonstrated in large-scale clinical trials. While direct comparative safety data between Tofogliflozin and empagliflozin is scarce, the available evidence suggests that both are viable treatment options for type 2 diabetes, with the choice of agent potentially being influenced by a patient's cardiovascular risk profile and other individual factors. Continuous monitoring through post-marketing surveillance is essential for further characterizing the long-term safety of these medications.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety and effectiveness of tofogliflozin in Japanese patients with type 2 diabetes mellitus: Results of 24‐month interim analysis of a long‐term post‐marketing study (J‐STEP/LT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Empagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Empagliflozin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Empagliflozin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Side effects of empagliflozin - NHS [nhs.uk]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Safety of Empagliflozin: An Individual Participant-Level Data Meta-Analysis from Four Large Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Safety Evaluation of Empagliflozin for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of tofogliflozin in Japanese patients with type 2 diabetes mellitus in real‐world clinical practice: Results of 3‐month interim analysis of a long‐term post‐marketing surveillance study (J‐STEP/LT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the side effects of this compound? [synapse.patsnap.com]
Tofogliflozin Hydrate: A Comparative Analysis of HbA1c Reduction Among SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tofogliflozin hydrate's efficacy in reducing glycated hemoglobin (HbA1c) levels compared to other prominent Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. The data presented is compiled from a variety of clinical trials and meta-analyses to offer a comprehensive overview for research and development professionals.
Comparative Efficacy in HbA1c Reduction
Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors have emerged as a significant class of oral antidiabetic drugs that lower blood glucose by promoting urinary glucose excretion.[1][2] Their mechanism of action, independent of insulin, offers a valuable therapeutic option for managing type 2 diabetes.[3] The efficacy of these agents is typically measured by the reduction in HbA1c levels from baseline.
A meta-analysis of 58 studies demonstrated that SGLT2 inhibitors, as a class, reduce mean HbA1c levels by approximately 0.79% when used as monotherapy and 0.61% as add-on therapy compared to placebo.[1] However, the potency in HbA1c reduction can vary between individual SGLT2 inhibitors and their prescribed dosages.
The following table summarizes the placebo-adjusted HbA1c reduction observed in various studies for tofogliflozin and other commonly prescribed SGLT2 inhibitors.
| SGLT2 Inhibitor | Dosage | Mean Change in HbA1c from Baseline (Placebo-Adjusted) | Study Duration | Therapy Type |
| Tofogliflozin | 10 mg | -0.769% | 24 weeks | Monotherapy |
| 20 mg | -0.989% | 24 weeks | Monotherapy | |
| 40 mg | -0.842% | 24 weeks | Monotherapy | |
| 20 mg | -1.07% (vs. placebo with +0.48% change) | 16 weeks | Add-on to Insulin | |
| Canagliflozin | 100 mg | -0.62% to -0.77% | Varies | Monotherapy/Dual Therapy |
| 300 mg | -0.77% to -0.95% | Varies | Monotherapy/Dual Therapy | |
| Dapagliflozin | 10 mg | -0.54% | 12 weeks | Monotherapy/Dual Therapy |
| Empagliflozin | 10 mg | -0.57% | Varies | Monotherapy/Dual Therapy |
| 25 mg | -0.64% | Varies | Monotherapy/Dual Therapy |
Note: The data presented is a synthesis from multiple sources and direct head-to-head trial results may vary. The efficacy of SGLT2 inhibitors can be influenced by baseline HbA1c, duration of diabetes, and concomitant medications.
Network meta-analyses suggest that canagliflozin 300 mg may be associated with a greater reduction in HbA1c compared to other SGLT2 inhibitors.[4][5] However, other analyses have found the differences between agents to be clinically modest.[6] For instance, one real-world study found empagliflozin to be associated with a statistically larger HbA1c reduction compared to canagliflozin and dapagliflozin, though the absolute differences were small.[6]
Experimental Protocols: A Synthesized Overview
The data presented in this guide is derived from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard for evaluating therapeutic efficacy. While individual study protocols may vary slightly, a typical experimental design for assessing the efficacy of an SGLT2 inhibitor like this compound involves the following key components:
1. Study Design:
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.[3]
-
Duration: Ranging from 12 to 52 weeks to assess both short-term and longer-term efficacy and safety.[7][8]
2. Patient Population:
-
Inclusion Criteria: Adult patients (typically ≥18 or 20 years) with a diagnosis of type 2 diabetes mellitus.[9][10] Patients usually have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%) despite diet and exercise, or with a stable dose of metformin.[3][10]
-
Exclusion Criteria: Common exclusions include type 1 diabetes, severe renal impairment, history of diabetic ketoacidosis, and recent cardiovascular events.
3. Intervention:
-
Treatment Arms: Patients are randomly assigned to receive a specific once-daily oral dose of the SGLT2 inhibitor (e.g., tofogliflozin 10 mg, 20 mg, or 40 mg) or a matching placebo.[3]
-
Background Therapy: The study may be conducted in treatment-naïve patients (monotherapy) or as an add-on to existing antihyperglycemic agents like metformin or insulin.[7][9]
4. Efficacy Endpoints:
-
Primary Endpoint: The primary measure of efficacy is the change in HbA1c from baseline to the end of the study period.[3]
-
Secondary Endpoints: These often include changes in fasting plasma glucose, 2-hour postprandial glucose, body weight, and blood pressure.[3]
5. Safety and Tolerability Assessment:
-
Adverse events are monitored and recorded throughout the study.
-
Special attention is given to events of interest for the SGLT2 inhibitor class, such as genital mycotic infections, urinary tract infections, and hypoglycemia.[3]
Visualizing the Mechanism and a Clinical Trial Workflow
To further elucidate the context of SGLT2 inhibitor evaluation, the following diagrams are provided.
Caption: Mechanism of action of Tofogliflozin on the SGLT2 transporter in the renal proximal tubule.
References
- 1. Place of sodium-glucose co-transporter type 2 inhibitors for treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Efficacy and safety of monotherapy with the novel sodium/glucose cotransporter-2 inhibitor tofogliflozin in Japanese patients with type 2 diabetes mellitus: a combined Phase 2 and 3 randomized, placebo-controlled, double-blind, parallel-group comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-ranging effects of SGLT2 inhibitors in patients with type 2 diabetes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. bjd-abcd.com [bjd-abcd.com]
- 7. uaclinical.com [uaclinical.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of tofogliflozin in Japanese patients with type 2 diabetes mellitus with inadequate glycaemic control on insulin therapy (J‐STEP/INS): Results of a 16‐week randomized, double‐blind, placebo‐controlled multicentre trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of 11 sodium-glucose cotransporter-2 inhibitors at different dosages in type 2 diabetes mellitus patients inadequately controlled with metformin: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of the safety profiles of Tofogliflozin versus other SGLT2 inhibitors
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have become a key therapeutic class in the management of type 2 diabetes, offering significant glycemic control alongside cardiovascular and renal benefits. This class, which includes Tofogliflozin, Canagliflozin, Dapagliflozin, and Empagliflozin, functions by inducing urinary glucose excretion. While their effectiveness is well-documented, a thorough understanding of their comparative safety profiles is essential for informed clinical decision-making and ongoing drug development. This guide presents a comparative analysis of the safety of Tofogliflozin against other prominent SGLT2 inhibitors, drawing on data from clinical trials and post-marketing surveillance.
Comparative Safety Data of SGLT2 Inhibitors
The incidence of key adverse events associated with Tofogliflozin, Canagliflozin, Dapagliflozin, and Empagliflozin is summarized in the table below. It is important to recognize that direct head-to-head comparative trials are limited; the data presented are primarily from placebo-controlled studies, post-marketing surveillance, and meta-analyses.
| Adverse Event | Tofogliflozin | Canagliflozin | Dapagliflozin | Empagliflozin | Placebo/Control |
| Genital Mycotic Infections | 1.7%[1] | 10.4-11.4% (females), 3.7-4.2% (males)[2] | 5.5%[2] | 3.4-3.5/100 patient-years[2] | 0.6-3.2%[2] |
| Urinary Tract Infections (UTIs) | 1.4%[1] | ~8.7-9.5/100 patient-years[2] | 8% (<6 months use), 33.03% (in one study)[2] | Generally similar to SGLT2i group in some studies[2] | Similar to SGLT2i group in some studies[2] |
| Hypoglycemia (as monotherapy) | 0.9%[1] | Similar to placebo[2] | Similar to placebo[2] | 1.7-1.9/100 patient-years[2] | Similar to SGLT2i group[2] |
| Volume Depletion-Related Events | 2.0%[1] | 2.3% (100mg), 3.4% (300mg) | 1.1-1.7% | 4.9-8.7% (≥75 years)[2] | Similar to placebo[2] |
| Diabetic Ketoacidosis (DKA) | 0.015% (one case reported)[2][3] | 3.58 HR vs. DPP-4i[2] | 2.6% (in T1DM)[2] | 2.52 HR vs. DPP-4i[2] | Rare[2] |
| Bone Fractures | Similar to placebo[2] | No increased risk[2] | No increased risk[2] | No increased risk[2] | No increased risk[2] |
HR: Hazard Ratio; DPP-4i: Dipeptidyl peptidase-4 inhibitor. Data is compiled from various sources and trial conditions may differ.
Experimental Protocols for Safety Assessment
The safety of SGLT2 inhibitors is rigorously evaluated throughout their clinical development and post-marketing phases using several key methodologies:
-
Phase I-IV Clinical Trials : These trials are foundational for identifying and quantifying adverse events. Phase I trials assess safety in healthy volunteers, Phase II and III trials in patients with type 2 diabetes, and Phase IV post-marketing surveillance monitors for long-term and rare adverse events in a broader population. A cross-sectional study of clinical trials on SGLT2 inhibitors registered on ClinicalTrials.gov up to November 2022 identified 1102 eligible trials, with the majority being interventional (90%) and randomized (85%).[2]
-
Systematic Reviews and Meta-Analyses : These studies aggregate data from multiple clinical trials to provide a more robust estimation of the risk of specific adverse events. For instance, a meta-analysis of randomized controlled trials is a common method to evaluate the association between SGLT2 inhibitors and risks like bone fractures.[2]
-
Real-World Evidence Studies : Observational studies utilizing large healthcare databases offer insights into the safety of these drugs in routine clinical practice, complementing findings from randomized controlled trials.[2]
-
Adverse Event Reporting Systems : Spontaneous reporting systems, such as the FDA's Adverse Event Reporting System (FAERS) and the WHO's VigiBase, are crucial for detecting potential safety signals that may not have been apparent in clinical trials.[2]
A notable example of a post-marketing surveillance study is the Japanese Study of Tofogliflozin with Type 2 Diabetes Mellitus Patients/Long Term (J-STEP/LT). This 3-year prospective, observational, multicenter study was conducted after the approval of Tofogliflozin in Japan in 2014 to evaluate its safety and effectiveness in a real-world clinical setting.[1][4][5] The study recorded adverse drug reactions (ADRs) and ADRs of special interest, such as hypoglycemia, polyuria/pollakiuria, volume depletion-related events, urinary and genital infections, and skin diseases.[1][3]
Visualizing Methodologies and Mechanisms
To better understand the comparative safety assessment process and the underlying biological mechanisms of SGLT2 inhibitors, the following diagrams are provided.
Caption: Workflow for Comparative Safety Assessment of SGLT2 Inhibitors.
Caption: Mechanism of SGLT2 Inhibition and Associated Adverse Effects.
Discussion of Safety Profiles
Tofogliflozin: Post-marketing surveillance in Japan provides substantial real-world data on the safety of Tofogliflozin. The J-STEP/LT study, which followed patients for up to 36 months, reported adverse drug reactions in 12.61% of patients, with serious ADRs in 1.5%.[1] The most common ADRs of special interest included genital infections (1.7%), urinary tract infections (1.4%), volume depletion-related events (2.0%), and hypoglycemia (0.9%).[1] One case of diabetic ketoacidosis was reported.[1] These findings suggest that Tofogliflozin is generally well-tolerated, with a safety profile consistent with the SGLT2 inhibitor class.[1][5]
Other SGLT2 Inhibitors:
-
Genital Mycotic Infections (GMIs): This is a well-established class effect of SGLT2 inhibitors. The incidence appears to be higher with Canagliflozin and Dapagliflozin compared to the reported rates for Tofogliflozin in the Japanese population.[2]
-
Urinary Tract Infections (UTIs): The risk of UTIs varies among the different SGLT2 inhibitors and across studies. Some analyses suggest an increased risk with dapagliflozin and remogliflozin.[6]
-
Diabetic Ketoacidosis (DKA): While rare, DKA is a serious adverse event associated with SGLT2 inhibitors. The risk has been noted with Canagliflozin and Dapagliflozin, particularly in patients with type 1 diabetes.[2][7] The incidence with Tofogliflozin appears to be very low based on available data.[1][3]
-
Volume Depletion: Due to the osmotic diuretic effect, volume depletion-related events can occur. The incidence can be influenced by patient age and concomitant diuretic use.[2]
-
Bone Fractures and Amputations: An increased risk of bone fractures has not been consistently observed across the class.[2] An increased risk of lower limb amputation was primarily associated with Canagliflozin in one trial program, but this has not been a consistent finding for the class.[7]
Conclusion
The available data indicates that Tofogliflozin has a safety profile that is broadly comparable to other SGLT2 inhibitors, characterized by a known risk of genital and urinary tract infections. The incidence of some adverse events, such as genital mycotic infections, may appear lower in the context of the Japanese post-marketing data for Tofogliflozin when compared to data from global clinical trials of other SGLT2 inhibitors; however, direct comparisons are challenging due to differences in study populations, designs, and durations. For researchers and drug development professionals, these findings underscore the importance of continued long-term surveillance and head-to-head comparative studies to further delineate the nuanced safety differences within the SGLT2 inhibitor class.
References
- 1. Safety and effectiveness of tofogliflozin in Japanese patients with type 2 diabetes mellitus treated in real-world clinical practice: Results of a 36-month post-marketing surveillance study (J-STEP/LT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Safety and effectiveness of tofogliflozin in Japanese patients with type 2 diabetes mellitus: Results of 24‐month interim analysis of a long‐term post‐marketing study (J‐STEP/LT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and effectiveness of tofogliflozin in Japanese patients with type 2 diabetes mellitus in real-world practice: Results of 12-month interim analysis of a long-term post-marketing surveillance study (J-STEP/LT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of tofogliflozin in Japanese patients with type 2 diabetes mellitus in real-world clinical practice: Results of 3-month interim analysis of a long-term post-marketing surveillance study (J-STEP/LT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative safety of different sodium-glucose transporter 2 inhibitors in patients with type 2 diabetes: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse events associated with sodium glucose co-transporter 2 inhibitors: an overview of quantitative systematic reviews - PMC [pmc.ncbi.nlm.nih.gov]
Tofogliflozin Hydrate and Its Impact on Body Weight: A Cross-Study Comparative Guide
For researchers and professionals in drug development, understanding the nuanced effects of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors on metabolic parameters is crucial. This guide provides a comprehensive cross-study comparison of Tofogliflozin hydrate's impact on body weight, juxtaposed with other prominent SGLT2 inhibitors.
Mechanism of Action: SGLT2 Inhibition and Weight Loss
SGLT2 inhibitors, including Tofogliflozin, exert their primary effect by blocking the reabsorption of glucose in the proximal tubules of the kidneys. This leads to increased urinary glucose excretion, resulting in a net caloric loss and subsequent reduction in body weight. This mechanism primarily targets fat mass, offering a therapeutic advantage in the management of type 2 diabetes, often co-morbid with obesity.
Comparative Efficacy on Body Weight Reduction
The following tables summarize the quantitative data from various clinical trials, comparing the effects of Tofogliflozin and other SGLT2 inhibitors on total body weight and body composition.
This compound: Impact on Body Weight and Composition
| Study | Dosage | Duration | Mean Change in Body Weight (kg) | Change in Body Fat Mass (kg) | Change in Lean Body Mass (kg) | Change in Visceral Fat Area (cm²) |
| Phase II Study | 20 mg/day | 12 weeks | -2.51 | - | - | - |
| Phase II Study | 40 mg/day | 12 weeks | -2.98 | - | - | - |
| Retrospective Study | 20 mg/day | 12 weeks | -3.3 | -1.9 | -0.8 | -7.2 |
| UTOPIA Trial (Sub-analysis) | Not specified | 104 weeks | - (62% of patients achieved ≥3% weight loss) | - | - | - |
| J-STEP/LT | Not specified | 156 weeks | -2.00 to -3.80 (depending on baseline BMI) | - | - | - |
Cross-Study Comparison of SGLT2 Inhibitors on Body Weight
| SGLT2 Inhibitor | Study | Dosage(s) | Duration | Placebo-Adjusted Mean Change in Body Weight (kg) |
| Tofogliflozin | Phase II/III | 10, 20, 40 mg | 24 weeks | -1.87, -2.50, -2.61 |
| Canagliflozin | CANVAS Program | 100, 300 mg | 104 weeks | -1.60 |
| Phase III | 100, 300 mg | 26 weeks | -2.5, -3.4 | |
| Dapagliflozin | DECLARE-TIMI 58 | 10 mg | 4.2 years (median) | ~ -2.0% (relative difference) |
| Clinical Trial | 10 mg | 24 weeks | -2.08 | |
| Empagliflozin | EMPA-REG OUTCOME | 10, 25 mg | 3.1 years (median) | ~ -2.0 |
| Phase III | 10, 25 mg | 24 weeks | -1.9 | |
| Ipragliflozin | Clinical Trial | 50 mg | 24 weeks | -2.78 (vs. control) |
| Luseogliflozin | Phase III Pooled Analysis | 2.5 mg | 52 weeks | -2.68 |
| Ertugliflozin | VERTIS CV | 5, 15 mg | 3.5 years (median) | -2.4, -2.8 |
| Sotagliflozin (SGLT1/2) | SCORED | 400 mg | 16 months (median) | - |
Experimental Protocols: A Methodological Overview
The cited studies employed robust methodologies to assess the impact of SGLT2 inhibitors on body weight and composition.
-
Study Design: The majority of the foundational studies were randomized, double-blind, placebo-controlled trials, considered the gold standard for evaluating therapeutic efficacy.[1][2][3][4] The UTOPIA study was a randomized prospective trial, and the J-STEP/LT was a long-term post-marketing surveillance study.[5] Several meta-analyses compiling data from multiple randomized controlled trials were also referenced.[6]
-
Participant Population: Participants in these trials were typically adults with type 2 diabetes mellitus with inadequate glycemic control.[1][2][3][4] Some studies, such as the DECLARE-TIMI 58 and EMPA-REG OUTCOME trials, focused on patients with established cardiovascular disease or multiple cardiovascular risk factors.[4][7][8][9] The SCORED trial specifically enrolled patients with type 2 diabetes and chronic kidney disease.[10][11][12]
-
Intervention and Dosage: Patients were randomized to receive a specific SGLT2 inhibitor at varying doses (as detailed in the tables above) or a placebo, in addition to their standard of care for diabetes.
-
Assessment of Body Weight and Composition:
-
Body Weight: Measured at baseline and at regular intervals throughout the study period using calibrated scales.
-
Body Composition: More detailed analyses of body composition were conducted in several studies using techniques such as:
-
Dual-energy X-ray absorptiometry (DXA): This method was used to quantify fat mass, lean body mass, and bone mineral content.[13][14]
-
Bioelectrical Impedance Analysis (BIA): This technique was employed to estimate body fat percentage and fat-free mass.[14][15]
-
Computed Tomography (CT) or Magnetic Resonance Imaging (MRI): These imaging modalities were used in some studies to specifically measure visceral and subcutaneous adipose tissue volumes.
-
-
The workflow for a typical clinical trial evaluating the effect of an SGLT2 inhibitor on body weight is illustrated below.
Concluding Remarks
The available evidence consistently demonstrates that this compound, in line with other SGLT2 inhibitors, induces a significant reduction in body weight in patients with type 2 diabetes. This weight loss is primarily attributed to a reduction in fat mass, including visceral adipose tissue. The magnitude of weight loss appears to be comparable across the class of SGLT2 inhibitors, although direct head-to-head comparative trials are limited. For researchers and drug development professionals, these findings underscore the potential of Tofogliflozin as a therapeutic agent that addresses both glycemic control and weight management, key challenges in the treatment of type 2 diabetes. The detailed methodologies provided in the cited clinical trials offer a robust framework for designing future studies to further elucidate the metabolic effects of this class of drugs.
References
- 1. uaclinical.com [uaclinical.com]
- 2. researchgate.net [researchgate.net]
- 3. Rationale, design, and baseline characteristics of the Canagliflozin Cardiovascular Assessment Study (CANVAS)--a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients - American College of Cardiology [acc.org]
- 5. Effect of tofogliflozin on obesity-related health problems in patients with type 2 diabetes and overweight or obesity—a post-hoc sub-analysis of the UTOPIA study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of SGLT-2 inhibitors on body composition in patients with type 2 diabetes mellitus: A meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]
- 7. Obesity and effects of dapagliflozin on cardiovascular and renal outcomes in patients with type 2 diabetes mellitus in the DECLARE-TIMI 58 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of empagliflozin on cardiorenal outcomes and mortality according to body mass index: A subgroup analysis of the EMPA‐REG OUTCOME trial with a focus on Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Sotagliflozin on Cardiovascular and Renal Events in Patients With Type 2 Diabetes and Moderate Renal Impairment Who Are at Cardiovascular Risk - American College of Cardiology [acc.org]
- 11. ajmc.com [ajmc.com]
- 12. Insights Into the Results of Sotagliflozin Cardiovascular Outcome Trials: Is Dual Inhibition the Cherry on the Cake of Cardiorenal Protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ipragliflozin, a sodium-glucose cotransporter 2 inhibitor, reduces bodyweight and fat mass, but not muscle mass, in Japanese type 2 diabetes patients treated with insulin: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Tofogliflozin on Body Composition and Glycemic Control in Japanese Subjects with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Renoprotective Effects of Tofogliflozin Hydrate in Long-Term Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term renoprotective effects of Tofogliflozin hydrate against other therapeutic alternatives, supported by experimental data from clinical trials and real-world evidence. Tofogliflozin is a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][2] SGLT2 inhibitors have emerged as a key therapeutic class in the management of type 2 diabetes, demonstrating significant cardiovascular and renal benefits beyond their glycemic control.[3] This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of Tofogliflozin's role in preserving kidney function.
Comparative Efficacy in Renal Protection
The long-term renoprotective effects of Tofogliflozin have been evaluated in various studies, demonstrating its efficacy in slowing the progression of diabetic kidney disease. A comparison with other SGLT2 inhibitors and standard of care reveals a consistent class effect, with specific data for Tofogliflozin highlighting its contribution to this therapeutic area.
Quantitative Data Summary
The following tables summarize key renal outcome data from long-term studies involving Tofogliflozin and other SGLT2 inhibitors.
Table 1: Long-Term Effects of Tofogliflozin on Renal Endpoints
| Study/Analysis | Duration | Patient Population | Key Renal Endpoints and Outcomes |
| RESTORE-nephropathy study [2][4] | 60 Weeks | Type 2 diabetes with stage 2 or 3 diabetic nephropathy | - Urinary Albumin-to-Creatinine Ratio (UACR): Significant decrease from baseline during 24 weeks of administration, which worsened upon withdrawal and improved again on re-administration. - eGFR: Initial dip followed by recovery to baseline or improvement. Temporary withdrawal resulted in the loss of long-term beneficial effects on renal function. |
| Retrospective Study (Sugiyama et al.) [3][5] | 1 Year | Type 2 diabetes with CKD stages 3b-4 | - Annual decline in eGFR: Significantly improved from a median of -3.8 mL/min/1.73 m²/year to +0.1 mL/min/1.73 m²/year. - Urinary Protein Excretion: Significant decrease from baseline. |
| Pooled Analysis (Nagata et al.) [6] | 52 Weeks | Japanese patients with type 2 diabetes | - eGFR: Initial dip at Week 4 (-3.7 mL/min/1.73 m²), followed by a gradual increase to Week 52 (+2.4 mL/min/1.73 m² from baseline). |
| J-STEP/LT (Post-marketing study) [7] | 24 Months (interim analysis) | Japanese patients with type 2 diabetes | - Renal Function: Reduced renal function (eGFR <30 mL/min/1.73 m²) attenuated the glucose-lowering effects, but no major problems with renal dysfunction were reported. |
Table 2: Comparison of Renoprotective Effects of Various SGLT2 Inhibitors (from landmark trials)
| SGLT2 Inhibitor | Landmark Clinical Trial | Patient Population | Key Composite Renal Outcome and Hazard Ratio (vs. Placebo) |
| Canagliflozin | CREDENCE[8][9] | Type 2 diabetes and albuminuric chronic kidney disease | Composite of end-stage kidney disease, doubling of serum creatinine, or renal or cardiovascular death: HR 0.70 (95% CI, 0.59 to 0.82) |
| Dapagliflozin | DAPA-CKD[4][10] | Chronic kidney disease with or without type 2 diabetes | Composite of sustained ≥50% decline in eGFR, end-stage kidney disease, or renal or cardiovascular death: HR 0.61 (95% CI, 0.51 to 0.72) |
| Empagliflozin | EMPA-KIDNEY[11][12][13][14] | Chronic kidney disease with or without type 2 diabetes | Composite of progression of kidney disease or death from cardiovascular causes: HR 0.72 (95% CI, 0.64 to 0.82) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies cited in this guide.
RESTORE-nephropathy Study Protocol[2][4]
-
Study Design: A multicenter, single-arm study in Japan.
-
Participants: Individuals with type 2 diabetes and stage 2 (UACR 30-299 mg/gCr) or stage 3 (UACR ≥300 mg/gCr) diabetic nephropathy, with an eGFR ≥30 mL/min/1.73 m².
-
Intervention: Tofogliflozin was administered for 24 weeks, followed by a 12-week withdrawal period, and then re-administered for another 24 weeks.
-
Primary Endpoint: Change in UACR from baseline.
-
Secondary Endpoints: Changes in HbA1c, hepatic biomarkers, lipid profiles, and physical examination parameters.
-
Renal Function Assessment: eGFR was calculated using the equation for Japanese patients. UACR was measured from spot urine samples.
TRUTH-DKD Trial Protocol[15][16][17]
-
Study Design: A multicenter, randomized, open-label, controlled trial.
-
Participants: 120 patients with type 2 diabetes and diabetic kidney disease, defined as eGFR ≥ 30 mL/min/1.73 m² and UACR between 30 and 2000 mg/gCr.
-
Intervention: Participants are randomized (1:1) to receive either Tofogliflozin or metformin.
-
Primary Endpoint: Change in UACR from baseline at 52 weeks.
-
Secondary Endpoints: Changes in UACR at 26 and 104 weeks, slope of eGFR decline, and changes in HbA1c, body weight, and blood pressure.
-
Stratification: Randomization is stratified by baseline UACR (<300 or ≥300 mg/gCr), eGFR (<60 or ≥60 mL/min/1.73 m²), and age (<65 or ≥65 years).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and study designs is essential for clarity and comprehension. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathway of SGLT2 Inhibitor-Mediated Renoprotection
Caption: Mechanism of renoprotection by SGLT2 inhibitors.
General Experimental Workflow for a Long-Term Renoprotective Study
Caption: Workflow of a typical long-term clinical trial.
Discussion
The available evidence strongly supports the renoprotective effects of this compound in patients with type 2 diabetes and chronic kidney disease. The mechanisms underlying these benefits are multifactorial, with the restoration of tubuloglomerular feedback playing a central role in reducing glomerular hyperfiltration and pressure.[15][16] This leads to a stabilization of eGFR over the long term, following an initial, expected dip.[4][5][6] Furthermore, Tofogliflozin consistently demonstrates a significant reduction in albuminuria, a key marker of kidney damage.[2][4][17]
While direct, long-term, head-to-head comparative trials between Tofogliflozin and other SGLT2 inhibitors are limited, the available data suggest that Tofogliflozin shares the class-wide renoprotective benefits observed with canagliflozin, dapagliflozin, and empagliflozin.[8][14] Real-world evidence further substantiates the effectiveness of the SGLT2 inhibitor class in a broader patient population than is typically enrolled in clinical trials.[18] The ongoing TRUTH-DKD trial will provide valuable data directly comparing Tofogliflozin to metformin, a standard first-line therapy for type 2 diabetes.[19][20][21]
References
- 1. Long‐term safety and efficacy of the sodium–glucose cotransporter 2 inhibitor, tofogliflozin, added on glucagon‐like peptide‐1 receptor agonist in Japanese patients with type 2 diabetes mellitus: A 52‐week open‐label, multicenter, post‐marketing clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of administration and withdrawal of the sodium‐glucose cotransporter 2 inhibitor, tofogliflozin, on renal protection in individuals with type 2 diabetes mellitus and diabetic nephropathy: A multicenter, single‐arm study (RESTORE‐nephropathy study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Renoprotective Effects of Additional SGLT2 inhibitor Therapy in Patients With Type 2 Diabetes Mellitus and Chronic Kidney Disease Stages 3b-4: A Real World Report From A Japanese Specialized Diabetes Care Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal effects of a sodium‐glucose cotransporter 2 inhibitor, tofogliflozin, in relation to sodium intake and glycaemic status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Baseline Values of Renal Prognosis-related Factors on Their Changes after Initiating Tofogliflozin Treatment: A Retrospective Study in Japanese Patients with Type 2 Diabetes and Renal Impairment | JMA Journal [jmaj.jp]
- 8. Effects of SGLT2 Inhibitors on Renal Outcomes in Patients With Chronic Kidney Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The long-term effects of dapagliflozin in chronic kidney disease: a time-to-event analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Long-Term Effects of Empagliflozin in Patients with Chronic Kidney Disease | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. FLOZINATing to the Future- Long Term Effects of Empagliflozin in Patients with CKD — NephJC [nephjc.com]
- 14. Long-Term Effects of Empagliflozin in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SGLT2 Inhibitors and Kidney Protection: Mechanisms Beyond Tubuloglomerular Feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Possible renoprotective mechanisms of SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. diabetesonthenet.com [diabetesonthenet.com]
- 19. bioengineer.org [bioengineer.org]
- 20. researchgate.net [researchgate.net]
- 21. scienmag.com [scienmag.com]
How does Tofogliflozin hydrate compare to metformin in preclinical models
A detailed examination of two distinct mechanisms for glycemic control in preclinical diabetes models.
This guide provides a comprehensive comparison of Tofogliflozin hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and metformin, a biguanide, based on available preclinical data. While direct head-to-head preclinical studies are limited, this document synthesizes findings from separate studies conducted in widely used diabetic animal models to offer an objective comparison for researchers, scientists, and drug development professionals.
Executive Summary
This compound and metformin represent two distinct and well-established approaches to managing hyperglycemia. Tofogliflozin acts in the kidneys to increase urinary glucose excretion, a mechanism independent of insulin.[1] In contrast, metformin's primary effect is to reduce hepatic glucose production and improve insulin sensitivity.[1] Preclinical studies in models such as the db/db mouse and the Zucker diabetic fatty (ZDF) rat demonstrate that both agents effectively improve glycemic control. However, their effects on body weight and other metabolic parameters can differ, reflecting their distinct mechanisms of action.
Mechanism of Action
Tofogliflozin is a potent and highly selective inhibitor of SGLT2, a protein responsible for the majority of glucose reabsorption in the proximal tubules of the kidneys.[2][3] By blocking SGLT2, Tofogliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[2] This mechanism is independent of insulin secretion or action.[1]
Metformin's mechanism is more complex, with its primary effect being the reduction of hepatic gluconeogenesis.[1] It also enhances insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, leading to increased glucose uptake.[1] At the molecular level, metformin is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[4]
Preclinical Efficacy in Rodent Models
The following tables summarize the effects of Tofogliflozin and metformin in db/db mice and Zucker diabetic fatty rats, two widely used models of type 2 diabetes and obesity. It is important to note that the data presented are collated from separate studies and do not represent a direct head-to-head comparison within the same experiment.
Table 1: Effects on Glycemic Control and Body Weight in db/db Mice
| Parameter | Tofogliflozin | Metformin |
| Glycated Hemoglobin (HbA1c) | Reduced after 4 weeks of treatment[2] | Data from comparable studies in db/db mice not readily available. |
| Blood Glucose | Significantly suppressed plasma glucose levels[3] | Short-term (2 weeks) treatment did not affect fasting blood glucose[5] |
| Body Weight | Paradoxically increased body weight compared to untreated controls, possibly due to preserved insulin secretion[3][6] | Did not affect body weight after 2 weeks of treatment[5] |
| Plasma Insulin | Prevented the decrease in plasma insulin levels observed in untreated db/db mice[3] | Data from comparable studies in db/db mice not readily available. |
Table 2: Effects on Metabolic Parameters in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Tofogliflozin | Metformin |
| Blood Glucose | A single oral administration lowered blood glucose levels[2] | Prevented hyperglycemia after 6 weeks of treatment[7] |
| Body Weight | Data from cited studies in ZDF rats not focused on body weight. | Significantly less weight gain compared to untreated controls[7] |
| Plasma Triglycerides | Data from cited studies in ZDF rats not readily available. | Significantly reduced triglyceride levels[7] |
| Plasma Free Fatty Acids | Data from cited studies in ZDF rats not readily available. | Significantly reduced free fatty acid levels[7] |
Experimental Protocols
Below are the methodologies for the key experiments cited in this guide.
Tofogliflozin in db/db Mice
-
Animal Model: Male db/db mice, a genetic model of obesity, insulin resistance, and type 2 diabetes.
-
Treatment: Tofogliflozin was administered orally once daily for 4 to 8 weeks.[2][3]
-
Dosage: Specific dosages varied between studies.
-
Key Measurements: Blood glucose, glycated hemoglobin (HbA1c), plasma insulin, and body weight were monitored throughout the studies.[2][3]
Metformin in db/db Mice
-
Animal Model: Male db/db mice.
-
Treatment: Metformin was administered in the drinking water for two weeks.[5]
-
Dosage: The concentration in drinking water was adjusted to the animals' intake.[5]
-
Key Measurements: Fasting blood glucose and body weight were measured.[5]
Tofogliflozin in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats, a model characterized by hyperphagia, obesity, and insulin resistance leading to overt diabetes.[8][9][10]
-
Treatment: A single oral gavage of Tofogliflozin was administered.[2]
-
Key Measurements: Blood glucose levels were measured following administration.[2]
Metformin in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats.
-
Treatment: Metformin was administered from 6 to 12 weeks of age.[7]
-
Key Measurements: Glucose, insulin, triglycerides, and free fatty acid levels were measured.[7]
References
- 1. Diabetic Agents, From Metformin to SGLT2 Inhibitors and GLP1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tofogliflozin, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebm-journal.org [ebm-journal.org]
- 5. Effects of two weeks of metformin treatment on whole-body glycocalyx barrier properties in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of hyperglycemia in the Zucker diabetic fatty rat by treatment with metformin or troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Tofogliflozin Hydrate
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Tofogliflozin hydrate, a potent and specific inhibitor of SGLT2, requires meticulous disposal procedures to prevent environmental contamination and ensure laboratory safety.[1][2] Improper disposal can lead to the release of active pharmaceutical ingredients into ecosystems, posing a significant threat to aquatic life.[3][4] Adherence to established guidelines is not only a matter of responsible stewardship but also a legal requirement, with regulations enforced by bodies such as the Environmental Protection Agency (EPA).[5][6]
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes gloves, lab coats, and eye protection to prevent skin and eye contact.[7][8] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[7] In case of accidental contact, rinse the affected skin or eyes thoroughly with water.[7] An eyewash station and safety shower should be readily accessible.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be managed through a licensed chemical waste disposal company.[8] Do not discharge this compound or its solutions into sewers or waterways, as it is very toxic to aquatic life with long-lasting effects.[3][8]
-
Segregation of Waste: All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes unused or expired product, contaminated PPE, and cleaning materials.[8] Use designated, clearly labeled, and sealed containers for collection.[8] Hazardous pharmaceutical waste is typically collected in black containers.[4][9]
-
Disposal of Unused or Expired Product: Unwanted or expired this compound is to be treated as chemical waste.[8] It should be collected in a sealed container for disposal by a licensed professional.[8]
-
Management of Contaminated Materials:
-
PPE: Disposable items such as gloves and lab coats that have come into contact with this compound should be placed in a clearly labeled, sealed plastic bag or container.[8]
-
Spills: In the event of a spill, contain the material and collect it using an appropriate absorbent for liquids or by carefully sweeping up solids to avoid dust generation.[3][8] The collected material should be transferred to a sealed chemical waste container for disposal.[3][8]
-
-
Decontamination of Glassware and Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8] The rinsate from this process must be collected and treated as chemical waste.[8] After rinsing, puncture the container to prevent its reuse.[8]
Summary of Key Hazard and Disposal Information
| Parameter | Guideline | Reference |
| Primary Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [7][10] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | [3] |
| Disposal Method | Dispose of through a licensed chemical waste disposal company. | [8] |
| Prohibited Disposal | Do not discharge into sewers or waterways. | [8] |
| Waste Segregation | Collect in designated, sealed, and clearly labeled containers. | [8] |
| Container Color Code | Hazardous pharmaceutical waste is typically collected in black containers. | [4][9] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Tofogliflozin (hydrate) | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Tofogliflozin hydrate
This guide provides crucial safety, handling, and disposal information for Tofogliflozin hydrate, a potent and highly specific inhibitor of sodium-glucose cotransporter 2 (SGLT2).[1] Adherence to these procedures is essential for maintaining a safe laboratory environment for researchers, scientists, and drug development professionals.
Chemical Identifier:
-
CAS Number: 1201913-82-7[2]
Hazard Summary: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] It can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[2] It is also very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
Standard laboratory best practices and the hazardous nature of this compound necessitate the use of appropriate personal protective equipment to prevent exposure.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1 compliant, with side shields or safety goggles.[2] | Protects eyes from splashes or airborne particles of the compound.[2] |
| Hand Protection | Disposable Gloves | Compatible chemical-resistant gloves (e.g., nitrile).[3] | Prevents direct skin contact.[2] |
| Body Protection | Laboratory Coat | Full-length, impervious clothing.[2] | Shields skin and personal clothing from accidental spills.[2] |
| Respiratory Protection | NIOSH-approved Respirator | Required when ventilation is inadequate or when handling large quantities that may generate dust.[3] | Prevents inhalation of dust or aerosols.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Pre-Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area.[2] The use of a chemical fume hood or other local exhaust ventilation is recommended to control airborne levels.[3]
-
Assemble PPE: Ensure all necessary PPE is available and in good condition before handling the compound.
-
Prepare for Spills: Locate the nearest spill kit, safety shower, and eyewash station.[2] Facilities storing or utilizing this material should be equipped with an eyewash and a safety shower.[3]
2. Handling Procedures:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer: Avoid actions that generate dust.[5] When weighing or transferring the powder, do so carefully in a designated area.
-
Solution Preparation: this compound is soluble in organic solvents like DMSO and ethanol (approximately 30 mg/ml).[6] When preparing aqueous solutions, first dissolve the compound in an organic solvent before diluting with the aqueous buffer.[6]
-
General Practices: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2][3]
3. Post-Handling Procedures:
-
Decontamination: Clean all work surfaces and equipment that may have come into contact with the compound.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, followed by immediate hand washing.
-
Storage: Keep the container tightly closed and store in a cool, well-ventilated place as recommended on the product insert.[2][3]
Accidental Release and First Aid Measures
| Situation | Action |
| Spill | Avoid raising dust and provide adequate ventilation.[3] Wear appropriate PPE, including a respirator if necessary.[3] Contain the spill and collect the material with an absorbent material for liquids or by carefully sweeping up solids.[3] Place the collected material in a sealed container for disposal in accordance with local regulations.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[2][3] Get medical attention if symptoms occur.[3] |
| Inhalation | Remove the individual to fresh air.[3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3] |
| Ingestion | Wash out the mouth with water.[3] Do not induce vomiting unless directed to do so by medical personnel.[3] Call a poison center or doctor if you feel unwell.[3] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Contaminated PPE: Gloves, lab coats, and other disposable items contaminated with this compound should be placed in a clearly labeled, sealed container for chemical waste.[7]
-
Unused Product: Unwanted or expired this compound is considered chemical waste.[7]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent.[7] The rinsate should be collected and treated as chemical waste.[7] Puncture the container to prevent reuse.[7]
-
-
Disposal Method: All waste containing this compound must be disposed of through a licensed chemical waste disposal company.[7] Do not discharge into sewers or waterways, as it is very toxic to aquatic life.[3][7] Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
